1,2-Oxazol-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWUTXXJFOIVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579129 | |
| Record name | 1,2-Oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-48-6 | |
| Record name | 5(4H)-Isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1,2-oxazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Genesis of a Synthetic Workhorse: A Historical and Technical Guide to 1,2-Oxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-oxazol-5(4H)-one, a seemingly simple five-membered heterocycle, represents a cornerstone in the edifice of synthetic organic chemistry and drug discovery. Known more commonly in historical literature as an azlactone, this reactive scaffold has served as a versatile intermediate for over a century, enabling the synthesis of amino acids, peptides, and a diverse array of other biologically active molecules. This in-depth guide navigates the historical currents of its discovery, dissects the foundational synthetic methodologies, and illuminates the enduring legacy of this remarkable chemical entity. We will explore the pioneering work of Plöchl and Erlenmeyer, detail the mechanistic intricacies of the reaction that bears their names, and provide a technical framework for its modern application.
The Dawn of the Azlactone: A Historical Perspective
The story of the 1,2-oxazol-5(4H)-one begins in the late 19th century, a period of fervent discovery in organic chemistry. While the initial synthesis was a collaborative contribution, the structural elucidation and subsequent popularization of this heterocyclic system can be attributed to two key figures: J. Plöchl and Friedrich Gustav Carl Emil Erlenmeyer.
In 1884, Plöchl first reported the formation of a product from the condensation of hippuric acid with benzaldehyde in the presence of acetic anhydride.[1][2] However, it was Erlenmeyer who, in 1893, correctly established the structure of this product as a five-membered heterocyclic ring, which he named "azlactone".[2][3][4] This seminal work laid the foundation for what is now known as the Erlenmeyer-Plöchl azlactone synthesis .[1][5] This series of reactions provided a novel pathway for transforming N-acyl glycines into a variety of other amino acids via the oxazolone intermediate.[1]
The initial discovery was more than a mere synthetic curiosity; it opened a new gateway for the laboratory synthesis of amino acids, the fundamental building blocks of life. The ability to generate unsaturated α-acylamino acids, which could then be reduced to the corresponding amino acids, was a significant advancement in the field.[2]
The Erlenmeyer-Plöchl Reaction: Mechanism and Experimental Causality
The enduring utility of the Erlenmeyer-Plöchl synthesis lies in its straightforward and robust nature. The reaction transforms an N-acylglycine, most classically hippuric acid (N-benzoylglycine), into a 4-substituted-2-phenyloxazol-5(4H)-one through a two-step process.
Step 1: Cyclization to the Oxazolone
The first step involves the intramolecular condensation of the N-acylglycine in the presence of a dehydrating agent, typically acetic anhydride. The acetic anhydride serves a dual purpose: it activates the carboxylic acid for cyclization and acts as a water scavenger, driving the equilibrium towards the formation of the 2-substituted-oxazol-5(4H)-one.
Step 2: Condensation with a Carbonyl Compound
The resulting oxazolone possesses acidic protons at the C-4 position, making it a competent nucleophile in the presence of a base.[6] In the classical procedure, sodium acetate acts as the base, deprotonating the oxazolone to form an enolate. This enolate then undergoes a Perkin-type condensation with an aldehyde or ketone. Subsequent elimination of water yields the 4-alkylidene or 4-arylidene-1,2-oxazol-5(4H)-one, the final azlactone product.
The choice of acetic anhydride and sodium acetate in the original procedure was a deliberate one, reflecting the common reagents of the time for promoting condensation reactions. Acetic anhydride provided the necessary activation and dehydration, while sodium acetate was a readily available and effective base for the condensation step.
Visualizing the Pathway: The Erlenmeyer-Plöchl Reaction
Caption: The two-stage process of the Erlenmeyer-Plöchl azlactone synthesis.
A Foundational Experimental Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one
To provide a practical context, the following is a representative protocol for the synthesis of a classic azlactone, derived from the principles of the Erlenmeyer-Plöchl reaction. This protocol is designed to be self-validating through the expected physical and spectral characteristics of the product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Hippuric Acid | 179.17 | 1.79 g | 0.01 |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 0.01 |
| Acetic Anhydride | 102.09 | 3.06 g (2.8 mL) | 0.03 |
| Sodium Acetate (anhydrous) | 82.03 | 0.82 g | 0.01 |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine hippuric acid (1.79 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and anhydrous sodium acetate (0.82 g, 0.01 mol).
-
Addition of Acetic Anhydride: To this mixture, add acetic anhydride (3.06 g, 0.03 mol).
-
Heating and Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add ethanol (10 mL) to the flask to quench the excess acetic anhydride. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water to remove any unreacted starting materials and salts.
-
Drying and Characterization: Dry the product in a vacuum oven. The resulting (Z)-4-benzylidene-2-phenyoxazol-5(4H)-one should be a yellow crystalline solid. Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Self-Validating System
The success of this protocol is validated by the physical and spectral data of the obtained product, which should be consistent with literature values for (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one. The characteristic yellow color is a primary indicator of the formation of the conjugated azlactone system.
The Modern Legacy of 1,2-Oxazol-5(4H)-one
The fundamental discovery and synthetic routes established by Plöchl and Erlenmeyer have paved the way for a vast and diverse field of chemistry. While the original conditions of the Erlenmeyer-Plöchl reaction are still in use, numerous modifications and improvements have been developed over the years. These include the use of different catalysts, solvent-free conditions, and microwave-assisted synthesis to improve yields, reduce reaction times, and enhance the environmental friendliness of the process.[3]
The 1,2-oxazol-5(4H)-one core is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties.[4][7] Its reactivity continues to be exploited for the synthesis of complex molecules, demonstrating the enduring power of a discovery made over a century ago.[8][9]
Key Applications of 1,2-Oxazol-5(4H)-ones in Modern Synthesis
Caption: The diverse applications of the 1,2-oxazol-5(4H)-one scaffold.
Conclusion
The discovery of 1,2-oxazol-5(4H)-one, a journey that began with Plöchl's initial synthesis and was brought to light by Erlenmeyer's structural insights, stands as a testament to the power of fundamental research in organic chemistry. The Erlenmeyer-Plöchl reaction provided not just a new molecule, but a versatile tool that has been honed and adapted by generations of chemists. For researchers and drug development professionals today, understanding the history and the fundamental chemistry of this heterocyclic core is not merely an academic exercise, but a gateway to innovation in the synthesis of novel therapeutics and functional molecules. The azlactone, born in the 19th century, continues to be a vibrant and indispensable component of the modern synthetic chemist's toolkit.
References
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A Heterogeneous approach to synthesis of azlactones. International Journal of Pharmaceutical Research and Applications (IJPRA). 2022. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
-
Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Merck Index. [Link]
-
Erlenmeyer-Plöchl azlactone and amino acid synthesis. Wikidoc. 2012. [Link]
- El-Mekabaty, A. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry. 2013;2(1):40-66.
-
Fisk, J. S., Mosey, R. A., & Tepe, J. J. The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews. 2007;36(9):1432-1440. [Link]
-
Azlactone Reaction Developments. PubMed. 2016. [Link]
-
A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. ResearchGate. 2015. [Link]
-
Erlenmeyer-Plöchl azlactone synthesis. ResearchGate. [Link]
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Bioscience Research. 2021. [Link]
-
A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. Scribd. 2015. [Link]
-
Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Cleaver, C. S., & Pratt, B. C. Synthesis of 2,2'-Bis-[5(4H)-oxazolones]. Journal of the American Chemical Society. 1955;77(6):1544–1546. [Link]
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmaceutical Research. [Link]
-
Nucleophilic Modifications of Azlactones: Research Guide & Papers. PapersFlow. [Link]
-
Progress in the Synthesis of Erlenmeyer Azlactone. International Journal for Research Trends and Innovation. 2023. [Link]
-
The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews (RSC Publishing). 2007. [Link]
-
New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. PubMed. 2023. [Link]
-
New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. 2023. [Link]
-
Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. 2014. [Link]
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- 9. researchgate.net [researchgate.net]
The Structural and Synthetic Paradigm of 1,2-Oxazol-5(4H)-ones: A Comprehensive Technical Guide
Executive Summary
The 1,2-oxazol-5(4H)-one scaffold—traditionally referred to as the isoxazol-5-one ring—is a highly privileged motif in medicinal chemistry, agrochemicals, and advanced organic synthesis. Characterized by its unique electronic properties and tautomeric flexibility, this five-membered heterocycle serves as a critical building block for designing selective enzyme inhibitors and complex molecular architectures. This whitepaper provides an in-depth analysis of the IUPAC nomenclature, tautomeric dynamics, self-validating synthetic protocols, and pharmacological applications of 1,2-oxazol-5(4H)-ones.
Structural Foundations and IUPAC Nomenclature Rules
The precise naming of heterocyclic compounds is governed by the Hantzsch-Widman nomenclature system, which ensures that the structural anatomy of a molecule is unambiguously communicated.
Deconstructing "1,2-Oxazol-5(4H)-one"
-
Heteroatom Priority (The "1,2-Oxazole" Base): According to IUPAC rules, oxygen (Group 16) takes priority over nitrogen (Group 15). Therefore, the oxygen atom is designated as position 1, and the adjacent nitrogen atom is position 2. The prefix "oxa-" (for oxygen) and "aza-" (for nitrogen) are combined with the suffix "-ole" (indicating a five-membered, unsaturated ring), yielding 1,2-oxazole .
-
The Carbonyl Suffix ("-5-one"): The presence of a ketone group at the C5 position modifies the base name. The numbering proceeds from O(1) to N(2), C(3), C(4), and finally C(5), placing the carbonyl directly adjacent to the oxygen atom.
-
The Concept of "Indicated Hydrogen" ("4H"): A fully conjugated 1,2-oxazole ring contains two non-cumulative double bonds. The introduction of a carbonyl group at C5 saturates one of the ring's carbon atoms, breaking the maximum conjugation. To specify exactly where the saturation resides, IUPAC nomenclature uses the "indicated hydrogen" notation. The designation (4H) explicitly states that the C4 position is sp³ hybridized (bearing two hydrogens if unsubstituted), which logically dictates that the remaining double bond must be located between N2 and C3.
Tautomerism and Physicochemical Dynamics
The biological and chemical reactivity of 1,2-oxazol-5-ones is heavily dictated by their ability to exist in multiple tautomeric states. The equilibrium between these forms is highly sensitive to solvent polarity, pH, and the electronic nature of substituents at the C3 and C4 positions[1].
-
CH-Tautomer (1,2-Oxazol-5(4H)-one): This keto form features the saturation at C4. It is typically favored in non-polar solvents and is the primary reactive species in Knoevenagel condensations due to the active methylene group at C4.
-
NH-Tautomer (1,2-Oxazol-5(2H)-one): A proton shift from C4 to N2 generates this tautomer, shifting the double bond to the C3-C4 position.
-
OH-Tautomer (1,2-Oxazol-5-ol): A keto-enol tautomerization yields the enol form, which is often stabilized in polar, protic solvents via intermolecular hydrogen bonding[1][2].
Fig 1. Tautomeric equilibrium network of 1,2-oxazol-5-one derivatives.
Synthetic Methodologies: The Multicomponent Approach
The most efficient route to functionalized 1,2-oxazol-5(4H)-ones is a one-pot, three-component cyclocondensation. This approach maximizes atom economy and minimizes the loss of transient intermediates[1].
Experimental Protocol: Synthesis of 4-Arylidene-1,2-oxazol-5(4H)-ones
Objective: To synthesize 3-substituted-4-arylidene-1,2-oxazol-5(4H)-ones via a self-validating green chemistry workflow[3].
Causality & Mechanistic Rationale: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. The addition of a mild base (sodium acetate) liberates the free amine without inducing unwanted base-catalyzed hydrolysis of the β-ketoester. The subsequent reaction is thermodynamically driven: the initial oxime formation and cyclization yield the 1,2-oxazol-5(4H)-one core, whose active C4 methylene immediately undergoes a Knoevenagel condensation with the aromatic aldehyde. The use of an aqueous/ethanol medium ensures that the highly conjugated, hydrophobic product precipitates out of solution, driving the equilibrium forward and simplifying isolation[3].
Step-by-Step Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected β-ketoester (e.g., ethyl acetoacetate) and 1.0 mmol of hydroxylamine hydrochloride in 10 mL of a 1:1 water/ethanol mixture.
-
Amine Liberation: Add 1.0 mmol of sodium acetate to the stirring solution at room temperature. Stir for 10 minutes to ensure complete neutralization.
-
Cyclocondensation: Add 1.0 mmol of the target aromatic aldehyde. Stir the mixture at room temperature for 1–2 hours. The reaction progress is visually indicated by the formation of a dense, brightly colored precipitate (typically yellow or orange due to extended conjugation).
-
Isolation: Filter the solid precipitate under vacuum and wash with 5 mL of ice-cold distilled water to remove residual salts.
-
Purification: Recrystallize the crude product from hot ethanol to achieve >95% purity.
-
Quality Control (Self-Validation): Confirm the structure via ¹H NMR. The successful formation of the arylidene derivative is validated by the disappearance of the C4 methylene protons (typically around δ 3.5 ppm) and the appearance of a distinct vinylic proton signal (δ 7.5–8.0 ppm). IR spectroscopy should confirm a strong C=O stretch at ~1740 cm⁻¹.
Fig 2. Workflow for the one-pot three-component synthesis of 1,2-oxazol-5(4H)-ones.
Pharmacological Significance and Target Selectivity
Beyond their utility as synthetic intermediates, 1,2-oxazol-5(4H)-ones are potent pharmacophores. A prominent application is their use as Sirtuin (SIRT) inhibitors . Sirtuins are NAD⁺-dependent deacetylases implicated in aging, metabolism, and oncology.
Recent drug development efforts have replaced the pyrimidinedione core of the known SIRT inhibitor cambinol with a 1,2-oxazol-5(4H)-one scaffold[4][5]. The causality behind this bioisosteric replacement lies in the precise geometry of hydrogen bonding networks within the enzyme's active site. The oxygen atom at position 1 of the 1,2-oxazol-5(4H)-one ring acts as a highly effective hydrogen bond acceptor, which drastically shifts the selectivity profile of the molecule toward SIRT2 over SIRT1[4].
Table 1: Pharmacological Profiling of Cambinol Analogs (Sirtuin Inhibition)
| Compound Class | Core Scaffold | Target Preference | Selectivity Fold | Key Structural Determinant |
| Pyrazolone | 1,2-Dihydropyrazol-3-one | SIRT1 | 7.8-fold over SIRT2 | N–H acts as a Hydrogen Bond Donor |
| Isoxazolone | 1,2-Oxazol-5(4H)-one | SIRT2 | 15.4-fold over SIRT1 | O(1) atom acts as a Hydrogen Bond Acceptor |
| Pyrimidinedione | Cambinol (Parent) | SIRT1/2 | Non-selective | Dual H-bond donor/acceptor capacity |
(Data synthesized from SIRT-Glo assay evaluations of cambinol analogs[4][5])
By mastering the IUPAC nomenclature, understanding the tautomeric behavior, and strictly controlling the synthetic environment, researchers can effectively leverage 1,2-oxazol-5(4H)-ones to design highly selective, next-generation therapeutics.
References
-
Title: Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Title: Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors (PMC Archive) Source: National Institutes of Health (NIH) URL:[Link]
-
Title: Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-Ones in Green Media Source: ResearchGate URL:[Link]
-
Title: Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism Source: ResearchGate URL:[Link]
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The Chemical and Structural Dynamics of 1,2-Oxazol-5(4H)-one: A Technical Guide for Drug Development
Executive Summary
The 1,2-oxazol-5(4H)-one scaffold—commonly referred to as isoxazol-5(4H)-one—is a privileged five-membered heterocycle featuring adjacent nitrogen and oxygen atoms. Its unique electronic topology, ambident reactivity, and complex tautomeric behavior make it a highly versatile building block in modern organic synthesis and medicinal chemistry. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, tautomeric equilibria, synthesis workflows, and downstream applications in drug discovery.
Structural Dynamics: The Tautomeric Equilibrium
The foundational complexity of the isoxazol-5-one core lies in its ability to exist in a dynamic equilibrium of three distinct tautomeric forms: the CH-form (isoxazol-5(4H)-one), the OH-form (isoxazol-5-ol), and the NH-form (isoxazol-5(2H)-one).
The Causality of Tautomeric Shifts: The relative thermodynamic stability of these tautomers is not static; it is heavily dictated by the dielectric constant of the solvent, hydrogen-bonding capacity, and the electronic nature of substituents at the C3 position.
-
Non-Polar Environments: In aprotic, non-polar solvents (e.g., chloroform), the CH-form (keto) typically predominates. The lack of solvent stabilization for the highly polarized OH or NH forms drives the equilibrium toward the less polar CH-form.
-
Polar Protic Environments: In aqueous or protic media, intermolecular hydrogen bonding stabilizes the OH-form (enol) and NH-form, shifting the equilibrium.
Understanding this tautomerism is a critical consideration for drug development, as it directly impacts receptor binding affinities, lipophilicity (LogP), and metabolic stability 1[1]. Spectroscopic and semiempirical investigations confirm that the hydrazone-keto form often remains the most favorable in solid states 2[2].
Caption: Tautomeric equilibria of the isoxazol-5-one scaffold modulated by solvent polarity.
Synthesis Workflows: The Three-Component Condensation
The most robust, atom-economical methodology for synthesizing highly functionalized isoxazol-5(4H)-ones is a one-pot, three-component reaction involving a β -ketoester, hydroxylamine hydrochloride, and an aromatic aldehyde.
Mechanistic Causality:
-
Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic ketone carbonyl of the β -ketoester.
-
Cyclization: The resulting oxime intermediate undergoes intramolecular cyclization. The oxygen of the oxime attacks the ester carbonyl, extruding an alcohol (e.g., ethanol) and water to form the 3-substituted isoxazol-5(4H)-one core.
-
Knoevenagel Condensation: The CH-form of the newly formed core possesses highly acidic protons at the C4 position. In the presence of an aromatic aldehyde, a rapid Knoevenagel condensation occurs, yielding the stable 4-arylideneisoxazol-5(4H)-one derivative 3[3].
Caption: Mechanistic workflow of the three-component synthesis of 4-arylideneisoxazol-5(4H)-ones.
Self-Validating Experimental Protocol
Objective: Green synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one derivatives. Causality Checkpoint: Utilizing water as a solvent not only adheres to green chemistry principles but actively drives the condensation equilibrium forward via phase separation—the hydrophobic product precipitates out of the aqueous phase, preventing reverse hydrolysis 4[4].
Step-by-Step Methodology:
-
Reagent Initialization: In a 50 mL round-bottom flask, combine 1.0 mmol of ethyl acetoacetate and 1.2 mmol of hydroxylamine hydrochloride.
-
Validation: The 20% molar excess of hydroxylamine ensures complete consumption of the β -ketoester, mitigating unwanted side reactions between the ester and the aldehyde in subsequent steps.
-
-
Catalysis & Cyclization: Introduce a catalytic amount of a green catalyst (e.g., 14 mg of Cell-Pr-NH2 or 10 mol% ChCl:Glu NADES) and 10 mL of distilled water. Stir vigorously at room temperature (or 70 °C for NADES) for 15 minutes.
-
Validation: The formation of the 3-methylisoxazol-5(4H)-one intermediate is validated by TLC (ethyl acetate/n-hexane 3:7) and a distinct phase change.
-
-
Condensation: Add 1.0 mmol of the target aromatic aldehyde to the mixture. Continue stirring for 30–60 minutes.
-
Validation: As the Knoevenagel condensation proceeds, the highly conjugated 4-arylidene product will crash out of the solution as a distinct solid precipitate.
-
-
Isolation: Filter the precipitate under a vacuum. Wash the filter cake with cold, distilled water to remove the water-soluble catalyst and unreacted hydroxylamine. Recrystallize from hot ethanol to yield the analytically pure product.
Reactivity Profile and Derivatization Strategies
The isoxazol-5(4H)-one ring serves as a strategic building block due to its multiple reactive sites 5[5].
-
Michael Additions: The exocyclic double bond in 4-arylidene derivatives is highly electron-deficient, making it an excellent Michael acceptor. Asymmetric Michael reactions with 1,3-diesters or enones allow for the stereoselective synthesis of densely functionalized N-substituted or C4-substituted isoxazol-5-ones 6[6].
-
Ambident Alkylation: Depending on the Hard-Soft Acid-Base (HSAB) properties of the reagents, the core can be selectively alkylated. Hard electrophiles (e.g., using silver salts) often lead to O-alkylation (O5 position), whereas softer conditions or specific bases drive N-alkylation (N2 position) or C-alkylation (C4 position).
Caption: Divergent reactivity pathways of the ambident isoxazol-5(4H)-one scaffold.
Therapeutic Applications and SAR
In drug discovery, the isoxazole scaffold acts as a bioisostere for carboxylic acids and esters, improving the pharmacokinetic profiles of drug candidates. Isoxazol-5(4H)-one analogs exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects 7[7].
Structure-Activity Relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy, dimethylamino) on the aryl ring at the C4 position significantly enhance biological efficacy, likely by increasing the electron density of the conjugated system and facilitating stronger non-covalent interactions with target kinase or receptor pockets 8[8].
Quantitative Data Summary
The following tables summarize the spectroscopic validation markers and the comparative efficacy of modern catalytic systems used in the synthesis of isoxazol-5(4H)-one derivatives.
Table 1: Representative NMR Spectroscopic Markers for Isoxazol-5(4H)-one Derivatives
| Structural Feature | 1 H NMR Shift (ppm) | 13 C NMR Shift (ppm) | Diagnostic Significance |
| C3-Methyl | 2.25 - 2.35 (s) | 11.5 - 12.0 | Confirms incorporation of the acetoacetate methyl group. |
| C4=CH (Vinyl) | 7.30 - 8.50 (s) | 135.0 - 145.0 | Validates successful Knoevenagel condensation at C4. |
| C=N (Ring) | N/A | 160.0 - 163.0 | Confirms the formation of the isoxazole ring system. |
| C=O (Lactone) | N/A | 167.0 - 170.0 | Indicates the presence of the keto tautomer (4H-form). |
Table 2: Catalyst Efficacy in Three-Component Synthesis
| Catalyst System | Solvent | Temperature | Average Yield | Environmental Impact |
| Cell-Pr-NH 2 | Water | Room Temp | 76 - 96% | High (Biodegradable, recyclable) |
| ChCl:Glu NADES | Water (drops) | 70 °C | 85 - 95% | High (Deep Eutectic Solvent, low toxicity) |
| Salicylic Acid | Water | Room Temp | 80 - 92% | Medium (Organic acid, mild) |
References
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physical properties of 1,2-Oxazol-5(4H)-one derivatives
An In-depth Technical Guide to the Physical Properties of 1,2-Oxazol-5(4H)-one Derivatives
Introduction
1,2-Oxazol-5(4H)-ones, also widely known as azlactones, represent a pivotal class of five-membered heterocyclic compounds.[1][2] Their structure, featuring an oxazole ring with a carbonyl group at the 5-position, endows them with a unique reactivity profile that makes them invaluable intermediates in organic synthesis.[1] These entities are foundational building blocks for a diverse range of molecules, including peptides, non-proteinogenic α-amino acids, and other complex heterocyclic systems.[1][3][4] The significance of the oxazolone scaffold is further underscored by its presence in numerous pharmacologically active agents, exhibiting activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5][6]
For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of these derivatives is not merely academic; it is a critical prerequisite for successful synthesis, purification, formulation, and biological screening. Properties such as solubility, melting point, and acidity directly influence experimental design, from the choice of solvent for a reaction to the method of crystallization and the bioavailability of a potential drug candidate. This guide provides a comprehensive exploration of these core physical properties, grounded in the principles of physical organic chemistry and supported by field-proven experimental insights.
Chapter 1: Molecular Structure and Its Influence on Physical Properties
The physicochemical behavior of 1,2-oxazol-5(4H)-one derivatives is intrinsically linked to their molecular architecture. The core scaffold contains multiple reactive sites, and its properties are profoundly influenced by the nature of the substituents, typically at the C-2 and C-4 positions.[1]
Unsaturated derivatives, such as the commonly synthesized 4-arylidene-2-phenyloxazol-5(4H)-ones, possess a highly conjugated system that significantly impacts their color, stability, and spectroscopic properties.[1] The parent ring can exist in tautomeric forms, although the keto form is generally predominant. The true power of this scaffold lies in its tunability; by strategically modifying the substituents, one can modulate the electronic and steric properties to optimize for a specific application.
Caption: General structure of 1,2-oxazol-5(4H)-one derivatives.
Chapter 2: Key Physical Properties
State of Matter & Appearance
Most 1,2-oxazol-5(4H)-one derivatives, particularly the widely studied 4-benzylidene types, are crystalline solids at room temperature.[7][8] Their color is a direct consequence of the extent of electronic conjugation. Derivatives with extensive π-systems, involving aromatic rings at the C-2 and C-4 positions, are often yellow or orange solids due to absorption in the visible region of the electromagnetic spectrum.[6][7][8]
Melting Point
The melting point is a crucial parameter for assessing the purity of a crystalline solid.[9][10] For oxazolone derivatives, melting points are influenced by several factors:
-
Molecular Weight: Generally, an increase in molecular weight leads to a higher melting point due to stronger van der Waals forces.
-
Intermolecular Forces: The presence of polar functional groups (e.g., nitro, methoxy) or groups capable of hydrogen bonding (e.g., hydroxyl) on the substituents can significantly increase the melting point by strengthening intermolecular interactions.[11]
-
Molecular Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.
The table below presents melting points for a selection of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives, illustrating the impact of substituent changes.
Table 1: Melting Points of Selected 1,2-Oxazol-5(4H)-one Derivatives
| Compound ID | 2-Position Substituent | 4-Position Substituent | Melting Point (°C) | Reference |
|---|---|---|---|---|
| E1 | Phenyl | Benzylidene | 169.4 - 169.9 | [7] |
| E2 | 4-Fluorophenyl | 2,4-Difluorobenzylidene | 229.4 - 231.3 | [7][8] |
| E3 | p-Tolyl | 2,4-Difluorobenzylidene | 196.9 | [7][8] |
| E5 | 4-Chlorophenyl | 2,4-Difluorobenzylidene | 238 - 240 | [7] |
| E6 | 4-Methoxyphenyl | 2,4-Difluorobenzylidene | 197.7 | [7][8] |
| E7 | 4-Fluorophenyl | 2,4-Dimethylbenzylidene | 159.7 - 160.3 | [8] |
| E8 | 4-Fluorophenyl | Benzylidene | 218.2 | [7][8] |
| E10 | Biphenyl-4-yl | 4-Chlorobenzylidene | 193.2 - 195.9 | [7][8] |
| 3d | 4-(4-Chlorobenzylideneamino)phenyl | 4-Methoxybenzylidene | 205 - 207 | [6] |
| M5 | Phenyl | 3'-Nitro-[1,1'-biphenyl]-4-yl-methylene | 238 | [12] |
| M6 | Phenyl | 4'-Methoxy-[1,1'-biphenyl]-4-yl-methylene | 166 |[12] |
Boiling Point
Boiling point is generally not a relevant physical property for this class of compounds.[13] Due to their relatively high molecular weights and strong intermolecular forces, most 1,2-oxazol-5(4H)-one derivatives have very high boiling points and tend to decompose before boiling, especially under atmospheric pressure.[10]
Solubility
The solubility of oxazolone derivatives is governed by the "like dissolves like" principle.[11] The core ring possesses polar characteristics due to the ester and imine functionalities. However, the overall solubility is heavily dependent on the substituents at the C-2 and C-4 positions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Derivatives with large, nonpolar, aromatic substituents are generally sparingly soluble in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone): These are often good solvents for purification via column chromatography or for running reactions, as they can solvate the polar core without reacting.[7][8] Many derivatives show moderate to good solubility in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Water): Solubility in polar protic solvents is typically low, unless the substituents themselves contain polar, hydrogen-bonding groups.[14] Most derivatives are insoluble in water.[15] This low solubility in solvents like ethanol or water is often exploited for purification, where the product precipitates upon addition of a polar solvent to a reaction mixture.[3]
Acidity (pKa)
A key chemical feature of the 1,2-oxazol-5(4H)-one scaffold is the acidity of the protons at the C-4 position. The pKa of these α-protons is approximately 9.[1] This acidity is a direct result of the formation of a highly stable, resonance-delocalized aromatic oxazole enolate upon deprotonation.[1] This property is fundamental to the synthetic utility of oxazolones, as the C-4 position can be readily deprotonated to form a soft nucleophile that reacts with a wide range of electrophiles.[1]
Caption: Deprotonation at C-4 leads to a resonance-stabilized enolate.
Chapter 3: Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of 1,2-oxazol-5(4H)-one derivatives.[3][16]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups within the oxazolone ring.[16]
-
C=O Stretch: A strong, characteristic absorption band for the lactone carbonyl group is observed in the region of 1780–1820 cm⁻¹. This band is often split due to Fermi resonance.[1][16] Some sources report this stretch in the range of 1713-1796 cm⁻¹.[6][12]
-
C=N Stretch: The endocyclic imine (C=N) stretch appears at approximately 1650–1660 cm⁻¹.[1][6][16]
-
C=C Stretch: For unsaturated derivatives like 4-benzylidene-5(4H)-oxazolones, the exocyclic C=C double bond stretch is found around 1600 cm⁻¹.[16]
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Lactone Carbonyl (C=O) | 1780 - 1820 | [1][16] |
| Imine (C=N) | 1650 - 1660 | [1][16] |
| Exocyclic Alkene (C=C) | ~1600 |[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.[3]
-
¹H NMR: In 4-benzylidene derivatives, the vinylic proton of the =CH group typically appears as a singlet in the range of δ 7.14–7.40 ppm.[8] The exact chemical shift is influenced by the electronic nature of the substituents on the benzylidene ring. Aromatic protons appear in their expected regions (δ 7.0–8.5 ppm).
-
¹³C NMR: The carbonyl carbon (C-5) is highly deshielded and resonates around δ 166.3–167.6 ppm.[3][7] The C-2 carbon appears at δ 161.5–163.9 ppm, while the C-4 carbon is observed around δ 132.3–135.0 ppm.[3][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the derivatives. Electrospray ionization (ESI) is a common technique used, often showing the protonated molecular ion [M+H]⁺ or other adducts.[7][8] The fragmentation patterns can provide further structural information.
UV-Visible Spectroscopy
The extensive conjugation in many 4-arylidene-2-aryl-oxazolone derivatives leads to strong absorption in the UV-visible range, which accounts for their characteristic yellow color. The specific λ_max_ and molar absorptivity are dependent on the nature and position of substituents on the aromatic rings, as these can extend or alter the conjugated π-electron system.
Chapter 4: Experimental Protocols for Property Determination
The following protocols are standardized procedures for determining the key physical properties discussed.
Protocol for Melting Point Determination
This protocol uses a capillary melting point apparatus to determine the temperature range over which a solid compound melts.[13]
Objective: To determine the melting point range of a purified oxazolone derivative, which serves as an indicator of purity.
Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
-
Capillary Loading: Firmly press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube. Tap the closed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[13]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the range).[10] A pure compound will typically have a sharp melting range of 1-2 °C.
Protocol for Qualitative Solubility Testing
Objective: To assess the solubility of an oxazolone derivative in a range of common laboratory solvents.
Methodology:
-
Solvent Selection: Prepare a set of small, labeled test tubes containing approximately 1 mL of each test solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).[14]
-
Sample Addition: Add approximately 20-30 mg of the oxazolone derivative to each test tube.[14]
-
Observation: Agitate each tube (e.g., by flicking or using a vortex mixer) for 1-2 minutes.
-
Classification: Observe each tube and classify the solubility:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record the results in a clear table for comparison.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete structural characterization of a newly synthesized 1,2-oxazol-5(4H)-one derivative.
Caption: Workflow for the spectroscopic characterization of oxazolone derivatives.
Conclusion
The 1,2-oxazol-5(4H)-one scaffold is a cornerstone of modern synthetic and medicinal chemistry. Its physical properties are not static but are highly tunable through strategic chemical modification. A deep, causal understanding of how structure dictates melting point, solubility, and spectroscopic signatures is essential for any scientist working with these versatile molecules. The ability to predict these properties and confirm them with robust experimental protocols, as outlined in this guide, accelerates the discovery and development of novel chemical entities for a wide array of scientific applications.
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Ghiurca, I. E., Antoci, V., & Mangalagiu, I. I. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4791. [Link]
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Tautomerism in the 1,2-Oxazol-5(4H)-one Ring System: A Technical Guide for Drug Discovery and Organic Synthesis
Executive Summary
The 1,2-oxazol-5-one (isoxazol-5-one) scaffold is a highly privileged heterocyclic motif in medicinal chemistry, materials science, and synthetic organic chemistry. A defining characteristic of this ring system is its complex tautomeric equilibrium, which dictates its physicochemical properties, reactivity, and biological target engagement. This whitepaper provides an in-depth mechanistic analysis of the tautomeric triad (CH, NH, and OH forms) of 1,2-oxazol-5-ones, the thermodynamic causality behind their environmental dependencies, and self-validating experimental protocols for their synthesis and characterization.
Structural Dynamics: The Tautomeric Triad
The 1,2-oxazol-5-one system exists as a dynamic equilibrium of three distinct tautomers:
-
CH-Form: 1,2-oxazol-5(4H)-one (the keto-lactone form with an active methylene at C4).
-
NH-Form: 1,2-oxazol-5(2H)-one (the keto form with the proton localized on the ring nitrogen).
-
OH-Form: 1,2-oxazol-5-ol (the enol form with an exocyclic hydroxyl group).
The interconversion between these forms proceeds via a common, highly stabilized intermediate: the isoxazolate anion .
Fig 1: Tautomeric equilibrium of CH, NH, and OH forms and their common aromatic anion.
Causality of Acidity and the Common Anion
A striking physicochemical property of 1,2-oxazol-5-ones is their unusually high acidity. The pKa of unsubstituted or alkyl-substituted isoxazol-5-ones typically ranges from 4 to 6, making them comparable in acidity to carboxylic acids (1[1]).
The Thermodynamic Driving Force: Deprotonation of any of the three tautomers yields the common isoxazolate anion. This anion is a fully delocalized, planar 6π-electron aromatic system. The massive thermodynamic stabilization gained through aromatization acts as the primary causality for the facile proton loss, facilitating rapid tautomerization depending on the surrounding dielectric environment.
Thermodynamic Stability and Solvent Effects
The predominance of a specific tautomer is not static; it is heavily influenced by the nature of the substituents (at C3 and C4) and the physical environment (solvent polarity, gas phase, or solid state).
Quantitative Tautomer Distribution
| Environment / Phase | Dominant Tautomer(s) | Thermodynamic Causality & Driving Force |
| Gas Phase | CH-Form | Intrinsic thermodynamic stability of the lactone-like C=O bond without external dielectric interference (2[2]). |
| Non-Polar Solvents (e.g., CDCl₃) | CH-Form | Lack of dielectric stabilization for polar N-H or O-H bonds. The CH-form minimizes the molecular dipole moment (1[1]). |
| Polar/Aqueous Solvents (e.g., H₂O, DMSO) | CH-Form & NH-Form | High dielectric constants and hydrogen-bond acceptor properties stabilize the polar NH-form, bringing it into competitive equilibrium (~30% in water) (2[2]). |
| Solid State | NH-Form & OH-Form | Driven by extensive intermolecular hydrogen-bonding networks. X-ray crystallography confirms that supramolecular assembly heavily favors forms capable of acting as H-bond donors (). |
Experimental Methodologies
To effectively utilize the 1,2-oxazol-5-one scaffold, researchers must employ self-validating protocols that account for its dynamic nature. Below are robust methodologies for synthesis and tautomeric characterization.
Fig 2: Self-validating workflow for the synthesis and NMR characterization of isoxazol-5-one tautomers.
Protocol 1: One-Pot Synthesis of 3-Substituted 1,2-Oxazol-5(4H)-ones
Mechanistic Causality: The synthesis relies on a condensation reaction between a β-ketoester and hydroxylamine. A mild base (sodium acetate) is crucial; it neutralizes the hydrochloride salt, liberating free hydroxylamine. The nucleophilic nitrogen attacks the ketone to form an oxime intermediate, which subsequently undergoes intramolecular ester aminolysis (lactonization) to close the ring (3[3]).
Step-by-Step Procedure:
-
Preparation: Dissolve 10.0 mmol of the desired β-ketoester (e.g., ethyl acetoacetate) in 20 mL of absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add 10.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 10.0 mmol of anhydrous sodium acetate.
-
Reaction: Stir the heterogeneous mixture at room temperature. For sterically hindered esters, apply gentle reflux (60 °C).
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the UV-active β-ketoester spot and the appearance of a lower-Rf spot indicates successful cyclization.
-
Workup: Once complete (typically 2-4 hours), concentrate the mixture in vacuo. Quench with 30 mL of distilled water and extract with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.
Protocol 2: Self-Validating NMR Tautomer Characterization
Mechanistic Causality: Because tautomerization is solvent-dependent, a single NMR spectrum is insufficient for structural validation. By acquiring spectra in both a non-polar solvent (CDCl₃) and a polar, hydrogen-bond accepting solvent (DMSO-d₆), the researcher actively perturbs the equilibrium, proving the dynamic nature of the isolated compound (4[4]).
Step-by-Step Procedure:
-
Sample Preparation: Prepare two separate NMR tubes containing 15 mg of the synthesized isoxazol-5-one. Dissolve one in 0.6 mL of CDCl₃ and the other in 0.6 mL of DMSO-d₆.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at standard room temperature (298 K).
-
Analysis in CDCl₃: Look for a distinct singlet (or coupled signal depending on C4 substitution) integrating to 2 protons in the region of δ 3.5–4.0 ppm. This confirms the dominance of the CH-form (active methylene).
-
Analysis in DMSO-d₆: Observe the downfield region. The appearance of a broad singlet at δ >10.0 ppm indicates the stabilization of the NH-form or OH-form . Concurrently, the C4-methylene signal will diminish, replaced by a C4-CH alkene signal (if the OH/NH form dominates).
-
Validation: Use 2D HSQC to confirm that the downfield proton (NH/OH) does not correlate to any carbon, whereas the C4 protons in the CH-form will firmly correlate to the C4 carbon (~δ 30-45 ppm).
Implications in Drug Development and Organic Synthesis
The ambident nature of the isoxazolate anion presents both a challenge and an opportunity. In organic synthesis, alkylation or acylation of 1,2-oxazol-5-ones often yields mixtures of N-, C-, and O-functionalized products. Controlling this regioselectivity requires precise selection of electrophiles and bases. For instance, the use of specific sulfonylenones as alkenyl donors has been shown to drive highly regioselective N-alkenylation, providing access to complex 1,3-oxazin-6-one derivatives (5[5]).
In drug discovery, the tautomeric state directly impacts the pharmacophore model. The NH and OH forms serve as potent hydrogen bond donors within protein binding pockets, whereas the CH form acts purely as an acceptor. Understanding the solvent-induced shifts in this equilibrium ensures that computational docking models accurately reflect the active species present in the physiological aqueous environment.
References
- Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery Source: BenchChem URL
- Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis Source: Thieme E-Books & E-Journals URL
- Modelling of Tautomeric Equilibria of 5-Hydroxyisoxazole in Aqueous Solution Source: RSC Publishing URL
- Volume 7 (2003)
- Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism Source: ResearchGate URL
- Two-Step Synthesis of 1,3-Oxazin-6-One Derivatives Involving N-Selective Alkenylation of Isoxazol-5 Source: ACS Publications URL
Sources
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- 5. pubs.acs.org [pubs.acs.org]
Title: A Technical Guide to the Stability and Degradation of the 1,2-Oxazol-5(4H)-one Core
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2-oxazol-5(4H)-one, or azlactone, is a privileged heterocyclic scaffold found in a variety of biologically active molecules and serves as a versatile synthetic intermediate.[1][2] Understanding the intrinsic stability of this ring system and its degradation pathways is critical for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide provides an in-depth analysis of the key factors governing the stability of the 1,2-oxazol-5(4H)-one core, with a focus on its degradation under hydrolytic, photolytic, and thermal stress conditions. We will explore the underlying degradation mechanisms, present field-proven protocols for conducting forced degradation studies, and discuss the analytical techniques required for identifying and quantifying degradation products.
The 1,2-Oxazol-5(4H)-one Scaffold: A Primer
The 1,2-oxazol-5(4H)-one ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship and a ketone at the 5-position.[3] These compounds, also known as azlactones, are most commonly synthesized via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone.[4][5][6]
The reactivity and stability of this scaffold are dominated by several structural features:
-
The Lactone Moiety: The ester linkage within the ring is susceptible to nucleophilic attack, particularly hydrolysis.
-
The Azomethine Group: The C=N double bond can also be a site for chemical reactions.
-
Acidity of the C4-Proton: The proton at the C4 position is acidic (pKa ≈ 9), allowing for easy deprotonation to form a resonance-stabilized enolate.[7] This reactivity is fundamental to its use in synthesis but also represents a potential pathway for degradation or racemization.[8][9]
Primary Degradation Pathways
The degradation of the 1,2-oxazol-5(4H)-one core is primarily driven by hydrolysis, photolysis, and thermolysis. Understanding these pathways is essential for predicting and controlling the stability of molecules containing this scaffold.
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for 1,2-oxazol-5(4H)-ones. The reaction involves the cleavage of the lactone ring and can be catalyzed by both acid and base.
Mechanism: Under neutral and basic conditions, the degradation process is often initiated by the attack of a hydroxide ion or water molecule at the electrophilic carbonyl carbon (C5). This leads to a tetrahedral intermediate that subsequently undergoes ring opening to yield the corresponding N-acyl-α-amino acid.[9] Kinetic studies have shown that under basic conditions, ring-opening occurs competitively with ionization at the C4 position, which can lead to racemization if the C4 is a stereocenter.[8][9] In some substituted oxazolones, such as those with a 5-hydroxy-4-carboxy substitution pattern, the ring system is particularly unstable towards hydrolytic ring-opening and subsequent decarboxylation.[7]
An alternative pathway involves the addition of water to the C=N double bond, which has been detected as a minor reaction pathway.[8][9]
Diagram: Hydrolytic Degradation Pathway
Caption: Primary hydrolytic degradation pathway of 1,2-oxazol-5(4H)-one.
Photolytic Degradation
Molecules containing the 1,2-oxazol-5(4H)-one scaffold, especially those with unsaturated substituents at the C4 position (e.g., 4-arylidene derivatives), can be susceptible to photodegradation.
Mechanism: Upon absorption of UV or visible light, the molecule can be promoted to an excited state. For 4-arylidene-5(4H)-oxazolones, this can lead to (Z) to (E) isomerization or a [2+2] photocycloaddition.[10][11] The photocycloaddition typically occurs between the C=C bonds of the 4-arylidene moiety of two molecules, leading to the formation of cyclobutane dimers.[10] The specific outcome can be influenced by the presence of a photocatalyst.[11]
For other oxazole-containing compounds, such as the drug Oxaprozin, photodegradation can be more complex, involving photo-oxidation and rearrangement to yield a variety of photoproducts.[12]
Thermal Degradation
While less systematically studied than hydrolysis, thermal degradation can occur, particularly at elevated temperatures. The high temperatures used in some synthetic procedures, such as reactions in refluxing anisole, can lead to by-product formation.[13]
Mechanism: At high temperatures, 5(4H)-oxazolones have been reported to form tetraarylpyrazines as by-products.[13] This suggests a pathway involving dimerization and rearrangement. The specific degradation products will be highly dependent on the substitution pattern of the oxazolone ring and the temperatures employed.
Forced Degradation Study: A Practical Workflow
A forced degradation (or stress testing) study is essential to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods.
Causality Behind Experimental Choices: The conditions for forced degradation are intentionally more severe than those expected during storage to accelerate degradation and produce detectable quantities of degradants in a short timeframe. The choice of stressors (acid, base, oxidation, heat, light) is based on regulatory guidelines (e.g., ICH Q1A/Q1B) and is designed to mimic the potential conditions a drug substance might encounter.
Diagram: Forced Degradation Experimental Workflow
Caption: A typical workflow for a forced degradation study.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Temperature | Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 72 hours | Ring opening of the lactone |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temperature | Several hours | Ring opening, potential racemization |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | Oxidation of susceptible moieties |
| Thermal | Dry Heat | 60°C - 100°C | Up to 7 days | Thermolysis, potential dimerization |
| Photolytic | ICH Q1B compliant chamber | Room Temperature | Per ICH guidelines | Isomerization, photocycloaddition |
Experimental Protocols: A Self-Validating System
The protocols below are designed to be self-validating by including control samples and multiple time points, allowing for the assessment of degradation kinetics and ensuring that observed changes are due to the applied stress.
Protocol 3.1: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of the 1,2-oxazol-5(4H)-one derivative in a suitable organic solvent (e.g., acetonitrile).
-
Stress Application:
-
Acid: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Base: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate sealed vial.
-
Control: Dilute 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Place all vials in a temperature-controlled bath (e.g., 40°C).
-
Sampling: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. This step is critical to stop the degradation reaction at the specific time point.
-
Analysis: Dilute the quenched samples to a suitable concentration and analyze immediately using a pre-validated stability-indicating HPLC method.
Protocol 3.2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution as described in 3.1.
-
Stress Application: Dilute 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial, protected from light.
-
Incubation: Keep the vial at room temperature.
-
Sampling & Analysis: Sample at specified time points. No quenching is typically required, but samples should be analyzed promptly.
Protocol 3.3: Photostability Testing
-
Sample Preparation: Prepare a solid sample of the compound and a solution (e.g., 0.1 mg/mL in a suitable solvent) in quartz tubes.
-
Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place the samples and dark controls in a photostability chamber that complies with ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours per square meter).
-
Analysis: After the exposure period, compare the samples to the dark controls using HPLC to assess for photodegradation.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the workhorse technique.[14] Method development should focus on achieving baseline separation between the parent peak and all degradant peaks. A gradient elution is often necessary.
-
LC-Mass Spectrometry (LC-MS): This is an indispensable tool for the structural elucidation of degradation products. By providing the mass-to-charge ratio of the degradants, it offers vital clues to their identity.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by ¹H and ¹³C NMR.[15][17]
Conclusion
The 1,2-oxazol-5(4H)-one core, while a valuable synthetic tool, possesses inherent reactivity that can lead to degradation under common stress conditions. Hydrolysis represents the most significant stability liability, leading to ring-opening to form N-acyl amino acids. Photolytic and thermal degradation are also important considerations, particularly for unsaturated derivatives. A thorough understanding of these pathways, coupled with systematic forced degradation studies and the use of stability-indicating analytical methods, is paramount for any researcher or developer working with this important class of compounds. This integrated approach ensures the development of stable molecules and robust drug products.
References
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Gherman, C., Pui, A., Gugoasa, M., & Bicu, E. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. Available at: [Link]
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Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews. Available at: [Link]
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Leclerc, P., & Maugé, R. (1981). Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Piperno, A., Scala, A., Risitano, F., & Grassi, G. (2014). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. Current Organic Chemistry. Available at: [Link]
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Tepe, J. J., et al. (2015). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. ResearchGate. Available at: [Link]
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Maugé, R., & Leclerc, P. (1981). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. RSC Publishing. Available at: [Link]
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Rodrigues, C. A. B., Martinho, J. M. G., & Afonso, C. A. M. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. Journal of Chemical Education. Available at: [Link]
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Kramer, J. W., & Prusiner, P. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Göktaş, M., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences. Available at: [Link]
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Göktaş, M., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences. Available at: [Link]
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Bellan, J., et al. (1992). Oxazolones with Nitrile Imines: Synthesis of 1H-1,2,4-Triazoles Through [3+2] Cycloaddition. Heterocycles. Available at: [Link]
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El-Azab, A. S. (2020). 5(4H)-oxazolones: Synthesis and biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The Diverse Chemistry of Oxazol-5-(4H)-ones. ResearchGate. Available at: [Link]
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Costea, R., et al. (2021). 5(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules. Available at: [Link]
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Gherman, C., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H). PubMed. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 5(4H)-Oxazolone. PubChem. Available at: [Link]
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Ormeño, D. V., et al. (2022). Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones. The Journal of Organic Chemistry. Available at: [Link]
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Ormeño, D. V., et al. (2022). Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones. PMC. Available at: [Link]
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Kumar, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Chemistry & Biodiversity. Available at: [Link]
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Kumar, A., et al. (2017). Photocatalytic Degradation of Sulfamethoxazole in Visible Irradiation Using Nanosized NiTiO3 Perovskite. International Journal of Environmental Engineering. Available at: [Link]
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Ali, S., & Asati, V. (2023). Photoreactivity of the Non-Steroidal Anti-inflammatory Drug Oxaprozin. Research Journal of Pharmacy and Technology. Available at: [Link]
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Jain, A., et al. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Pérez-Moya, M., et al. (2011). Chemical and toxicological evolution of the antibiotic sulfamethoxazole under ozone treatment in water solution. Journal of Hazardous Materials. Available at: [Link]
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Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Available at: [Link]
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SIELC Technologies. (2018). 5(4H)-Oxazolone, 2-phenyl-. SIELC Technologies. Available at: [Link]
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key spectral features of 1,2-Oxazol-5(4H)-one in NMR
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2-Oxazol-5(4H)-ones
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2-oxazol-5(4H)-one, also known as isoxazol-5(4H)-one, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development due to its association with a wide range of biological activities. Unambiguous structural characterization is paramount for advancing research with these compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This technical guide provides an in-depth analysis of the key ¹H and ¹³C NMR spectral features that define the 1,2-oxazol-5(4H)-one core. We will explore the influence of substitution, particularly at the C4 position, which gives rise to the prevalent and extensively studied 4-alkylidene derivatives. This document synthesizes field-proven insights with spectral data from authoritative sources to serve as a practical reference for researchers, chemists, and drug development professionals.
The 1,2-Oxazol-5(4H)-one Scaffold: Structure and Tautomerism
The 1,2-oxazol-5(4H)-one is a five-membered heterocyclic ring containing a nitrogen and an oxygen atom in adjacent positions. A critical aspect of its chemistry is the potential for tautomerism, existing in equilibrium between the keto (4H) form and the enol (5-hydroxyisoxazole) form. While this equilibrium can be influenced by solvent and substituents, NMR studies primarily concentrate on the keto form, which is often the predominant species in solution.[1] Understanding this potential equilibrium is the first step in accurate spectral interpretation.
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 1,2-oxazol-5(4H)-one derivative for ¹H NMR (15-25 mg for ¹³C NMR) into a clean vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; CDCl₃ is excellent for general screening, while DMSO-d₆ is better for less soluble compounds or those with exchangeable protons.
-
Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard 90° pulse-acquire sequence is usually sufficient.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This requires a significantly larger number of scans than the ¹H spectrum due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shift, multiplicity, and integration.
-
Application of 2D NMR Techniques
For complex or novel derivatives, one-dimensional spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR techniques provide invaluable connectivity information. [2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached, confirming C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For a 4-arylmethylene derivative, key HMBC correlations would include the olefinic proton to C3, C5, and the ipso-carbon of the aryl ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformation.
Caption: Key expected HMBC correlations from the olefinic proton.
Conclusion
The NMR spectrum of a 1,2-oxazol-5(4H)-one derivative is rich with structural information. The most diagnostic features are the highly deshielded lactone carbonyl (C5, δ ~166-171 ppm) and iminyl (C3, δ ~159-162 ppm) carbons in the ¹³C spectrum. In the ¹H spectrum, the key signal depends on the substitution at C4: for saturated rings, it is the methylene protons (δ ~3.5-4.5 ppm), while for the more common 4-arylmethylene derivatives, it is the downfield olefinic proton (δ ~7.1-7.6 ppm). A comprehensive analysis using both ¹H, ¹³C, and, where necessary, 2D NMR techniques, allows for the unequivocal confirmation of this important heterocyclic scaffold, providing a solid foundation for further research and development.
References
-
Kuş, C., et al. (2020). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]
-
1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (2024). ResearchGate. Available at: [Link]
-
Pîrnău, A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Available at: [Link]
-
Kara, Y. S. (2015). 13C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Pîrnău, A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. PubMed. Available at: [Link]
-
El-Dine, R. S. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
Suresh, M., et al. (2018). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc. Available at: [Link]
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Oxazol-5(4H)-one, 4-(4-methoxyphenylamino)methylene-2-phenyl-. (n.d.). SpectraBase. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Geronikaki, A., et al. (2008). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC. Available at: [Link]
-
Khan, I., et al. (2023). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. PMC. Available at: [Link]
-
Oxazol-5(4H)-one, 2-(4-bromophenyl)-4-(4-dimethylaminobenzylidene)-. (n.d.). SpectraBase. Available at: [Link]
-
Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia MDPI. Available at: [Link]
-
Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. (n.d.). ResearchGate. Available at: [Link]
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Spectroscopic Elucidation of 1,2-Oxazol-5(4H)-ones: A Technical Guide to Characteristic IR Absorption Bands
1,2-Oxazol-5(4H)-ones (commonly referred to as isoxazol-5(4H)-ones or azlactones) are highly versatile five-membered heterocyclic scaffolds. They serve as crucial intermediates in the synthesis of amino acids, peptides, and various biologically active molecules 1[1]. In drug development and synthetic organic chemistry, confirming the structural integrity of these cyclized products is paramount. Infrared (IR) spectroscopy provides a frontline, non-destructive analytical method for identifying the unique vibrational modes of the oxazolone ring.
As a Senior Application Scientist, I have structured this guide to move beyond mere data listing. Here, we will explore the mechanistic causality behind these IR shifts, outline a self-validating experimental protocol, and establish a rigorous quality control framework.
Mechanistic Origins of Characteristic IR Bands
The IR spectrum of a 1,2-oxazol-5(4H)-one is dominated by the vibrational modes of its strained, conjugated heterocyclic system. The exact position of these bands is governed by ring strain, hybridization changes, and electronic delocalization.
The Lactone Carbonyl (C=O) Stretch
The most diagnostic feature of the 1,2-oxazol-5(4H)-one scaffold is the strong lactone carbonyl absorption. Due to the geometric constraints of the five-membered ring, the internal bond angles are compressed. This compression increases the s-character of the exocyclic C=O bond, stiffening it and shifting the absorption to a significantly higher wavenumber (1755–1820 cm⁻¹ ) compared to acyclic esters or amides 1[1].
Causality Note: In 4-arylmethylene-substituted derivatives, extended conjugation with the exocyclic double bond slightly weakens the C=O bond, lowering the frequency to the 1730–1740 cm⁻¹ range 2[2]. Additionally, this band often appears as a doublet due to Fermi resonance —a quantum mechanical interaction between the fundamental C=O stretch and an overtone of a lower-frequency vibration 1[1].
The Imine (C=N) and Alkene (C=C) Stretches
The endocyclic carbon-nitrogen double bond (imine) typically absorbs in the 1610–1660 cm⁻¹ region 1[1]. For 4-alkylidene-5(4H)-oxazolones, the exocyclic carbon-carbon double bond stretching vibration overlaps or appears adjacent to this region, typically around 1590–1635 cm⁻¹ 3[3].
Quantitative Data Summary
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Mechanistic Causality |
| C=O (Lactone) | 1730 – 1820 | Strong | Ring strain increases s-character; Fermi resonance causes peak splitting. Extended conjugation lowers frequency. |
| C=N (Imine) | 1610 – 1660 | Med-Strong | Endocyclic imine stretch; highly sensitive to C3/C4 substitution and resonance delocalization. |
| C=C (Exocyclic) | 1590 – 1635 | Medium | Present in 4-alkylidene derivatives; strongly conjugated with the heterocyclic ring. |
| C–O–C (Ring) | 1100 – 1250 | Strong | Asymmetric and symmetric stretching of the ester-like linkage within the constrained ring. |
Self-Validating Experimental Protocol: Synthesis and IR Characterization
To ensure scientific integrity, a protocol must be self-validating. The following workflow details the synthesis of a representative 4-arylmethylene-3-methyl-1,2-oxazol-5(4H)-one via a multicomponent Knoevenagel condensation, followed by its spectroscopic validation.
Step-by-Step Methodology
Step 1: Catalytic Cyclocondensation
-
Reagents: Combine equimolar amounts (1 mmol) of ethyl acetoacetate, hydroxylamine hydrochloride, and an aromatic aldehyde in a reaction flask.
-
Green Solvent/Catalyst: Add 5 mL of an aqueous gluconic acid solution (50 wt%) or an aqueous citric acid solution.
-
Reaction: Stir the mixture at room temperature or gentle reflux until a solid precipitate forms (typically 30–60 minutes).
Step 2: Isolation and Purification
-
Filter the crude precipitate under a vacuum.
-
Wash the solid thoroughly with chilled distilled water to remove unreacted hydroxylamine and the acid catalyst.
-
Recrystallize from hot ethanol to yield the pure (Z)-isomer of the 1,2-oxazol-5(4H)-one2[2].
Step 3: ATR-FTIR Sample Preparation and Acquisition
-
Preparation: Ensure the recrystallized sample is completely desiccated.
-
Causality: We utilize Attenuated Total Reflectance (ATR) FTIR instead of traditional KBr pellets. KBr is highly hygroscopic and often introduces a false broad O-H stretch (~3400 cm⁻¹) that can obscure critical high-frequency data. ATR requires no matrix, preserving the integrity of the spectral baseline.
-
-
Acquisition: Place 1–2 mg of the solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.
Data Interpretation and Quality Control (Self-Validation Logic)
A robust protocol relies on negative controls and logical exclusion. To validate the formation of the 1,2-oxazol-5(4H)-one, the analyst must verify both the appearance of product bands and the disappearance of precursor bands.
-
Negative Validation: The absence of the broad aldehyde carbonyl stretch (typically ~1690–1710 cm⁻¹) confirms that no unreacted starting material remains.
-
Positive Validation: The emergence of the high-frequency lactone C=O band (1730–1820 cm⁻¹) and the C=N band (1610–1660 cm⁻¹) confirms successful ring closure.
Logical workflow for validating 1,2-oxazol-5(4H)-one synthesis via FTIR.
References
-
ACG Publications - Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient reaction medium. Available at: [Link]
-
Oriental Journal of Chemistry - One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available at: [Link]
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The 1,2-Oxazol-5(4H)-one Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The 1,2-oxazol-5(4H)-one, a five-membered heterocyclic scaffold also known as an azlactone, has emerged as a cornerstone in medicinal chemistry. Its inherent structural features and versatile reactivity make it a "privileged" scaffold, enabling the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the biological significance of the 1,2-oxazol-5(4H)-one core. We will delve into its diverse pharmacological activities, explore the underlying mechanisms of action, and provide detailed synthetic protocols for its derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Introduction: The Rise of a Versatile Scaffold
The 1,2-oxazol-5(4H)-one ring system is a recurring motif in a multitude of biologically active compounds.[1][2] Its importance in drug discovery stems from its ability to serve as a versatile synthon for creating complex molecular architectures.[3][4] These compounds are essentially cyclic derivatives of amino acids and their reactivity, particularly the exocyclic double bond often present at the C4 position, allows for a wide range of chemical modifications.[5] This adaptability has led to the development of 1,2-oxazol-5(4H)-one derivatives with a broad spectrum of pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[6][7]
This guide will explore the multifaceted biological significance of the 1,2-oxazol-5(4H)-one scaffold, providing a detailed examination of its therapeutic potential and the chemical strategies employed to unlock it.
Diverse Biological Activities: A Multi-Targeting Scaffold
The 1,2-oxazol-5(4H)-one scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant activity across a range of disease areas.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of 1,2-oxazol-5(4H)-one derivatives.[5][6][8] These compounds have shown cytotoxicity against various cancer cell lines, including lung, liver, breast, colon, and ovarian cancer.[9][10]
One of the key mechanisms by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells.[7] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, some derivatives have been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at different phases.[9] For instance, certain 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole have demonstrated potent inhibitory effects against A549 lung cancer cells, with IC50 values in the low micromolar range.[9]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. 1,2-Oxazol-5(4H)-one derivatives have emerged as promising candidates in this area.[6][11] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[12]
-
COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Several 1,2-oxazol-5(4H)-one derivatives have exhibited potent and selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2][11] This selectivity is a desirable trait in anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
LOX Inhibition: Lipoxygenases are a family of enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators.[12] Certain 1,2-oxazol-5(4H)-one derivatives have demonstrated significant inhibitory activity against LOX, providing a complementary mechanism for controlling the inflammatory response.[11][12]
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. 1,2-Oxazol-5(4H)-one derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][13] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]
Some derivatives have also been investigated as inhibitors of acyl carrier protein synthase (AcpS), an essential enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial drugs.[14]
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Several 1,2-oxazol-5(4H)-one derivatives have been shown to possess significant antioxidant properties.[15][16] They can act as free radical scavengers and have been shown to inhibit lipid peroxidation, a key process in oxidative cell damage.[11][15]
Synthetic Methodologies: Building the Scaffold
The synthesis of 1,2-oxazol-5(4H)-one derivatives is most commonly achieved through the Erlenmeyer-Plöchl reaction.[17][18] This versatile reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base like sodium acetate.[6]
General Experimental Protocol: Erlenmeyer-Plöchl Reaction
This protocol describes a general procedure for the synthesis of 4-arylidene-2-phenyloxazol-5(4H)-ones.
Materials:
-
Hippuric acid (N-benzoylglycine)
-
Aromatic aldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
Procedure:
-
A mixture of hippuric acid (1 equivalent), the aromatic aldehyde (1 equivalent), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents) is prepared.[10]
-
The mixture is heated at 100°C for 2 hours with constant stirring.[13]
-
After cooling, the reaction mixture is poured into cold ethanol.[13]
-
The solid product that precipitates is collected by filtration and washed with cold water.[15]
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 4-arylidene-2-phenyloxazol-5(4H)-one.
This method is highly adaptable, and by varying the starting N-acylglycine and the aldehyde or ketone, a vast library of 1,2-oxazol-5(4H)-one derivatives can be synthesized.
Caption: General scheme of the Erlenmeyer-Plöchl reaction.
Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of 1,2-oxazol-5(4H)-one derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[7][19] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For example, the introduction of different aryl groups at the C2 and C4 positions can significantly influence their anticancer and anti-inflammatory activities.
The future of drug discovery involving the 1,2-oxazol-5(4H)-one scaffold lies in the rational design of new derivatives with improved pharmacological profiles. This will involve a combination of synthetic chemistry, computational modeling, and high-throughput biological screening. The versatility of this scaffold ensures its continued relevance in the quest for novel and effective therapeutic agents.
Conclusion
The 1,2-oxazol-5(4H)-one scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of new drugs. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The straightforward and adaptable synthesis of these compounds, primarily through the Erlenmeyer-Plöchl reaction, further enhances their appeal for drug discovery programs. As our understanding of the structure-activity relationships of these compounds deepens, we can expect the emergence of new 1,2-oxazol-5(4H)-one-based therapeutics with improved efficacy and safety profiles, addressing a wide range of unmet medical needs.
References
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Rodrigues, C. A. B., Martinho, J. M. G., & Afonso, C. A. M. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. Journal of Chemical Education, 92(9), 1543-1546. [Link]
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Ghandourah, E. S., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4834. [Link]
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Kuş, C., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences, 15(2), 175-181. [Link]
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Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. [Link]
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Ghandourah, E. S., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. PubMed. [Link]
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Rodrigues, C. A. B., Martinho, J. M. G., & Afonso, C. A. M. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. Journal of Chemical Education. [Link]
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Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews. [Link]
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Huang, Z., et al. (2022). 1,2,4‐Oxadiazol‐5(4H)‐one scaffolds in biologically active molecules. ResearchGate. [Link]
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Al-Warhi, T., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 25(21), 5039. [Link]
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Kumar, R., et al. (2022). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]
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Geronikaki, A., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(20), 4786. [Link]
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Singh, R., & Chauhan, S. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. ResearchGate. [Link]
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Geronikaki, A., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(20), 4786. [Link]
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Kuş, C., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]
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He, X., et al. (2004). Anthranilate 4H-oxazol-5-ones: novel small molecule antibacterial acyl carrier protein synthase (AcpS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 129-133. [Link]
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Ghandourah, E. S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(15), 4642. [Link]
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Zhang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][17]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15. [Link]
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da Silva, G. V. J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1037-1053. [Link]
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Jat, L., Mishra, R., & Pathak, D. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 378-380. [Link]
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El-Sayed, N. N. E., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 11(1), 8096-8109. [Link]
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Dobhal, Y., et al. (2015). Design, Synthesis, Characterization and Non-steroidal Anti-Inflammatory Activity of Novel Oxazolone Derivatives. Asian Journal of Pharmaceutical Research, 5(1), 22-28. [Link]
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Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. [Link]
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The Isoxazol-5(4H)-one Scaffold: Structural Dynamics, Green Synthesis, and Therapeutic Applications
Executive Summary
The isoxazole ring is a privileged five-membered heterocycle in medicinal chemistry, distinguished by adjacent nitrogen and oxygen atoms that impart unique electronic properties[1]. Among its derivatives, the isoxazol-5(4H)-one core (and its tautomeric counterpart, isoxazol-5-ol) has emerged as a highly versatile building block[2]. This scaffold is not only a critical intermediate for synthesizing densely functionalized molecules but also a potent pharmacophore in its own right, exhibiting anticancer, antimicrobial, and anti-inflammatory activities[3][4].
This technical guide provides an in-depth analysis of the chemical behavior of isoxazol-5(4H)-ones, evaluates modern green synthetic methodologies, and details the mechanistic pathways that govern their pharmacological efficacy.
Structural Dynamics & Chemical Reactivity
The chemical versatility of the isoxazol-5-one core is fundamentally driven by its tautomeric equilibrium. The molecule exists primarily in three forms: the CH-form (isoxazol-5(4H)-one), the OH-form (isoxazol-5-ol), and the NH-form (isoxazol-5(2H)-one)[1][2].
-
The CH-Form: Features a highly acidic methylene group at the C-4 position. This acidity makes the C-4 carbon highly susceptible to electrophilic attack, serving as the primary site for Knoevenagel condensations and spirocyclizations[2].
-
The OH-Form: Dominates in polar environments and is crucial for biological activity, as the hydroxyl group acts as a potent hydrogen-bond donor/acceptor within receptor binding pockets[1].
Tautomeric equilibrium of the isoxazol-5-one scaffold influencing chemical reactivity.
Modern Synthetic Strategies: The Green Chemistry Paradigm
Historically, synthesizing 4-arylmethylidene-3-substituted-isoxazol-5(4H)-ones required harsh conditions, toxic solvents, and tedious chromatographic purification[5]. Modern synthetic chemistry has shifted toward a one-pot, three-component reaction involving a β -ketoester, hydroxylamine hydrochloride, and an aldehyde[6].
Recent advancements emphasize aqueous media and recyclable catalysts. The causality behind using water as a solvent is twofold: it aligns with green chemistry principles and leverages the hydrophobic effect, which forces the organic substrates together, accelerating the reaction rate[4].
Quantitative Catalyst Comparison
The table below summarizes the efficiency of various modern catalytic systems used in the synthesis of isoxazol-5(4H)-ones.
| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |
| Imidazole (10 mol%) | EtOH:H₂O (1:1) | Room Temp | 60 | 90 | [7] |
| DMAP (10 mol%) | H₂O | 70–80 | 6–25 | 85–95 | [8] |
| Cell-Pr-NH₂ (14 mg) | H₂O | Room Temp | 15–30 | 88–96 | [6] |
| g-C₃N₄·OH Nanocomposite | H₂O | Room Temp | < 30 | > 90 | [4] |
Data Interpretation: Amine-functionalized cellulose (Cell-Pr-NH₂) and g-C₃N₄·OH nanocomposites represent the pinnacle of current methodologies. The basic hydroxyl or amine groups on these high-surface-area heterogeneous catalysts efficiently deprotonate the β -ketoester, initiating the sequence without requiring external heat[4][6].
Workflow for the green, one-pot, three-component synthesis of isoxazol-5(4H)-ones.
Experimental Methodology: Self-Validating Protocol
As an application scientist, it is critical to design protocols that are self-validating—where the physical behavior of the system inherently confirms the success of the reaction. The following protocol utilizes an amine-functionalized cellulose (Cell-Pr-NH₂) or DMAP catalyst in an aqueous medium[6][8].
Step-by-Step Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones
-
Reagent Preparation:
-
Add 1.0 mmol of β -ketoester (e.g., ethyl acetoacetate) and 1.0 mmol of hydroxylamine hydrochloride to a round-bottom flask.
-
Causality: Equimolar stoichiometry is strictly maintained to prevent over-condensation and eliminate the need for downstream chromatographic separation[6].
-
-
Catalyst & Solvent Addition:
-
Add 1.0 mmol of the desired aromatic aldehyde.
-
Introduce the catalyst (e.g., 14 mg of Cell-Pr-NH₂ or 10 mol% DMAP) suspended in 5–10 mL of distilled water[6][8].
-
Causality: The basic sites on the catalyst abstract a proton from the active methylene of the β -ketoester, forming an enolate intermediate that readily attacks the aldehyde.
-
-
Reaction Execution (The Self-Validating Step):
-
Stir the mixture at room temperature (if using Cell-Pr-NH₂) or mild reflux (70-80°C for DMAP) for 15 to 30 minutes[6][8].
-
Self-Validation: The reaction is visually self-monitoring. The starting materials are partially soluble/dispersible in water, but the highly conjugated 4-arylmethylidene-isoxazol-5(4H)-one product is highly hydrophobic. As the reaction proceeds, a dense precipitate forms. This phase separation drives the equilibrium forward (Le Chatelier's Principle) and signals reaction completion[8].
-
-
Isolation and Purification:
-
Filter the precipitate while the mixture is warm.
-
Wash the solid residue thoroughly with hot water and cold ethanol (3 × 10 mL)[6][8].
-
Causality: Hot water removes any unreacted hydroxylamine and water-soluble catalytic residues, while cold ethanol removes trace unreacted organic precursors, yielding analytically pure crystals without column chromatography.
-
Medicinal Chemistry & Pharmacological Applications
The isoxazol-5-one scaffold is a "privileged structure" in drug discovery, frequently utilized to design novel bioactive drugs with enhanced efficacy and reduced toxicity[3].
Anticancer Activity via ER Stress
Isoxazole derivatives have demonstrated profound anticancer potential by inducing programmed cell death (apoptosis and paraptosis) in various tumor cell lines[1]. Mechanistically, specific isoxazol-5-ol analogs trigger severe Endoplasmic Reticulum (ER) stress. This stress compromises the ER membrane, leading to a massive efflux of calcium ions ( Ca2+ ) into the cytosol. The calcium overload disrupts mitochondrial membrane potential, releasing cytochrome c and activating the caspase cascade[1].
Signaling pathway of isoxazole-induced ER stress leading to programmed cell death.
Anti-inflammatory & Antimicrobial Properties
Beyond oncology, the isoxazole ring is clinically proven as an anti-inflammatory agent[3]. Certain 4,5-diphenyl-isoxazoline derivatives function as highly selective COX-2 inhibitors. The tautomeric flexibility of the isoxazol-5-one core allows it to perfectly mimic the transition state of arachidonic acid within the COX-2 active site, providing potent analgesia without the ulcerogenic side effects associated with traditional NSAIDs[9]. Furthermore, the scaffold is heavily utilized in antimicrobial drug development, forming the core of market-approved drugs like sulfisoxazole and oxacillin[3].
References
-
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at:[Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - National Institutes of Health. Available at:[Link]
-
Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. PMC - National Institutes of Health. Available at:[Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at:[Link]
-
A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones. IJARSCT. Available at: [Link]
-
Access to arylmethylidene-isoxazol-5(4H)-ones and benzylidenemalononitriles promoted by imidazole as an efficient organocatalyst. IAU.IR. Available at:[Link]
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Methodological & Application
Application Notes & Protocols for Catalyst-Free Synthesis of 1,2-Oxazol-5(4H)-ones
Introduction: The Pursuit of Greener and Simpler Syntheses
The 1,2-oxazol-5(4H)-one, also known as isoxazol-5(4H)-one, core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The development of synthetic routes to these valuable heterocycles is a subject of ongoing research. While numerous catalytic methods have been reported, there is a growing demand for catalyst-free approaches. These methods offer significant advantages by simplifying reaction setups, reducing costs associated with expensive and often toxic metal catalysts, and streamlining product purification by eliminating catalyst removal steps. This guide provides detailed protocols and mechanistic insights into established catalyst-free methodologies for the synthesis of 1,2-oxazol-5(4H)-ones, designed for researchers and professionals in organic synthesis and drug development.
Method 1: Uncatalyzed Three-Component Condensation in Aqueous Media
One of the most environmentally benign and straightforward methods for the synthesis of 1,2-oxazol-5(4H)-ones is the uncatalyzed, one-pot, three-component reaction of an aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester in water. This approach is particularly effective for aromatic aldehydes bearing electron-donating groups.[2]
Scientific Rationale and Mechanistic Insights
The reaction proceeds through a cascade of condensation and cyclization reactions. Initially, the hydroxylamine hydrochloride reacts with the β-ketoester to form an oxime intermediate. This is followed by a Knoevenagel-type condensation between the enolizable intermediate and the aromatic aldehyde. The final step is an intramolecular cyclization with the elimination of water and ethanol to afford the desired 1,2-oxazol-5(4H)-one. The use of water as a solvent is not only environmentally friendly but also plays a crucial role in promoting the reaction, likely through its high polarity and ability to facilitate proton transfer steps.
Caption: Workflow for the uncatalyzed three-component synthesis.
Detailed Experimental Protocol
Materials:
-
Aromatic aldehyde (substituted with an electron-donating group, 1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1 mmol)
-
Deionized water (10 mL)
-
Ethanol (for washing)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1 mmol), and β-ketoester (1 mmol) in deionized water (10 mL).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the formation of a precipitate), filter the solid product using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven to obtain the 1,2-oxazol-5(4H)-one.
Data Summary
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Reference |
| Electron-donating | Not specified | Good to excellent | [2] |
Method 2: Microwave-Assisted Catalyst-Free Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reactions and enabling transformations that are inefficient under conventional heating. The synthesis of 4-arylidene-2-phenyl oxazole-5(4H)-ones can be achieved without a catalyst by reacting hippuric acid and an aryl aldehyde in acetic anhydride under microwave irradiation.[3]
Scientific Rationale and Mechanistic Insights
This method is a variation of the Erlenmeyer-Plöchl synthesis. Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the formation of the oxazolone ring from hippuric acid. The key intermediate is a mesoionic oxazolium-5-olate (a munchnone), which then reacts with the aryl aldehyde. Microwave energy provides rapid and uniform heating of the polar reaction mixture, significantly reducing the reaction time from hours to minutes. This rapid heating overcomes the activation energy barrier for the cyclodehydration and condensation steps without the need for a catalyst.
Caption: Workflow for microwave-assisted catalyst-free synthesis.
Detailed Experimental Protocol
Materials:
-
Hippuric acid (1 mmol)
-
Aryl aldehyde (1 mmol)
-
Acetic anhydride (5 mL)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, add hippuric acid (1 mmol), the desired aryl aldehyde (1 mmol), and acetic anhydride (5 mL).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power level to maintain a constant temperature (e.g., 100-120 °C) for 4-5 minutes.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into cold water and stir until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure oxazolone.
Data Summary
| Reaction Type | Reaction Time (min) | Yield (%) | Reference |
| Microwave-assisted | 4-5 | 70-75 | [3] |
Method 3: Dehydrating Agent-Mediated Synthesis (Erlenmeyer-Plöchl Reaction)
The classical Erlenmeyer-Plöchl reaction is a cornerstone for the synthesis of oxazol-5(4H)-ones. While it often employs a weak base like sodium acetate, the reaction can proceed with only a dehydrating agent, such as acetic anhydride, which acts as a reagent rather than a catalyst.[4][5][6]
Scientific Rationale and Mechanistic Insights
This method involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride. The acetic anhydride serves two purposes: it activates the carboxylic acid of the N-acylglycine by forming a mixed anhydride, and it promotes the subsequent cyclization and dehydration to form the azlactone ring. The resulting oxazolone then undergoes condensation with the aldehyde. Although sodium acetate is often used to deprotonate the N-acylglycine and facilitate the reaction, its role can be bypassed, especially with reactive aldehydes and sufficient heating.
Caption: General workflow for the Erlenmeyer-Plöchl synthesis.
Detailed Experimental Protocol
Materials:
-
2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid (10 mmol)
-
Aromatic aldehyde (10 mmol)
-
Acetic anhydride (19 mL)
-
Ethanol (for workup)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add the 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid (10 mmol), aromatic aldehyde (10 mmol), and acetic anhydride (19 mL).[4]
-
Heat the mixture to reflux with stirring for 4 hours.[4]
-
After the reaction is complete, add ethanol (4 mL) to the mixture.[4]
-
Allow the mixture to stand overnight at a cold temperature to facilitate precipitation.[4]
-
Filter the resulting precipitate, wash it alternately with boiling water and cold ethanol, and then dry to obtain the 4-arylidene-2-phenyloxazol-5(4H)-one.[4]
Data Summary
| Reactants | Reaction Time (h) | Yield (%) | Reference |
| N-acylglycine, aldehyde, acetic anhydride | 4 | 38-80 | [4] |
Troubleshooting and Safety Considerations
-
Low Yields: In the uncatalyzed aqueous method, ensure vigorous stirring to maximize the interaction between the reactants, which may have limited water solubility. For the microwave method, optimize the temperature and irradiation time.
-
Side Product Formation: Over-heating or prolonged reaction times in the Erlenmeyer-Plöchl synthesis can lead to the formation of byproducts. Monitoring the reaction by TLC is recommended.
-
Purification Challenges: If the product does not precipitate cleanly, extraction with a suitable organic solvent followed by column chromatography may be necessary.
-
Safety: Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood. Microwave synthesis should be performed in sealed vessels designed for this purpose to avoid pressure buildup. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Indian Journal of Chemistry.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI.
- 5(4 H )-oxazolones: Synthesis and biological activities. ResearchGate.
- New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H) - PubMed. PubMed.
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. MDPI.
Sources
- 1. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Solid-Phase Synthesis of 1,2-Oxazol-5(4H)-one Libraries via Cyclative Cleavage
Target Audience: Researchers, scientists, and drug development professionals. Focus: Combinatorial library generation, mechanistic causality, and self-validating solid-phase organic synthesis (SPOS).
Introduction: The 1,2-Oxazol-5(4H)-one Pharmacophore
The 1,2-oxazol-5(4H)-one (isoxazol-5-one) scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized as a core building block for compounds exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties[1]. Furthermore, its highly functionalized core serves as a versatile precursor for creating diverse molecular architectures[2].
Traditional solution-phase synthesis of these heterocycles relies on the cyclocondensation of β -keto esters with hydroxylamine, followed by Knoevenagel condensation with aldehydes[3]. However, translating this into a high-throughput combinatorial library format presents significant purification bottlenecks. To bypass preparative HPLC, we detail a Solid-Phase Organic Synthesis (SPOS) protocol utilizing a "catch-and-release" cyclative cleavage strategy. This approach acts as a self-validating system, ensuring that only the correctly formed heterocycle is released into the solution phase.
Mechanistic Insights: Designing a Self-Validating System (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that successful SPOS is not merely about attaching molecules to a bead; it is about designing a reaction pathway where the final cleavage is mechanistically dependent on the successful formation of the target pharmacophore.
Linker Causality: Safe Acetoacetylation
We utilize Wang resin (a polymer-bound benzyl alcohol) because it forms a robust ester linkage that is stable under mildly basic and acidic conditions but susceptible to targeted nucleophilic attack. Instead of using highly toxic and volatile diketene gas to attach the β -keto ester moiety, we employ 2,2,6-trimethyl-4H-1,3-dioxin-4-one . Upon heating to 110 °C, this stable reagent undergoes a thermal cycloreversion, releasing acetone and generating a highly reactive acyl ketene in situ. The Wang resin's hydroxyl groups immediately trap this ketene, yielding the resin-bound acetoacetate safely and quantitatively.
Diversification: Dual-Catalyzed Knoevenagel Condensation
The active methylene at the C4 position of the resin-bound acetoacetate is highly nucleophilic. We diversify the library by reacting this site with various aldehydes. We utilize a piperidine/acetic acid dual-catalyst system rather than strong inorganic bases. Piperidine forms a highly electrophilic iminium ion intermediate with the aldehyde, while acetic acid protonates the oxygen to facilitate dehydration. This synergistic catalysis accelerates the Knoevenagel condensation[3] and prevents premature cleavage of the ester linkage.
The Self-Validating Step: Cyclative Cleavage
The true elegance of this protocol lies in the final step. The resin is treated with hydroxylamine hydrochloride. The primary amine condenses with the β -ketone to form an oxime. Once formed, the oxime hydroxyl group is perfectly positioned for an intramolecular 5-exo-trig nucleophilic attack on the ester carbonyl.
-
The Validation: This cyclization forms the 1,2-oxazol-5(4H)-one ring and simultaneously breaks the ester bond, releasing the product. If the Knoevenagel condensation or the oximation fails, the required geometry for cyclization is absent, and the impurities remain covalently bound to the resin[4]. Filtration yields a highly pure product library in the supernatant.
Workflow Visualization
Figure 1: Workflow of the self-validating cyclative cleavage for 1,2-oxazol-5(4H)-one synthesis.
Experimental Protocols
Step 4.1: Preparation of Resin-Bound Acetoacetate
-
Swelling: Weigh 1.0 g of Wang resin (loading ~1.0 mmol/g) into a solid-phase synthesis vessel. Add 15 mL of anhydrous toluene and agitate gently for 30 minutes to swell the polymer matrix.
-
Reaction: Add 5.0 mmol (5.0 equiv) of 2,2,6-trimethyl-4H-1,3-dioxin-4-one to the suspension.
-
Heating: Seal the vessel (ensure pressure relief is available) and heat to 110 °C with orbital shaking for 12 hours.
-
Washing: Cool to room temperature. Drain the solvent and wash the resin sequentially with DMF (3 × 10 mL), Dichloromethane (DCM) (3 × 10 mL), and Methanol (MeOH) (3 × 10 mL). Dry under vacuum for 2 hours.
Step 4.2: Library Diversification via Knoevenagel Condensation
-
Aliquotting: Distribute 50 mg of the resin-bound acetoacetate (~0.05 mmol) into each well of a 96-well filter-bottom reaction block.
-
Reagent Addition: To each well, add 1.0 mL of anhydrous DMF containing the specific library aldehyde (0.25 mmol, 5.0 equiv).
-
Catalysis: Add piperidine (0.01 mmol, 0.2 equiv) and glacial acetic acid (0.01 mmol, 0.2 equiv) to each well.
-
Condensation: Seal the block and agitate at 60 °C for 16 hours.
-
Purification on Bead: Drain the block. Wash all wells extensively with DMF (3 × 2 mL), DCM (3 × 2 mL), and MeOH (3 × 2 mL) to remove all unreacted aldehydes and catalysts.
Step 4.3: Cyclative Cleavage and Product Isolation
-
Cleavage Cocktail: Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 0.25 mmol, 5.0 equiv) and sodium acetate (NaOAc, 0.25 mmol, 5.0 equiv) in 1.5 mL of a 1:1 (v/v) mixture of Ethanol and DMF.
-
Reaction: Add the cleavage cocktail to each well containing the diversified resin. Seal and agitate at 80 °C for 8 hours.
-
Elution: Place a 96-well collection plate beneath the reaction block. Filter the cleavage solution into the collection plate. Wash the spent resin with an additional 1.0 mL of DCM per well and combine the filtrates.
-
Concentration: Evaporate the combined filtrates using a centrifugal vacuum concentrator (e.g., Genevac) to yield the library of 4-arylidene-3-methyl-1,2-oxazol-5(4H)-ones.
Quantitative Data & Yield Analysis
The electronic properties of the aldehyde inputs directly impact the kinetics of the Knoevenagel condensation, which subsequently dictates the overall yield of the cyclative cleavage. Electron-withdrawing groups increase aldehyde electrophilicity, resulting in faster condensation and higher final yields.
| Aldehyde Input (R-CHO) | Electronic Property | Typical Cleavage Time (h) | Expected Purity (LC-MS) | Average Yield (%) |
| Benzaldehyde | Neutral | 6 | >95% | 82 |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 4 | >98% | 91 |
| 4-Methoxybenzaldehyde | Electron-Donating | 8 | >90% | 74 |
| 2-Furaldehyde | Heteroaromatic | 6 | >92% | 78 |
| Hexanal | Aliphatic / Alkyl | 10 | >85% | 65 |
Table 1: Impact of aldehyde electronic properties on the purity and yield of the final 1,2-oxazol-5(4H)-one library.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Saudi Chemical Society / PMC (nih.gov).[Link]
-
Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers in Chemistry.[Link]
-
Asymmetric Synthesis of Isoxazol-5-ones and Isoxazolidin-5-ones. Advanced Synthesis & Catalysis.[Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylisoxazol-5(4H)-one|Research Chemical [benchchem.com]
- 3. Frontiers | Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems [frontiersin.org]
- 4. researchgate.net [researchgate.net]
protocol for the synthesis of 4-arylidene-2-phenyl-1,2-oxazol-5(4H)-one
Application Note: Protocol for the Synthesis of 4-Arylidene-2-phenyl-1,2-oxazol-5(4H)-one via the Erlenmeyer-Plöchl Reaction
Scientific Context & Strategic Overview
In the landscape of heterocyclic synthesis, the Erlenmeyer-Plöchl reaction stands as a definitive methodology for constructing 4-arylidene-2-phenyl-1,2-oxazol-5(4H)-ones (commonly known as Erlenmeyer azlactones). These highly conjugated, reactive intermediates are vital synthons in medicinal chemistry, serving as direct precursors to α-amino acids, complex peptides, and sophisticated fluorophores like Green Fluorescent Protein (GFP) chromophore analogues .
As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. Successful execution of this synthesis requires a deep understanding of the thermodynamic driving forces and the specific roles of each reagent. This guide provides the mechanistic rationale required to execute, troubleshoot, and optimize this reaction with high fidelity.
Mechanistic Causality & Reaction Design
The synthesis is fundamentally a two-stage cascade: an intramolecular cyclodehydration followed by an intermolecular Perkin-type condensation .
-
Cyclodehydration: Hippuric acid (N-benzoylglycine) is treated with acetic anhydride. The anhydride acts as both the solvent and the dehydrating agent, driving the cyclization of hippuric acid into the highly reactive intermediate, 2-phenyl-5-oxazolone.
-
Enolization & Condensation: Anhydrous sodium acetate serves as a mild base. It deprotonates the acidic C-4 methylene group of the intermediate to generate a reactive enolate . This enolate executes a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).
-
Thermodynamic Dehydration: The resulting aldol-type intermediate rapidly dehydrates. This elimination is thermodynamically propelled by the formation of an extended exocyclic double bond, yielding the stable (Z)-4-arylidene-2-phenyl-5-oxazolone .
Fig 1. Mechanistic pathway of the Erlenmeyer-Plöchl azlactone synthesis.
Experimental Protocol: Step-by-Step Methodology
This protocol is scaled for a standard 10 mmol synthesis of 4-benzylidene-2-phenyl-5-oxazolone.
Phase 1: Reagent Preparation & Setup
-
Hippuric Acid (1.0 equiv, 10 mmol, 1.79 g): The primary structural backbone.
-
Benzaldehyde (1.0 equiv, 10 mmol, 1.06 g / ~1.01 mL): Ensure this is freshly distilled and free of benzoic acid to prevent stoichiometric imbalances.
-
Anhydrous Sodium Acetate (1.0 equiv, 10 mmol, 0.82 g): Causality: Must be freshly fused. Any residual moisture will prematurely hydrolyze the acetic anhydride, severely depressing the yield .
-
Acetic Anhydride (Excess, 20 mL): Functions as the reaction medium and cyclodehydrating agent.
Phase 2: The Reaction Cascade
-
Combine all reagents in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat the mixture on a steam bath or temperature-controlled oil bath at 100 °C.
-
Observation Point: The initial heterogeneous slurry will liquefy as the hippuric acid cyclizes and dissolves. Within 15-30 minutes, the solution will transition to a deep yellow/orange hue, signaling the formation of the conjugated azlactone .
-
Maintain heating for exactly 2 hours. Caution: Do not exceed 110 °C; excessive thermal stress promotes tar formation and aldehyde polymerization.
Phase 3: Quenching & Precipitation
-
Remove the flask from the heat source.
-
While still warm (approx. 60-70 °C), slowly add 50 mL of absolute ethanol.
-
Causality: Ethanol serves a dual purpose: it chemically quenches the excess acetic anhydride (forming ethyl acetate and acetic acid) and acts as an anti-solvent, drastically reducing the solubility of the hydrophobic azlactone to force precipitation .
Phase 4: Isolation & Purification
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Isolate the crude product via vacuum filtration.
-
Wash the filter cake with two 15 mL portions of ice-cold ethanol. Causality: Cold ethanol efficiently strips away colored tar impurities and residual acetic acid without dissolving the target oxazolone.
-
Recrystallize from boiling ethanol or toluene to yield the pure (Z)-isomer.
Fig 2. Step-by-step experimental workflow for azlactone synthesis and isolation.
Trustworthiness: Self-Validating Quality Control
A robust protocol must be self-validating. Use the following analytical benchmarks to confirm successful synthesis and purity:
-
Visual Progression: Slurry → Clear Yellow Liquid → Deep Orange Crystalline Mass.
-
Yield Expectation: 70–80% (1.75 – 2.00 g for a 10 mmol scale).
-
Melting Point: 165–166 °C. A depressed melting point (<160 °C) strongly indicates contamination by unreacted hippuric acid or benzoic acid (a byproduct of benzaldehyde oxidation) .
-
Chromatographic Purity (TLC): Rf ~0.6 in 3:1 Hexane/Ethyl Acetate. The spot will be intensely UV-active (254 nm) due to the extended chromophore.
Quantitative Data: Optimization & Green Chemistry Alternatives
While the classical Erlenmeyer protocol is highly reliable, modern synthetic demands often require milder or greener conditions. The table below summarizes quantitative data comparing the traditional method against recent catalytic advancements .
| Methodology | Catalyst / Base | Solvent System | Temperature | Reaction Time | Typical Yield |
| Classical Erlenmeyer | Sodium Acetate | Acetic Anhydride | 100 °C | 2.0 hours | 70–80% |
| Solid-Phase Catalysis | Alumina (Al₂O₃) | Dichloromethane | 25 °C | 20 mins | 75–90% |
| Microwave-Assisted | None | Solvent-Free | 80 °C (MW) | 5–10 mins | >85% |
References
-
Title: Erlenmeyer-Plochl Azlactone Synthesis. Source: Cambridge University Press. URL: [Link]
-
Title: Locking the GFP Fluorophore to Enhance Its Emission Intensity. Source: PubMed Central (PMC). URL: [Link]
-
Title: Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate. Source: ResearchGate. URL: [Link]
-
Title: Erlenmeyer-Plöchl Azlactone Synthesis: A General Description. Source: Scribd. URL: [Link]
-
Title: A Facile Synthesis of 4-(Heteroaryl) methylene-2-phenyl-2-oxazolin-5-ones. Source: IARJSET. URL: [Link]
-
Title: Erlenmeyer Azlactone Synthesis: A Novel & Efficient Method. Source: Studylib. URL: [Link]
Application Notes and Protocols: 1,2-Oxazol-5(4H)-one as a Versatile Synthon for Amino Acid Synthesis
Introduction: The Enduring Utility of Oxazol-5(4H)-ones in Modern Synthesis
1,2-Oxazol-5(4H)-ones, more commonly referred to in the literature as oxazol-5(4H)-ones or azlactones, are a class of five-membered heterocyclic compounds that have stood the test of time as remarkably versatile and valuable precursors for the synthesis of a wide array of amino acids.[1] Their unique structural features, including an acidic proton at the C-4 position and multiple reactive sites, afford a diverse range of chemical transformations.[1][2] This versatility makes them indispensable tools in fields ranging from drug discovery and peptide science to materials science. This guide provides a comprehensive overview of the synthesis and application of 1,2-oxazol-5(4H)-ones in the preparation of both natural and unnatural amino acids, with a focus on key synthetic methodologies, detailed experimental protocols, and mechanistic insights.
The significance of oxazolones lies in their ability to serve as a template for the stereoselective synthesis of amino acids and other heterocyclic scaffolds.[3][4][5] The assembly of structurally diverse molecules from a common starting material is a cornerstone of modern synthetic chemistry, and oxazolones have proven to be an effective tool in this endeavor.[3][4] This document will delve into the practical aspects of working with these powerful synthons, providing researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize them in their synthetic campaigns.
I. Synthesis of 1,2-Oxazol-5(4H)-one Precursors: The Erlenmeyer-Plöchl Reaction
The most fundamental and widely employed method for the synthesis of unsaturated 4-aryl- or 4-alkylidene-1,2-oxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction.[1] This reaction involves the condensation of an N-acylglycine, most commonly hippuric acid, with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base such as sodium acetate.[1][2]
The reaction proceeds through the initial cyclization of the N-acylglycine to form a saturated oxazolone intermediate. This is followed by a base-mediated deprotonation at the C-4 position to generate an enolate, which then undergoes a condensation reaction with the carbonyl compound to yield the unsaturated product.[2]
Protocol 1: Synthesis of (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one
This protocol is adapted from a procedure described for an upper-division undergraduate organic chemistry laboratory and is a robust method for synthesizing a common oxazolone precursor.[1][6]
Materials:
-
p-Nitrobenzaldehyde (2.8 mmol, 0.423 g)
-
Hippuric acid (2.8 mmol, 0.502 g)
-
Anhydrous Sodium Acetate (2.8 mmol, 0.230 g)
-
Acetic Anhydride (10.6 mmol, 1.0 mL)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask, combine p-nitrobenzaldehyde, hippuric acid, and anhydrous sodium acetate.
-
To this mixture, add acetic anhydride.
-
Swirl the flask to ensure thorough mixing of the reactants.
-
Heat the flask in a boiling water bath (approximately 100 °C) for 15-30 minutes with occasional swirling. The mixture will become a yellow-orange melt.[6]
-
After the heating period, remove the flask from the water bath and allow it to cool to room temperature.
-
To the resulting solid mass, add 4 mL of ethanol and carefully break up the solid with a spatula.
-
Collect the solid product by vacuum filtration and wash it sequentially with boiling water and then cold ethanol.
-
Dry the product in a desiccator to obtain the crystalline (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one.
Expected Yield: 85-97%[6]
Data Presentation: Scope of the Erlenmeyer-Plöchl Reaction
The Erlenmeyer-Plöchl reaction is compatible with a wide range of aldehydes, generally providing good to excellent yields. The following table summarizes representative examples.
| Aldehyde | N-Acylglycine | Product | Yield (%) |
| Benzaldehyde | Hippuric Acid | 4-Benzylidene-2-phenyloxazol-5(4H)-one | ~85 |
| 4-Fluorobenzaldehyde | 2-(4-phenylsulfonyl)benzamido)acetic acid | 4-(4-Fluorobenzylidene)-2-(4-(phenylsulfonyl)phenyl)oxazol-5(4H)-one | ~80[7] |
| 4-Chlorobenzaldehyde | Hippuric Acid | 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | ~90 |
| Anisaldehyde | Hippuric Acid | 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | ~88 |
II. Reactivity and Applications in Amino Acid Synthesis
The synthetic utility of 1,2-oxazol-5(4H)-ones stems from their diverse reactivity, which allows for their transformation into a variety of amino acid derivatives. The key reactive sites are the C-4 position, the C-5 carbonyl group, and the exocyclic double bond in unsaturated derivatives.[2]
A. Ring-Opening Reactions with Nucleophiles
The most direct application of oxazolones in amino acid synthesis is their ring-opening reaction with various nucleophiles. This reaction typically occurs at the electrophilic C-5 carbonyl carbon, leading to the formation of α-amino acid derivatives.
-
Alcoholysis: Reaction with alcohols, often under basic or acidic catalysis, yields the corresponding α-amino acid esters.
-
Aminolysis: Reaction with amines provides α-amino acid amides.
-
Hydrolysis: Treatment with aqueous acid or base leads to the formation of the free α-amino acid.
B. Stereoselective Synthesis of α-Amino Acids
A major application of 1,2-oxazol-5(4H)-ones is in the asymmetric synthesis of enantiomerically enriched amino acids. This is often achieved through catalytic, stereoselective reactions where the oxazolone acts as a prochiral nucleophile.[1]
The anomalously acidic α-proton of the oxazolone (pKa ≈ 9) allows for facile epimerization under basic conditions, enabling dynamic kinetic resolution (DKR).[8] In this process, a chiral catalyst preferentially reacts with one enantiomer of the rapidly equilibrating racemic oxazolone, leading to a high yield of a single enantiomer of the product.[8]
Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations involving oxazolones.[1][9] These catalysts can effectively promote reactions such as alcoholysis, Mannich-type additions, and Michael additions, yielding products with high enantiomeric excess.[1][10] The bifunctional nature of these catalysts, possessing both a Brønsted basic site (the quinuclidine nitrogen) and a Brønsted acidic/hydrogen-bond donor site (the C9-hydroxyl group), is key to their catalytic activity and stereocontrol.[1]
Protocol 2: Cinchona Alkaloid-Catalyzed Asymmetric Methanolysis of a Racemic Oxazolone
This protocol is a general representation of a peptide-catalyzed dynamic kinetic resolution of an oxazolone, which can be adapted for Cinchona alkaloid catalysts.[8]
Materials:
-
Racemic 4-substituted-2-phenyloxazol-5(4H)-one (1 equiv, 0.05 mmol)
-
Chiral Catalyst (e.g., a Cinchona alkaloid derivative or a synthetic peptide) (20 mol %, 0.01 mmol)[8]
-
Methanol (5 equiv, 0.25 mmol)
-
Anhydrous Solvent (e.g., Toluene, CH₂Cl₂, 0.50 mL)
-
Internal Standard for NMR analysis
Procedure:
-
To a flame-dried vial under an inert atmosphere (e.g., Argon or Nitrogen), add the racemic oxazolone and the chiral catalyst.
-
Add the anhydrous solvent, followed by the internal standard.
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C).[8]
-
Add methanol via syringe to initiate the reaction.
-
Stir the reaction mixture for the specified time (e.g., 24 hours).[8]
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
C. Cycloaddition Reactions
The exocyclic double bond of unsaturated 1,2-oxazol-5(4H)-ones can participate in cycloaddition reactions, providing access to more complex amino acid derivatives. For instance, the [2+2] photocycloaddition of 4-arylidene-5(4H)-oxazolones has been utilized for the stereoselective synthesis of cyclobutane-containing bis-amino acids.[11][12]
Protocol 3: Ruthenium-Photocatalyzed [2+2] Photocycloaddition of (Z)-4-Aryliden-5(4H)-oxazolones
This protocol describes the synthesis of cyclobutane-bis(oxazolone)s, which are precursors to 1,2-diaminotruxinic bis-amino acids.[11][12]
Materials:
-
(Z)-2-phenyl-4-aryliden-5(4H)-oxazolone (1 equiv)
-
₂ (5 mol %)
-
Deoxygenated Dichloromethane (CH₂Cl₂)
-
Blue LED light source (465 nm)
Procedure:
-
In a reaction vessel, dissolve the (Z)-2-phenyl-4-aryliden-5(4H)-oxazolone and the ruthenium photocatalyst in deoxygenated CH₂Cl₂.
-
Irradiate the solution with blue light (465 nm) at 25 °C.[11][12]
-
Monitor the reaction by ¹H NMR until maximum conversion of the starting material is observed.
-
Upon completion, remove the solvent under vacuum while maintaining irradiation.
-
The resulting solid residue, the cyclobutane-bis(oxazolone), can be further derivatized. For example, treatment with methanol and a catalytic amount of sodium methoxide at reflux affords the corresponding methyl esters of the 1,2-diaminotruxinic acid derivatives.[12]
III. Conclusion and Future Outlook
1,2-Oxazol-5(4H)-ones continue to be a cornerstone in the synthesis of amino acids and their derivatives. Their straightforward preparation via the Erlenmeyer-Plöchl reaction and their diverse reactivity make them highly attractive synthons for both academic research and industrial applications. The development of novel catalytic asymmetric methods for the transformation of oxazolones remains an active area of research, with the potential to provide even more efficient and selective routes to enantiomerically pure amino acids. The applications of these synthons are continually expanding, finding use in the synthesis of complex natural products, peptidomimetics, and other biologically active molecules.[4][13]
IV. References
-
Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. [Link]
-
Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones - PMC. (n.d.). [Link]
-
Ghiurca, I. L., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4829. [Link]
-
Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1103-1113.
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2020). Marmara Pharmaceutical Journal, 24(1), 84-95.
-
Cervera-Villanueva, J. M., et al. (2022). Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones. The Journal of Organic Chemistry, 87(5), 3323-3332. [Link]
-
Enantioselective Reaction of 2H-Azirines with Oxazol-5-(4H)-ones Catalyzed by Cinchona Alkaloid Sulfonamide Catalysts | Request PDF - ResearchGate. (n.d.). [Link]
-
Synthesis of a Biologically Active Oxazol-5(4H)-One via Erlenmeyer–Plöchl Reaction - Books. (n.d.).
-
Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6460-6486.
-
Hewlett, N. M., Hupp, C. D., & Tepe, J. J. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. Synthesis, 2009(17), 2825-2839.
-
Fujita, H., & Kunishima, M. (2012). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. Chemical & Pharmaceutical Bulletin, 60(3), 395-400. [Link]
-
de la Torre, J. C., et al. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. Journal of Chemical Education, 92(9), 1568-1571. [Link]
-
Fujita, K., et al. (2021). Enantioselective Reaction of 2H-Azirines with Oxazol-5-(4H)-ones Catalyzed by Cinchona Alkaloid Sulfonamide Catalysts. Organic Letters, 23(6), 2238-2242. [Link]
-
The Diverse Chemistry of Oxazol-5-(4H)-ones - ResearchGate. (n.d.). [Link]
-
Mielgo, A., & Palomo, C. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 884-893. [Link]
-
Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews, 36(9), 1432-1440. [Link]
-
Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2058-2066. [Link]
-
1,2,4‐Oxadiazol‐5(4H)‐Ones: Versatile Building Blocks in Synthetic Chemistry. (2025). Angewandte Chemie International Edition.
-
Enantioselective Reaction of 2H‑Azirines with Oxazol-5-(4H)‑ones Catalyzed by Cinchona Alkaloid Sulfonamide Catalysts - Organic Letters - Figshare. (2021). [Link]
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Application Note: Nucleophilic Ring-Opening Reactions of 1,2-Oxazol-5(4H)-ones in Advanced Organic Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols
Executive Summary
1,2-Oxazol-5(4H)-ones (systematically known as isoxazol-5(4H)-ones) are highly versatile heterocyclic scaffolds utilized extensively in modern drug development and synthetic organic chemistry[1]. Their unique reactivity profile makes them ideal precursors for a wide array of acyclic and heterocyclic systems. This application note provides an in-depth guide to the nucleophilic ring-opening reactions of 1,2-oxazol-5(4H)-ones, detailing the mechanistic causality behind reagent selection and providing field-validated protocols for synthesizing 5-aminopyrazoles and functionalized acyclic amides.
Mechanistic Insights: Causality in Ring-Opening Pathways
The reactivity of the 1,2-oxazol-5(4H)-one ring is governed by three fundamental structural properties:
-
Weak N–O Bond: The intrinsic instability of the N–O bond makes it highly susceptible to cleavage upon nucleophilic attack or under reductive conditions[2]. Reductive cleavage using systems like Mo(CO)6/H2O can trigger cascade reactions leading to novel functionalized ketones[3].
-
Acidic C4–H Bond: With a pKa ranging from 4 to 6, the C4 position is easily deprotonated[4]. This acidity allows the ring to act as a nucleophile in Knoevenagel condensations, or facilitates base-induced decarboxylative ring-opening to yield highly strained 2H-azirines[2].
-
Dual Electrophilic Sites (C-3 and C-5): Hard mono-nucleophiles (e.g., secondary amines, water) typically attack the C-5 lactone carbonyl, leading to the formation of acyclic derivatives[5]. Conversely, 1,3-bis-nucleophiles (e.g., hydrazine) can attack C-3 or C-5, followed by N–O cleavage and subsequent recyclization[6].
Mechanistic pathways for the nucleophilic ring opening of 1,2-oxazol-5(4H)-ones.
Quantitative Data Summary
The table below summarizes typical reaction profiles observed when subjecting 1,2-oxazol-5(4H)-ones to various nucleophilic conditions based on established literature parameters.
| Nucleophilic Reagent | Target Electrophilic Site | Reaction Pathway | Major Product Class | Typical Yield |
| Hydrazine hydrate | C-3 / C-5 | N–O Cleavage & Recyclization | 5-Aminopyrazoles[6] | 80–95% |
| Secondary Amines | C-5 Carbonyl | Lactone Cleavage | Acyclic Amides[5] | 75–90% |
| Alcohols (MeOH/EtOH) | C-5 Carbonyl | Lactone Cleavage | Malonic Esters / Cyanoacetates | 70–85% |
| Mo(CO)6/H2O | N–O Bond | Reductive Cleavage | β -Alkylated γ -Ketones[3] | 65–88% |
Experimental Protocols
Protocol A: Hydrazinolysis to 5-Aminopyrazoles
Context & Causality: The transformation of 1,2-oxazol-5(4H)-ones into pyrazole derivatives using hydrazine is driven by the thermodynamic stability of the resulting pyrazole ring. Hydrazine acts as a 1,3-bis-nucleophile. Initial attack at the C-5 carbonyl opens the lactone, and subsequent intramolecular attack at C-3 cleaves the weak N–O bond, expelling water and forming the 5-aminopyrazole[6].
Experimental workflow for the hydrazinolysis of 1,2-oxazol-5(4H)-ones to 5-aminopyrazoles.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-oxazol-5(4H)-one derivative (1.0 mmol) in absolute ethanol (10 mL).
-
Nucleophile Addition: Add hydrazine hydrate (1.5 mmol, 1.5 equiv.) dropwise at room temperature. Causality Note: A slight excess of hydrazine ensures complete conversion and prevents competitive dimerization side-reactions.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2–4 hours.
-
Self-Validation/Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The disappearance of the UV-active starting material spot and the appearance of a lower- Rf spot (due to the increased polarity of the aminopyrazole) indicates reaction completion.
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography if necessary.
Protocol B: Aminolysis to Acyclic α -Cyanoacetamides
Context & Causality: When treated with secondary amines (e.g., ephedrine or morpholine) under controlled conditions, the nucleophile attacks the C-5 carbonyl exclusively. The resulting ring-opened intermediate undergoes N–O bond cleavage and dehydration to yield functionalized acyclic amides. The degree of stereoselectivity and regioselectivity is highly dependent on the steric bulk of the nucleophile used[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,2-oxazol-5(4H)-one (1.0 mmol) in anhydrous dichloromethane (DCM) or DMF (5 mL) under an inert atmosphere ( N2 ).
-
Nucleophile Addition: Add the secondary amine (1.2 mmol, 1.2 equiv.) dropwise at 0 °C. Causality Note: Cooling is required to control the initial exothermic lactone cleavage and prevent unwanted degradation pathways.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1–3 hours. For sterically hindered amines, mild microwave irradiation (60 °C, 15 min) can be applied to drive the ring-opening to completion.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize any remaining amine. Extract the aqueous layer with DCM (3 × 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO4 , and evaporate the solvent. The crude acyclic amide is typically >90% pure but can be recrystallized from cold ethanol to achieve analytical purity.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. societachimica.it [societachimica.it]
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- 4. A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09395C [pubs.rsc.org]
Application Note: Derivatization of 1,2-Oxazol-5(4H)-one Scaffolds for High-Throughput Biological Screening
Introduction & Scientific Rationale
The 1,2-oxazol-5(4H)-one (isoxazol-5(4H)-one) heterocyclic core is a privileged scaffold in modern medicinal chemistry, serving as a critical bridge between synthetic feasibility and potent biological activity[1]. Existing in a dynamic tautomeric equilibrium with its isoxazol-5-ol and isoxazol-5(2H)-one counterparts, this five-membered N,O-heterocycle offers a unique platform for target-directed derivatization[2].
The causality behind selecting the isoxazol-5(4H)-one core for biological screening lies in its structural mimicry of cyclic imides and pyrimidinediones (such as those found in the sirtuin inhibitor cambinol)[3]. By strategically derivatizing the 3- and 4-positions—or by locking the tautomeric state via N- or O-alkylation—researchers can precisely tune the scaffold's hydrogen-bond directionality, lipophilicity, and receptor binding kinetics[2][3]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols required to generate and screen high-purity isoxazol-5(4H)-one libraries for oncology and epigenetic targets.
Structure-Activity Relationship (SAR) & Biological Targets
Derivatization of the isoxazol-5(4H)-one core has yielded highly selective inhibitors against epigenetic modulators and inflammatory enzymes[1][4]. For instance, replacing the pyrimidinedione ring of cambinol with an isoxazol-5-one moiety reverses the hydrogen bond directionality, drastically shifting selectivity from SIRT1 to SIRT2[3].
The following table summarizes key quantitative SAR data for derivatized isoxazol-5(4H)-ones:
| Compound Class / Modification | Primary Target | Activity (IC₅₀) | Selectivity Profile | Biological Effect |
| Isoxazol-5-one Cambinol Analog (H-bond acceptor) | SIRT2 | ~13 µM | >15.4-fold over SIRT1 | Induces apoptosis in lymphoma cell lines (IC₅₀ 3–7 µM)[1][3] |
| Isoxazol-5-one Cambinol Analog (H-bond donor) | SIRT1 | ~26 µM | 7.8-fold over SIRT2 | Inhibits SIRT1-mediated p53 deacetylation[3] |
| 4-Arylidene-isoxazol-5(4H)-ones (Halogenated phenyl) | sPLA2 | Potent (Comparable to Ursolic Acid) | High | Antiproliferative against MCF-7 and DU145 cancer cells[1] |
| Biaryl-substituted isoxazoles | Broad Kinase / Fluorophore | Variable | Scaffold-dependent | Acts as push-pull chromophores for cellular imaging[5] |
Mechanistic Workflow for Library Generation
To efficiently generate screening libraries, a divergent synthetic approach is employed. The core scaffold is rapidly assembled via a green, one-pot Multicomponent Reaction (MCR)[6][7]. Subsequent derivatization—either through tautomer-locking alkylation or transition-metal-catalyzed decarboxylative ring-reconstruction—yields diverse chemical spaces (e.g., azabicyclo[3.1.0]hexanes and pyrroles)[8].
Figure 1: Multicomponent synthesis and divergent derivatization of isoxazol-5(4H)-ones for screening.
Experimental Protocols: A Self-Validating System
Protocol A: Green One-Pot MCR Synthesis of 4-Arylidene-isoxazol-5(4H)-ones
Rationale: MCRs maximize atom economy and minimize purification bottlenecks[6][9]. Utilizing an aqueous medium with a biodegradable catalyst (e.g., pyruvic acid or amine-functionalized cellulose) drives the equilibrium forward via the hydrophobic effect, promoting rapid imine formation and Knoevenagel condensation[4][7]. Procedure:
-
Reaction Assembly: In a 25 mL round-bottom flask, combine hydroxylamine hydrochloride (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the desired aromatic aldehyde (1.0 mmol) in 5 mL of deionized water.
-
Catalysis: Add 20 mol% pyruvic acid (or 3 mol% nano-MgO) to the aqueous suspension[7].
-
Activation: Ultrasonicate the mixture at ambient temperature for 15–30 minutes, or stir conventionally for 2 hours.
-
Self-Validation & Isolation: The reaction is self-indicating; the product precipitates as a solid as the reaction reaches completion. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 7:3).
-
Purification: Filter the precipitate, wash with cold water (3 × 5 mL) to remove unreacted hydroxylamine and catalyst, and recrystallize from hot ethanol. Confirm purity via ¹H-NMR (diagnostic vinylic proton signal at δ 7.5–8.0 ppm)[2].
Protocol B: Divergent Derivatization (Tautomer-Locking via N-Alkylation)
Rationale: The isoxazol-5(4H)-one anion is ambidentate. According to Hard-Soft Acid-Base (HSAB) theory, using a polar aprotic solvent (DMF) with a mild base (K₂CO₃) favors N-alkylation with soft electrophiles (e.g., benzyl halides), locking the molecule into the isoxazol-5(2H)-one form. This conformational locking is essential for optimizing SIRT2 binding pockets[3]. Procedure:
-
Deprotonation: Dissolve the synthesized 4-arylidene-isoxazol-5(4H)-one (0.5 mmol) in anhydrous DMF (3 mL). Add anhydrous K₂CO₃ (1.0 mmol) and stir for 15 minutes at room temperature to generate the enolate/aza-enolate.
-
Alkylation: Dropwise, add the alkylating agent (e.g., substituted benzyl bromide, 0.6 mmol).
-
Reaction: Stir at 60°C for 4 hours under an inert N₂ atmosphere.
-
Workup: Quench with ice water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: Differentiate N-alkylation from O-alkylation via ¹³C-NMR. N-alkylation retains the distinct carbonyl carbon resonance (~δ 170 ppm), whereas O-alkylation shifts this to an imine-like resonance (~δ 160 ppm).
Protocol C: High-Throughput SIRT Inhibition Screening Preparation
Rationale: 4-Arylidene-isoxazol-5(4H)-ones contain an α,β-unsaturated carbonyl system, making them potential Michael acceptors and Pan-Assay Interference Compounds (PAINS). To ensure trustworthiness in hit identification, the screening protocol must include a thiol scavenger to rule out false positives caused by non-specific covalent enzyme modification. Procedure:
-
Compound Formatting: Prepare 10 mM stock solutions of the derivatized library in 100% molecular-biology grade DMSO[10]. Array into 384-well mother plates.
-
Assay Buffer Preparation: Prepare SIRT2 assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Crucial Step: Add 1 mM Dithiothreitol (DTT) or 0.1% BSA to quench non-specific Michael addition reactions.
-
Enzyme/Substrate Addition: Dispense recombinant SIRT2 enzyme and fluorogenic acetyl-peptide substrate (e.g., p53-derived peptide) into a 384-well black screening plate.
-
Screening: Pin-transfer 50 nL of compound from the mother plate to achieve a final screening concentration of 10 µM (0.5% DMSO final).
-
Validation: Generate 10-point, 3-fold dilution dose-response curves for all primary hits to establish true IC₅₀ values, utilizing cambinol as a positive control[3].
References
- Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery Source: Benchchem URL
- Source: NIH (PMC)
- Source: Preprints.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL
- Source: ACS Publications (Journal of Medicinal Chemistry)
- (5-Ethylisoxazol-4-yl)
- Oxazole and isoxazole: From one-pot synthesis to medical applications Source: ResearchGate URL
- Source: NIH (Frontiers in Chemistry)
- Efficient and Aqueous Synthesis of 3,4-Disubstituted Isoxazol-5(4H)
- Divergent Catalytic Approach from Cyclic Oxime Esters to Nitrogen-Containing Heterocycles with Group 9 Metal Catalysts Source: ACS Publications URL
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Application Notes and Protocols: Leveraging 1,2-Oxazol-5(4H)-ones in Antitumor Drug Discovery
Introduction: The Emergence of 1,2-Oxazol-5(4H)-ones as a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity—is a cornerstone of modern drug discovery. The 1,2-oxazol-5(4H)-one, also known as an oxazolone or azlactone, has emerged as one such versatile scaffold, demonstrating a remarkable breadth of biological activities.[1][2][3] Initially recognized as crucial intermediates in the synthesis of amino acids and peptides, these unsaturated heterocyclic compounds are now at the forefront of investigations into novel therapeutic agents, particularly in the realm of oncology.[2][4][5] Their synthetic tractability and the ease with which their core structure can be functionalized make them an attractive starting point for the development of new anticancer drugs.[6] This guide provides an in-depth exploration of the application of 1,2-oxazol-5(4H)-one derivatives in antitumor drug discovery, detailing their synthesis, mechanisms of action, and protocols for their evaluation. A significant body of research highlights the potent cytotoxic effects of 4-arylidene-oxazol-5(4H)-ones against a variety of human cancer cell lines, including those of the liver, colon, prostate, and breast.[7]
Mechanism of Action: Targeting the Hallmarks of Cancer
The anticancer activity of 1,2-oxazol-5(4H)-one derivatives is multifaceted, with evidence suggesting their involvement in several key signaling pathways that are dysregulated in cancer. While the precise molecular targets are still under active investigation for many derivatives, a recurring theme is the induction of apoptosis (programmed cell death) and the inhibition of critical protein kinases involved in cell proliferation and survival.[1][8]
Predictive analyses and similarity studies have suggested that these compounds may inhibit various oncological protein kinases.[4][9] Furthermore, some oxazole derivatives have been shown to induce apoptosis by impacting the expression levels of key regulatory proteins. For instance, certain related oxadiazole-5-ones, developed as analogues of tamoxifen, have demonstrated the ability to increase p53 expression levels, a critical tumor suppressor, thereby activating the apoptotic pathway.[10] The induction of apoptosis can proceed through either the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis.[1]
Below is a generalized diagram illustrating the potential signaling pathways targeted by 1,2-oxazol-5(4H)-one derivatives, leading to apoptosis.
Caption: Potential anticancer mechanisms of 1,2-oxazol-5(4H)-one derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2-oxazol-5(4H)-one derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings, particularly at the C2 and C4 positions.[1] The general structure consists of a central oxazolone ring with substitutions at the 2- and 4-positions. The substituent at the 4-position is typically an arylidene group.
Generally, the introduction of either electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on the benzylidene ring at the C4 position can significantly modulate the anticancer and antimicrobial activities.[1] For instance, certain studies have shown that specific substitutions can enhance the cytotoxic potential of these compounds.
Below is a diagram illustrating the key structural features influencing the activity of 1,2-oxazol-5(4H)-ones.
Caption: Structure-Activity Relationship (SAR) of 1,2-oxazol-5(4H)-ones.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryliden-2-phenyl-1,2-oxazol-5(4H)-ones via Erlenmeyer-Plöchl Reaction
The most common and efficient method for synthesizing unsaturated 1,2-oxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction.[4] This involves the condensation of an N-acylglycine (such as hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[2][4]
Materials:
-
N-acylglycine (e.g., hippuric acid)
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, combine the N-acylglycine (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.2 equivalents).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture with stirring in an oil bath at 100-120°C for 2-4 hours.[3][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water or ethanol with stirring.[7]
-
A solid precipitate of the 1,2-oxazol-5(4H)-one derivative will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 4-aryliden-2-phenyl-1,2-oxazol-5(4H)-one.
-
Dry the purified crystals and determine their melting point and characterize the structure using spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).[4][9]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
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- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,2-Oxazol-5(4H)-one Derivatives as Advanced Fluorescent Probes
Executive Summary
The 1,2-oxazol-5(4H)-one (systematically known as isoxazol-5(4H)-one) scaffold has emerged as a highly versatile pharmacophore and fluorophore in chemical biology. Due to their tunable push-pull electron systems, these derivatives exhibit remarkable photophysical properties, including large Stokes shifts, aggregation-induced emission (AIE), and high sensitivity to microenvironmental changes 1[1]. This application note provides a comprehensive guide to the synthesis, mechanistic validation, and biological application of 1,2-oxazol-5(4H)-one-based fluorescent probes, specifically focusing on their utility in metal ion sensing and live-cell imaging 2[2].
Mechanistic Principles & Causality
Intramolecular Charge Transfer (ICT) and AIE
The core 1,2-oxazol-5(4H)-one ring acts as a strong electron acceptor. When conjugated with an electron-donating aryl group (e.g., via a benzylidene bridge), it forms a Donor-π-Acceptor (D-π-A) architecture. Upon photoexcitation, this structure undergoes Intramolecular Charge Transfer (ICT). Furthermore, specific modifications, such as the introduction of fluorine atoms into the isoxazole scaffold, restrict intramolecular rotations in the solid or aggregated state. This blocks non-radiative decay pathways, resulting in Aggregation-Induced Emission (AIE) 1[1].
Metal Ion Chelation: CHEF vs. CHEQ
Derivatives bearing hydroxyl or methoxy groups on the benzylidene ring act as highly selective chelators for specific metal ions.
-
CHEF (Chelation-Enhanced Fluorescence): Binding of diamagnetic ions like Sr²⁺ rigidifies the probe's structure (e.g., 5-(2-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one). This conformational lock prevents non-radiative rotational relaxation, leading to a strong fluorescence "turn-on" response 2[2].
-
CHEQ (Chelation-Enhanced Quenching): Conversely, binding of paramagnetic ions like Fe²⁺ to derivatives such as 3-methyl-4-(2,3,4-trihydroxybenzylidene)isoxazol-5(4H)-one facilitates non-radiative electron transfer (Ligand-to-Metal Charge Transfer), resulting in rapid fluorescence quenching and visible discoloration 2[2].
Quantitative Photophysical Profiles
| Probe Derivative | Target Analyte | Photophysical Mechanism | Emission Shift / Response | Ref |
| 5-(2-Hydroxy-3-methoxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one | Sr²⁺ | CHEF (Rigidification) | Strong Fluorescence Enhancement | 2 |
| 3-Methyl-4-(2,3,4-trihydroxybenzylidene)-1,2-oxazol-5(4H)-one | Fe²⁺ | CHEQ (Paramagnetic Quenching) | Fluorescence Quenching / Discoloration | 2 |
| 3,5-Diaryl-4-fluoro-1,2-oxazole | Aggregates | AIE (Restricted Rotation) | Redshift & Emission Turn-On | 1 |
| Anthracene-linked 1,2-oxazole | Cellular Lipids | ICT (Solvatochromism) | High Quantum Yield in Hydrophobic Env. | 3 |
Standard Operating Protocols (SOPs)
Protocol A: One-Pot Green Synthesis of Arylidene-1,2-oxazol-5(4H)-one Probes
Causality: Multicomponent reactions (MCRs) in aqueous media leverage the hydrophobic effect to drive organic precursors together, accelerating Knoevenagel condensation without toxic solvents. Amine-functionalized cellulose or azolium salts act as green catalysts to activate the carbonyl carbon 4[4].
-
Preparation: In a 50 mL round-bottom flask, add 1.0 mmol of the substituted benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde), 1.0 mmol of ethyl acetoacetate, and 1.0 mmol of hydroxylamine hydrochloride.
-
Catalysis: Add 14 mg of amine-functionalized cellulose (Cell-Pr-NH₂) as a heterogeneous catalyst 2[2].
-
Reaction: Suspend the mixture in 5 mL of deionized water. Stir continuously at room temperature (25°C) for 30–60 minutes.
-
Self-Validation Check: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the aldehyde spot confirms completion.
-
-
Isolation: Filter the solid precipitate. Wash thoroughly with cold water and recrystallize from hot ethanol to yield the pure 1,2-oxazol-5(4H)-one probe.
Protocol B: Spectroscopic Validation and Metal Ion Titration
Causality: Probes are highly conjugated and hydrophobic, requiring DMSO for initial solubilization. However, biological assays require physiological pH (HEPES, pH 7.4) to maintain the correct protonation state of the chelating groups.
-
Stock Preparation: Dissolve the purified probe in anhydrous DMSO to create a 1.0 mM stock solution.
-
Working Solution: Dilute the stock to 10 µM in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO to prevent precipitation).
-
Titration: Transfer 2.0 mL of the working solution to a quartz cuvette. Gradually add aliquots of metal ion solutions (e.g., Sr²⁺ or Fe²⁺ from 0 to 100 µM).
-
Measurement: Record fluorescence emission spectra after each addition (Excitation: ~380 nm; Emission range: 450–600 nm).
-
Self-Validation Check: Add 1.0 mM EDTA to the cuvette after the final metal addition. A rapid reversal of the fluorescence signal proves the change is a reversible chelation event, not chemical degradation of the probe.
-
Protocol C: Live-Cell Confocal Imaging Workflow
Causality: To ensure the probe is suitable for biological applications, it must demonstrate cell permeability, low cytotoxicity, and specific intracellular localization 4[4].
-
Cell Culture: Seed HeLa or SH-SY5Y cells in a glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C with 5% CO₂ for 24 hours.
-
Incubation: Wash cells with PBS. Incubate with 5 µM of the 1,2-oxazol-5(4H)-one probe (diluted in serum-free medium) for 30 minutes.
-
Co-Staining: Add Hoechst 33342 (1 µg/mL) for the final 10 minutes to stain the nuclei.
-
Imaging: Wash cells three times with PBS to remove unbound probe. Image using a confocal laser scanning microscope.
-
Self-Validation Check: For metal-sensing probes, pre-treat a control group of cells with a cell-permeable metal chelator (e.g., BAPTA-AM) before adding exogenous metal ions. The absence of a fluorescence change in the control group confirms the probe's signal is specific to the target ion.
-
Logical Workflows and Pathways
Logical mapping of the photophysical responses (CHEF vs. CHEQ) of 1,2-oxazol-5(4H)-one probes.
Step-by-step experimental workflow from green synthesis to live-cell bioimaging validation.
References
-
"Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles." PMC (nih.gov). 1
-
Sanaz Gharehassanlou and Hamzeh Kiyani. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." ResearchGate, 2024. 2
-
"Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines." PMC (nih.gov), 2019. 3
-
"Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis." PMC (nih.gov), 2021. 4
Sources
- 1. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Erlenmeyer-Plöchl Synthesis Support Center: Troubleshooting & Yield Optimization
Welcome to the advanced technical support center for the Erlenmeyer-Plöchl synthesis of 5(4H)-oxazolones (azlactones). Designed for synthetic chemists and drug development professionals, this guide provides mechanistic insights, validated protocols, and targeted troubleshooting strategies to overcome low yields, side reactions, and catalyst inefficiencies.
Diagnostic Troubleshooting Workflow
Diagnostic workflow for troubleshooting low yields in Erlenmeyer-Plöchl synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently below 50%, and I observe significant byproduct formation. What is the primary cause? A1: The most common cause of low yield in the Erlenmeyer-Plöchl reaction is the competitive hydrolysis of the highly reactive 5(4H)-oxazolone ring[1]. The presence of trace water leads to ring-opening, reverting the intermediate back to the corresponding N-acyl-α,β-unsaturated amino acid[2]. Causality & Solution: Acetic anhydride acts as both a dehydrating agent and solvent, facilitating the cyclization of hippuric acid into the oxazolone core[3]. If reagents are not strictly anhydrous, the acetic anhydride is consumed by water, and the oxazolone ring undergoes nucleophilic attack. Ensure rigorous drying of all reagents[1]. If side reactions persist, consider switching to aprotic solvent systems or utilizing solvent-free microwave irradiation protocols[2][4].
Q2: I am using the traditional sodium acetate catalyst, but my reaction with an aliphatic aldehyde is failing. How can I improve this? A2: Traditional Erlenmeyer-Plöchl conditions (sodium acetate and acetic anhydride) are highly optimized for aromatic aldehydes (like benzaldehyde) but often fail or produce very low yields with aliphatic aldehydes due to enolization and self-condensation side reactions[5]. Causality & Solution: The basicity of sodium acetate can promote aldol-type side reactions in enolizable aliphatic aldehydes. Switching the catalyst to Lead(II) acetate (Pb(OAc)₂) significantly improves the yield for aliphatic substrates by modulating the enolate intermediate's stability[3]. Alternatively, using an ionic liquid like [bmIm]OH or alum under sonochemical conditions can suppress these side reactions[5][6].
Q3: How do I select the right catalyst to optimize reaction time and temperature? A3: Catalyst selection dictates the activation energy required for the Perkin-type condensation step. While sodium acetate requires prolonged heating at 100–150 °C[2][3], modern Lewis acid or basic ionic liquid catalysts can drive the reaction at room temperature or under brief microwave irradiation[4][6].
Quantitative Catalyst Comparison
To assist in optimizing your specific workflow, the following table summarizes the performance of various catalytic systems in the synthesis of azlactones:
| Catalyst System | Optimal Aldehyde Scope | Temperature (°C) | Reaction Time | Expected Yield (%) |
| Sodium Acetate [3] | Aromatic | 140–150 | 2–4 hours | 75–85 |
| Calcium Acetate [3] | Aromatic / Aliphatic | 120–140 | 1–2 hours | 80–90 |
| Lead Acetate [3] | Aliphatic | 140 | 3–5 hours | 85–95 |
| [bmIm]OH (Ionic Liquid) [6] | Aromatic / Heterocyclic | 25 (Room Temp) | 90 minutes | 71–85 |
| Alum (Ultrasound) [5] | Aromatic | Ambient | 15–30 minutes | High (>85) |
Validated Experimental Protocols
A successful Erlenmeyer-Plöchl synthesis requires a self-validating system where each step is monitored to prevent degradation. Below are two field-proven methodologies.
Protocol A: Classical Erlenmeyer-Plöchl Synthesis (Optimized)
Mechanistic Grounding: This protocol relies on stoichiometric acetic anhydride to form the mixed anhydride, which cyclizes to the oxazolone before undergoing base-catalyzed condensation[3][7].
-
Preparation: In an oven-dried round-bottom flask, combine hippuric acid (1.2 eq), the target aromatic aldehyde (1.0 eq), and freshly fused anhydrous sodium acetate (1.5 eq)[2][4].
-
Activation: Add anhydrous acetic anhydride (3.0 eq). The acetic anhydride serves as the essential dehydrating agent to remove water molecules formed during condensation[3].
-
Reaction: Heat the mixture on a hot plate or oil bath at 100–140 °C[3][7]. The mixture will liquefy. Stir continuously for 2 hours, monitoring progression via Thin Layer Chromatography (TLC) using an Ethyl acetate:Hexane (5:5) system[6].
-
Quenching & Workup: Cool the flask to room temperature. Slowly add cold ethanol (or water) to precipitate the product and quench unreacted acetic anhydride[4][7].
-
Purification: Filter the resulting solid under vacuum. Wash with ice-cold ethanol, then boiling water. Recrystallize from an appropriate solvent (e.g., hexane or ethanol) to yield the pure 4-arylidene-2-phenyl-5(4H)-oxazolone[6][8].
Protocol B: Green Synthesis via Ionic Liquid ([bmIm]OH)
Mechanistic Grounding: [bmIm]OH acts as both the solvent and the basic catalyst, eliminating the need for harsh heating and volatile organic solvents, thereby preventing thermal degradation of the oxazolone[6].
-
Preparation: In a clean reaction vial, mix hippuric acid (1.2 eq), aromatic aldehyde (1.0 eq), and acetic anhydride (1.2 eq) in 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (3.0 eq)[6].
-
Reaction: Stir the mixture at room temperature (25 °C) for 90 minutes[6].
-
Extraction: Add 5 mL of distilled water to the mixture. Extract the product using ethyl acetate (3 × 10 mL)[6].
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Concentrate under reduced pressure[6].
-
Purification: Recrystallize the crude residue from ethanol to afford the pure azlactone[6].
Mechanistic Pathway
Mechanistic pathway of the Erlenmeyer-Plöchl reaction forming 5(4H)-oxazolone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 4(5H)-Oxazolone, 5-benzoyl-2,5-diphenyl- | 61957-92-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
Technical Support Center: Troubleshooting the Synthesis of 1,2-Oxazol-5(4H)-ones
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with the 1,2-oxazol-5(4H)-one (isoxazol-5(4H)-one) scaffold.
This heterocycle is a highly versatile building block in organic synthesis and a privileged pharmacophore in drug discovery[1]. However, its synthesis—typically achieved via a one-pot multicomponent reaction (MCR) between a β -keto ester, hydroxylamine, and an aldehyde—is highly sensitive to thermodynamic control, pH, and reagent sequencing. Poor control over these variables frequently leads to frustrating side reactions, such as uncyclized intermediates and bis-adducts[2].
This guide bypasses generic advice to provide you with the exact chemical causality behind these failures and field-proven, self-validating protocols to resolve them.
Mechanistic Workflow & Divergence Points
To effectively troubleshoot, we must first visualize where the synthesis diverges from the intended pathway. The diagram below illustrates the critical junctions where side reactions hijack the reaction cascade.
Fig 1: Reaction pathway for 1,2-oxazol-5(4H)-ones highlighting common side-reaction divergence.
Troubleshooting FAQs: Addressing Specific Side Reactions
Q1: My reaction stalls, and NMR analysis shows an open-chain structure instead of the isoxazolone ring. What is happening? A1: You are isolating the uncyclized oxime intermediate[2]. Causality: The initial condensation between the β -keto ester and hydroxylamine forms an oxime rapidly. However, the subsequent intramolecular cyclization to form the 1,2-oxazol-5(4H)-one ring requires sufficient thermal energy and proper pH to drive the dehydration step. If the pH is too acidic, the nucleophilicity of the oxime is suppressed, preventing the attack on the ester carbonyl. Resolution: Ensure the hydroxylamine hydrochloride is properly neutralized with a mild base (e.g., sodium acetate or DMAP) to liberate the free amine[3]. Increase the reaction temperature to 70–80 °C to overcome the activation energy barrier for cyclization.
Q2: I am seeing a complex mixture with multiple aromatic peaks, suggesting a bis-adduct. How do I prevent this? A2: This is a classic sequence-control failure resulting in a bis-Knoevenagel adduct or self-condensation[2]. Causality: In a one-pot three-component reaction, if the aromatic aldehyde is highly electrophilic and is added simultaneously with the β -keto ester and hydroxylamine, the aldehyde can prematurely react with the active methylene of the β -keto ester. This forms an α -arylidene β -keto ester, which then undergoes chaotic secondary reactions rather than clean oxime formation and cyclization. Resolution: Adopt a staggered addition protocol. Allow the β -keto ester and hydroxylamine to react for 10–15 minutes to form the isoxazolone core before introducing the aromatic aldehyde[4].
Q3: Why does my yield drop significantly when using electron-withdrawing aromatic aldehydes? A3: Electron-withdrawing groups (EWGs) on the aldehyde alter the thermodynamics of the final Knoevenagel condensation. Causality: While EWGs increase the electrophilicity of the aldehyde carbonyl (speeding up the initial nucleophilic attack by the isoxazolone C4-carbanion), they also destabilize the final alkene product, making the intermediate highly susceptible to retro-Knoevenagel cleavage under aqueous conditions[3]. Resolution: Shift to a non-aqueous solvent system (like EtOH) for EWG-aldehydes to prevent hydrolysis, or increase the catalyst loading slightly to drive the dehydration step to completion.
Quantitative Data: Catalyst and Solvent Optimization
To demonstrate the impact of thermodynamic and catalytic control on side-reaction suppression, below is a summary of optimization data for the synthesis of 4-(4-dimethylaminobenzylidene)-3-methyl-1,2-oxazol-5(4H)-one. Notice how the transition from a solvent-free environment to a water-mediated system with a DMAP catalyst dramatically suppresses side reactions and boosts the yield[3].
| Entry | Solvent | Catalyst (DMAP mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | - | 70–80 | 120 | 21 |
| 2 | CH₂Cl₂ | 10 | 40 | 40 | 68 |
| 3 | CH₃CN | 10 | 70–80 | 30 | 66 |
| 4 | EtOH (1:1 with H₂O) | 10 | 70–80 | 10 | 85 |
| 5 | H₂O | 10 | 70–80 | 6 | 85 |
| 6 | H₂O | 5 | 70–80 | 11 | 82 |
Table 1: Optimization of reaction conditions demonstrating the efficiency of aqueous DMAP catalysis in suppressing side reactions.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, use the following step-by-step methodology. This protocol is designed as a self-validating system , meaning it includes explicit observable checkpoints to confirm the reaction is proceeding correctly before you move to the next step.
Objective: Synthesize 4-arylmethylidene-3-methyl-1,2-oxazol-5(4H)-ones while actively suppressing uncyclized oximes and Knoevenagel bis-adducts[5]. Scale: 1.0 mmol
Step 1: Liberation of Hydroxylamine & Oxime Formation
-
In a 25 mL round-bottom flask, add hydroxylamine hydrochloride (1.1 mmol) and DMAP (10 mol%) to 5 mL of DI water.
-
Stir for 5 minutes at room temperature.
-
Causality: DMAP acts as a mild base to neutralize the HCl salt, liberating the nucleophilic free hydroxylamine without causing ester hydrolysis[3].
-
Validation Checkpoint 1: Test the pH of the solution; it should be approximately 6.0. A highly acidic pH (<4) indicates incomplete neutralization, which will stall the reaction at the oxime stage.
Step 2: Core Scaffold Cyclization
-
Add ethyl acetoacetate (1.1 mmol) dropwise over 2 minutes.
-
Heat the mixture to 70–80 °C and stir for 10 minutes.
-
Causality: Heating provides the thermodynamic push required for the intramolecular dehydration of the oxime intermediate, closing the 5-membered ring.
-
Validation Checkpoint 2: Perform a rapid TLC (Hexane:EtOAc 7:3). The complete disappearance of the ethyl acetoacetate spot confirms successful cyclization.
Step 3: Staggered Knoevenagel Condensation
-
Once Step 2 is validated, add the aromatic aldehyde (1.0 mmol) directly to the hot mixture.
-
Continue heating at 70–80 °C for 10–25 minutes.
-
Causality: Staggering the aldehyde addition completely eliminates the risk of premature α -arylidene β -keto ester formation (bis-adduct side products)[4].
-
Validation Checkpoint 3: A distinct color change (often deep yellow to orange) and the rapid formation of a precipitate indicate the successful formation of the highly conjugated 4-arylmethylidene product[3].
Step 4: Isolation and Purification
-
Filter the hot suspension.
-
Wash the precipitate with hot water (3 x 5 mL) followed by ice-cold ethanol (2 mL).
-
Causality: Hot water removes unreacted water-soluble intermediates (like uncyclized oxime) and the DMAP catalyst. Cold ethanol washes away any trace self-condensation organic impurities.
-
Validation Checkpoint 4: Melting point determination should match literature values sharply; a depressed or broad melting point indicates oxime or bis-adduct contamination.
References
-
Title: Access to arylmethylidene-isoxazol-5(4H)-ones and benzylidenemalononitriles promoted by imidazole as an efficient organocatalyst. Source: Islamic Azad University. URL: [Link]
-
Title: A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones. Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). URL: [Link]
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Source: Preprints.org / MDPI Organics. URL: [Link]
Sources
Technical Support Center: Purification of 1,2-Oxazol-5(4H)-one Derivatives
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the isolation of heterocyclic pharmacophores.
1,2-Oxazol-5(4H)-ones (commonly referred to as isoxazol-5-ones) are highly valuable intermediates synthesized via multicomponent reactions[1]. However, their unique lactone-like structure presents a distinct challenge: the delicate balance between the reactivity of the carbonyl group and the lability of the N-O bond makes them highly susceptible to thermal degradation and nucleophilic ring-opening[2]. Standard recrystallization protocols often fail if the causality of solvent-solute interactions is not deeply understood.
This guide provides a field-proven, self-validating protocol for the recrystallization of 1,2-Oxazol-5(4H)-ones, supported by mechanistic troubleshooting and empirical data.
Core Methodology: Self-Validating Recrystallization Protocol
To achieve >98% purity without sacrificing yield to thermal degradation, the recrystallization process must be tightly controlled. We utilize absolute ethanol as the primary solvent. Ethanol's hydrogen-bonding capacity stabilizes the polar transition states of the isoxazolone ring, while its moderate boiling point prevents excessive thermal stress[3].
Step 1: Solvent Saturation
-
Action: Suspend the crude 1,2-Oxazol-5(4H)-one in absolute ethanol (typically 10–15 mL per gram of crude product) in a round-bottom flask equipped with a reflux condenser.
-
Causality: A slight excess of solvent prevents premature crystallization during transfer steps.
-
Validation Check: The mixture should appear as a heterogeneous slurry at room temperature.
Step 2: Controlled Dissolution
-
Action: Heat the mixture gradually using a water bath to 65–70°C. Do not exceed 70°C or allow vigorous boiling.
-
Causality: The N-O bond is thermally labile. Prolonged exposure to temperatures above 75°C induces decarboxylative degradation.
-
Validation Check: The solution must become completely transparent. If a cloudy suspension persists after 15 minutes at 70°C, insoluble polymeric byproducts are present, triggering the need for Step 3.
Step 3: Hot Filtration (Conditional)
-
Action: Rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.
-
Causality: Pre-warming the apparatus prevents the solution from dropping below its saturation temperature, which would cause premature precipitation in the funnel stem.
Step 4: Programmed Cooling
-
Action: Allow the filtrate to cool to room temperature at a controlled rate of approximately 0.5°C/min, followed by an ice bath (0–5°C) for 1 hour.
-
Causality: Rapid cooling traps impurities within the crystal lattice and promotes "oiling out" (liquid-liquid phase separation). Slow cooling allows for highly ordered, pure crystal lattice formation.
-
Validation Check: Distinct, well-defined geometric crystals (often yellow/orange needles or prisms depending on the arylidene substitution) should form[3].
Step 5: Isolation and Washing
-
Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol/hexane (1:4 v/v) mixture.
-
Causality: The non-polar hexane removes unreacted aromatic aldehydes, while the cold temperature prevents the dissolution of the purified product.
-
Validation Check: The final dried crystals should be free-flowing and exhibit a sharp melting point (e.g., 140-142°C for the 3-methyl-4-benzylidene derivative)[3].
Workflow Visualization
Standardized recrystallization workflow for 1,2-Oxazol-5(4H)-one derivatives.
Quantitative Data: Solvent & Stability Matrices
Selecting the right solvent system and understanding the environmental limits of your compound are critical for preventing yield loss.
Table 1: Solvent Selection Matrix for 1,2-Oxazol-5(4H)-one Recrystallization
| Solvent System | Solubilizing Power (Hot) | Solubilizing Power (Cold) | Risk of "Oiling Out" | Risk of Solvolysis/Degradation |
| Absolute Ethanol | High | Low | Moderate | Low (Ideal balance) |
| Methanol | Very High | Moderate | Low | Moderate (Nucleophilic attack) |
| Water/EtOH (1:1) | Moderate | Very Low | High | Low |
| Ethyl Acetate/Hexane | High | Low | Low | None (Good for highly lipophilic derivatives) |
Table 2: Hydrolytic & Thermal Stability of the Isoxazole Ring Data extrapolated from stability studies on isoxazole-containing pharmacophores (e.g., Leflunomide) to illustrate N-O bond lability[2].
| pH Level | Temperature (°C) | Half-life ( t1/2 ) | Mechanistic Implication |
| 4.0 (Acidic) | 25 | Stable | Ring is protonated, resisting nucleophilic attack. |
| 7.4 (Neutral) | 25 | Stable | Safe for standard benchtop handling. |
| 10.0 (Basic) | 25 | 6.0 hours | Base-catalyzed ring opening initiates. |
| 7.4 (Neutral) | 37 | 7.4 hours | Mild thermal stress accelerates degradation. |
| 10.0 (Basic) | 37 | 1.2 hours | Rapid N-O cleavage and decarboxylation. |
Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization? A: Oiling out occurs when the saturation temperature of your solution exceeds the melting point of the impure solute. Instead of forming a solid lattice, the compound separates as a super-cooled liquid.
-
Corrective Action: Do not immediately crash the solution in an ice bath; this will only freeze the oil into an amorphous, impure glass. Instead, reheat the mixture until it is homogeneous. Add a co-solvent (such as 5-10% water to your ethanol) dropwise to lower the solubility threshold. Begin cooling at a much slower rate (0.1°C/min) and introduce a "seed crystal" of pure product when the solution reaches 40°C to provide a nucleation site.
Q2: I am experiencing massive yield loss and color changes (darkening) during the hot filtration step. What is happening? A: You are witnessing the thermal degradation of the isoxazole ring. The N-O bond is the "Achilles' heel" of the molecule[2]. Under prolonged heating (>75°C), especially if your glassware contains trace alkaline residues from previous basic washes, the ring undergoes nucleophilic cleavage. This forms an acyclic enamino-ketoester intermediate that rapidly decarboxylates into dark, polymeric impurities.
-
Corrective Action: Limit dissolution heating times to an absolute maximum of 15 minutes. Ensure all glassware is neutralized (rinsed with a weak acid like dilute HCl, then distilled water) before use.
Degradation Pathway Visualization
Base-catalyzed or thermal ring-opening degradation pathway of the isoxazole ring.
Q3: NMR analysis of my recrystallized product shows a persistent aldehyde peak (~9.5 - 10.0 ppm). How do I remove this? A: 1,2-Oxazol-5(4H)-ones are typically synthesized via a three-component reaction utilizing an aromatic aldehyde[1]. Unreacted aldehydes are notorious for co-precipitating within the isoxazolone crystal lattice due to similar pi-pi stacking interactions.
-
Corrective Action: Ethanol alone is sometimes insufficient to wash away trapped aldehydes. Modify your Step 5 washing protocol. Triturate the filtered crystals with cold diethyl ether or a cold 1:4 mixture of ethanol/hexane. The highly lipophilic aldehyde will readily dissolve in the non-polar wash, while the polar isoxazolone ring remains insoluble.
References
-
BenchChem Technical Support Team. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem. 2
-
Gharehassanlou, S. & Kiyani, H. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI Preprints. 1
-
Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid.3
Sources
Technical Support Center: Column Chromatography of 1,2-Oxazol-5(4H)-one Derivatives
Welcome to the technical support center for the purification of 1,2-Oxazol-5(4H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity and potential for interaction with stationary phases make the chromatography of this scaffold a nuanced task. This document provides in-depth, experience-driven answers to common problems, moving beyond simple instructions to explain the underlying chemical principles governing separation.
Section 1: Fundamentals & Method Development
This section addresses the foundational questions and initial steps required to build a robust purification method for 1,2-Oxazol-5(4H)-one derivatives.
Question: What is the most effective stationary phase for purifying 1,2-Oxazol-5(4H)-one derivatives, and why?
Answer: For most applications involving 1,2-Oxazol-5(4H)-one derivatives, silica gel is the recommended starting stationary phase. The reasoning lies in the polarity of the target molecule. The oxazolone core contains multiple polar functional groups (a carbonyl group, an ester-like oxygen, and an imine-like nitrogen), making it well-suited for normal-phase chromatography where a polar stationary phase is used.
However, the choice is not absolute and depends on the specific substituents on your derivative:
-
Standard Silica Gel (Slightly Acidic): This is the workhorse for most purifications. It is cost-effective and provides excellent resolving power for a wide range of compounds.
-
Neutral Alumina: If you observe that your compound is degrading on silica gel (evidenced by streaking on a TLC plate left to stand for a few hours), it may be due to the acidic nature of silica. Neutral alumina is a less acidic alternative that can prevent the decomposition of acid-sensitive compounds.
-
Functionalized Silica (Amino or Cyano Phases): For particularly polar or challenging separations, especially those involving nitrogen-containing heterocycles, amino (NH2) or cyano (CN) bonded silica can offer alternative selectivity. An amino phase can be particularly useful for reducing the tailing of basic compounds.
Question: How do I select a suitable mobile phase for my column?
Answer: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) . TLC provides a rapid and inexpensive preview of the separation you can expect on a column.
A typical starting solvent system for these derivatives is a mixture of a non-polar solvent and a moderately polar solvent. The most common and effective combination is n-hexane and ethyl acetate .
Step-by-Step Mobile Phase Selection Workflow:
-
Spotting: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Initial Screening: Develop the TLC plate in a solvent system of intermediate polarity, such as 3:1 Hexane/Ethyl Acetate.
-
Optimization:
-
If the Rf value is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).
-
If the Rf value is too high (>0.6): The solvent system is too polar. Increase the proportion of the non-polar solvent (hexane).
-
-
Target Rf: Aim for an Rf value of 0.25-0.35 for your target compound. This Rf value in TLC typically translates to an optimal elution volume and good separation on a flash column.
| Mobile Phase System | Polarity | Common Applications for 1,2-Oxazol-5(4H)-ones |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point for a wide range of derivatives. |
| Dichloromethane / Methanol | Medium to High | Used for more polar derivatives that do not move from the baseline in Hex/EtOAc. |
| Hexane / Acetone | Low to Medium | An alternative to Hex/EtOAc that can sometimes offer different selectivity. |
| Toluene / Ethyl Acetate | Low to Medium | Can be useful if solubility in hexane is an issue. |
Section 2: Troubleshooting Common Purification Issues
This section provides solutions to specific problems frequently encountered during the column chromatography of 1,2-Oxazol-5(4H)-one derivatives.
Question: My compound is streaking badly on the TLC plate and eluting as a broad band from the column. How can I fix this?
Answer: This phenomenon, known as "tailing," is a classic sign of undesirable secondary interactions between your compound and the stationary phase. For nitrogen-containing heterocycles like oxazolones, the primary cause is the interaction of basic nitrogen atoms with acidic silanol groups (Si-OH) on the surface of the silica gel.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a base to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective for basic compounds.
-
Ammonium Hydroxide: A few drops in the mobile phase reservoir can also work, particularly for very polar systems.
-
-
Change the Stationary Phase: If adding a modifier doesn't resolve the issue or is incompatible with your compound, consider using a less acidic stationary phase like neutral alumina.
dot
Caption: Troubleshooting Decision Tree for Peak Tailing.
Question: I have two spots on my TLC that are very close together. How can I improve the separation on the column?
Answer: Poor resolution between your product and an impurity requires a systematic optimization of selectivity—the ability of the chromatographic system to distinguish between the two compounds.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Polarity (Fine-Tuning): If you have some separation, even a small amount, you can often improve it by making small adjustments to the mobile phase composition. A shallower solvent gradient or a slightly less polar isocratic system will increase the compound's residence time on the column, allowing for better separation.
-
Change Solvent Selectivity: If fine-tuning the polarity of your hexane/ethyl acetate system fails, the next step is to change the nature of the solvents themselves. The "like dissolves like" principle applies here; different solvents will have different interactions (e.g., dipole-dipole, hydrogen bonding) with your compounds. Try switching from an ethyl acetate-based system to one containing dichloromethane or acetone. For example, a dichloromethane/methanol system offers very different selectivity compared to hexane/ethyl acetate.
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase is the next variable to change. Switching from silica to alumina, or to a bonded phase like cyano (CN), fundamentally alters the interactions and can often resolve difficult mixtures.
-
Employ High-Performance Liquid Chromatography (HPLC): For extremely challenging separations, particularly of isomers, preparative HPLC is the gold standard. Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase is a powerful alternative to normal-phase column chromatography.
Section 3: Experimental Protocols & Workflows
This section provides standardized, step-by-step procedures for common tasks.
Protocol 1: Standard Silica Gel Column Purification
This protocol outlines a typical workflow for purifying a 1,2-Oxazol-5(4H)-one derivative using flash column chromatography.
1. Preparation:
-
Select a glass column appropriate for the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
2. Column Packing (Wet Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Dry Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it directly onto the sand layer. This is preferred if the compound is highly soluble in the eluent.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions. The size of the fractions will depend on the column size and expected separation.
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs (e.g., from 10% EtOAc to 20% EtOAc).
5. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 1,2-Oxazol-5(4H)-one derivative.
dot
Technical Support Center: Stereochemical Integrity in 1,2-Oxazol-5(4H)-one Synthesis
Welcome to the technical support center for the synthesis of 1,2-oxazol-5(4H)-ones, often referred to as azlactones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these versatile heterocyclic compounds while preserving stereochemical integrity. Here, we will address common challenges related to racemization and provide in-depth, evidence-based troubleshooting strategies.
The Challenge of Racemization in Oxazolone Synthesis
The synthesis of chiral 1,2-oxazol-5(4H)-ones from α-amino acids is a powerful tool in organic synthesis. However, a significant and persistent challenge is the propensity for racemization at the C4 position. This loss of stereochemical purity arises from the relatively high acidity of the α-proton at this position.[1][2] Under basic, and sometimes even neutral conditions, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate.[1][3] Subsequent protonation of this intermediate can occur from either face with nearly equal probability, resulting in a racemic or near-racemic mixture of the desired product.[1]
Understanding and controlling the factors that promote this enolization is paramount for any stereoselective synthesis involving oxazolones. This guide provides a series of frequently asked questions and troubleshooting protocols to help you maintain the enantiomeric purity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant racemization in my oxazolone synthesis. What is the primary cause?
A1: The primary cause of racemization is the formation of a planar enolate intermediate.[1][3] The C4 proton of the oxazolone ring is acidic (pKa ≈ 9) and can be easily abstracted by bases present in the reaction mixture.[2][3] This deprotonation-reprotonation sequence scrambles the stereocenter.
Troubleshooting Steps:
-
Evaluate Your Base: The choice and concentration of the base are critical. Strong or sterically unhindered bases will readily abstract the C4 proton.
-
Control the Temperature: Higher temperatures provide the activation energy needed for enolization and subsequent racemization.[4]
-
Minimize Reaction Time: Prolonged exposure to conditions that favor enolization increases the likelihood of racemization.[1]
Q2: How does the choice of base impact the degree of racemization?
A2: The base plays a pivotal role in the rate of racemization. Stronger and less sterically hindered bases are more efficient at abstracting the acidic C4 proton, leading to higher levels of racemization.
Recommendations:
-
Use Weak or Sterically Hindered Bases: Opt for bases like 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP) instead of more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[4][5] The steric bulk of these bases hinders their approach to the C4 proton.[4]
-
Stoichiometry is Key: Use the minimum effective amount of base required for the reaction to proceed. Excess base will only increase the rate of unwanted enolization.
Table 1: Impact of Base Selection on Racemization
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Typical Observation |
| N,N-Diisopropylethylamine (DIEA) | Moderate | 10.7 | High potential for racemization[5] |
| N-Methylmorpholine (NMM) | Low | 7.4 | Moderate potential for racemization |
| 2,4,6-Collidine | High | 7.4 | Reduced racemization[4] |
| 2,4,6-Trimethylpyridine (TMP) | High | 7.5 | Significantly reduced racemization[5] |
Q3: What role does temperature play, and what is the optimal temperature range for my synthesis?
A3: Temperature directly influences the rate of all chemical reactions, including the undesirable racemization pathway. Higher temperatures increase the kinetic energy of the molecules, making it easier to overcome the activation barrier for proton abstraction.[4]
Experimental Protocol 1: Temperature Optimization
-
Initial Low-Temperature Trial: Begin your synthesis at 0 °C. This can be achieved using a standard ice-water bath.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the formation of your desired product and any byproducts.
-
Stepwise Temperature Increase (if necessary): If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. For more challenging substrates, a modest increase to 40-50°C can be considered, but be aware of the increased risk of racemization.
-
Microwave Synthesis Consideration: In microwave-assisted syntheses, reducing the temperature from a typical 80°C to 50°C can significantly limit racemization.[4]
Q4: Can the choice of solvent affect the stereochemical outcome?
A4: Yes, the solvent can influence the stability of the enolate intermediate and the transition state leading to its formation.
Solvent Considerations:
-
Polarity: Solvents with lower dielectric constants can sometimes favor ionization (deprotonation) over ring-opening hydrolysis, which can be a competing side reaction.[6]
-
Aprotic vs. Protic: In some cases, diluting a polar aprotic solvent like DMF with a less polar solvent like dichloromethane (DCM) has been shown to reduce racemization.[7]
-
Anhydrous Conditions: The oxazolone ring is highly susceptible to hydrolysis. Ensure all solvents and reagents are rigorously dried to prevent ring-opening, which can complicate purification and analysis.[1]
Q5: Are there any specific coupling reagents or additives that can help suppress racemization?
A5: Absolutely. In contexts where oxazolone formation is an intermediate in a larger process like peptide synthesis, the choice of coupling reagents and additives is crucial.
Recommended Reagents and Additives:
-
Carbodiimide-Based Methods: Using N,N'-diisopropylcarbodiimide (DIC) in combination with an additive is generally preferred over highly activating uronium/aminium reagents like HBTU or HATU, which can promote racemization.[4]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[8] These additives form active esters that are sufficiently reactive for coupling but are less prone to racemization. The use of copper(II) chloride (CuCl2) has also been reported as an effective additive to prevent epimerization.[9]
Diagram 1: Role of Additives in Suppressing Racemization
Caption: Additives intercept the activated acid to form a less racemization-prone active ester.
Q6: I'm starting with a chiral α-amino acid. At what stage is racemization most likely to occur?
A6: While some racemization can occur during the initial acylation of the amino acid, it is most pronounced during and after the intramolecular cyclization to form the oxazolone ring.[3] The formed oxazolone is the species most susceptible to base-mediated deprotonation at the C4 position.[3] Even byproducts from the activation step, such as urea from carbodiimide reagents, can act as a base and promote racemization.[3]
Workflow Diagram 2: Pinpointing Racemization Hotspots
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mdpi.com [mdpi.com]
optimizing reaction conditions for 1,2-Oxazol-5(4H)-one formation
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic and practical challenges associated with the synthesis of 1,2-oxazol-5(4H)-ones (commonly referred to as isoxazol-5(4H)-ones).
These five-membered heterocycles are critical scaffolds in medicinal chemistry, known for their antioxidant, antifungal, and antibacterial properties[1]. The most efficient pathway to synthesize them is a one-pot, three-component reaction involving an aromatic aldehyde, a β -ketoester, and hydroxylamine hydrochloride. However, variations in substrate electronics, catalyst basicity, and solvent polarity can drastically impact cyclization efficiency.
This guide provides field-proven methodologies, quantitative optimization data, and mechanistic troubleshooting to ensure your protocols are robust and self-validating.
I. Mechanistic Workflow & Reaction Logic
To optimize a reaction, one must first understand the causality of the molecular events. The formation of 1,2-oxazol-5(4H)-ones proceeds via a tandem Knoevenagel condensation followed by Michael addition and intramolecular cyclization.
Figure 1: Mechanistic pathway of the three-component 1,2-Oxazol-5(4H)-one formation.
II. Quantitative Data: Optimization of Reaction Conditions
Selecting the correct solvent and catalyst is the most critical decision in this workflow. The table below synthesizes optimization data for the model reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride across various literature-validated conditions[2][3][4].
| Entry | Catalyst (Loading) | Solvent System | Temp (°C) | Time (min) | Yield (%) | Causality / Observation |
| 1 | None | Solvent-free | 25 (RT) | 120 | 15% | Lack of mass transfer; HCl inhibits cyclization. |
| 2 | None | H₂O | 80 | 120 | 21% | Thermal energy cannot overcome lack of enolization. |
| 3 | DMAP (10 mol%) | H₂O | 70-80 | 15 | 92% | DMAP efficiently deprotonates the β -ketoester[4]. |
| 4 | Imidazole (10 mol%) | EtOH:H₂O (1:1) | 25 (RT) | 20 | 90% | Pyridine-like nitrogen acts as a mild, safe base[3]. |
| 5 | Cell-Pr-NH₂ (14 mg) | H₂O | 25 (RT) | 10 | 96% | Heterogeneous amine catalyst; high atom economy[2]. |
III. Standard Operating Procedure (SOP): Green Synthesis Protocol
This self-validating protocol utilizes water as a solvent. The hydrophobic effect drives the organic substrates together, increasing the effective molarity and accelerating the reaction, while the final product precipitates out, driving the equilibrium forward and eliminating the need for chromatography[2][4].
Materials Required:
-
Aromatic aldehyde (1.0 mmol)
-
β -Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) (10 mol%) OR Imidazole (10 mol%)
-
Solvent: Distilled H₂O (5 mL)
Step-by-Step Methodology:
-
Initiation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), β -ketoester (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol).
-
Catalysis & Solvation: Add 5 mL of distilled water followed by 10 mol% of the chosen base catalyst (DMAP or Imidazole). Causality Note: The base serves a dual purpose—it generates the enolate from the β -ketoester and liberates free hydroxylamine from its hydrochloride salt.
-
Reaction: Stir the mixture at room temperature. If using DMAP with sterically hindered aldehydes, elevate the temperature to 70–80°C[4]. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3).
-
Self-Validating Work-up: As the reaction reaches completion (typically 10–25 minutes), a solid precipitate will form because the highly polar 1,2-oxazol-5(4H)-one is insoluble in water.
-
Isolation: Filter the precipitate while hot (if heated) to remove unreacted starting materials. Wash the filter cake with warm water (3 × 5 mL) and cold ethanol to yield the analytically pure heterocyclic product[2].
-
Verification: Confirm product identity via melting point and NMR. The diagnostic vinyl proton (C=CH) typically appears as a singlet around δ 7.30–8.30 ppm in ¹H NMR, and the C=O carbon appears near δ 168.0 ppm in ¹³C NMR[2][4].
IV. Troubleshooting Guide & FAQs
Figure 2: Diagnostic logic tree for troubleshooting 1,2-Oxazol-5(4H)-one synthesis.
Q1: Why am I getting incomplete reactions and low yields when attempting solvent-free conditions?
Application Scientist Answer: Solvent-free conditions often fail here due to severe mass transfer limitations and the solid-state nature of hydroxylamine hydrochloride. Without a polar protic medium like water to solvate the ions, the basic catalyst cannot effectively neutralize the HCl salt to liberate the nucleophilic free hydroxylamine[4]. Solution: Transition to a water-mediated protocol. Water not only solvates the salts but also drives the hydrophobic organic reagents together, accelerating the Knoevenagel condensation.
Q2: I am using an ortho-substituted electron-withdrawing aldehyde (e.g., o-NO₂-benzaldehyde), and my yield is below 50%. How do I fix this?
Application Scientist Answer: While electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon and speed up the reaction, ortho-substituents introduce severe steric hindrance[1]. This steric bulk physically blocks the nucleophilic attack of the enolate during the initial Knoevenagel condensation step. Solution: You must provide additional thermal energy to overcome this activation barrier. Elevate the reaction temperature to 80°C and extend the reaction time. Do not increase catalyst loading, as this will not resolve steric issues.
Q3: How do I choose between DMAP, Imidazole, and functionalized cellulose (Cell-Pr-NH₂) as a catalyst?
Application Scientist Answer: Your choice should be dictated by your purification constraints and scale:
-
Imidazole: Excellent for room-temperature reactions in mixed aqueous-ethanolic systems. Its pyridine-like nitrogen provides mild basicity, minimizing side reactions[3].
-
DMAP: Highly effective for difficult substrates due to its superior nucleophilicity and basicity, but requires heating (70-80°C) in pure water[4].
-
Cell-Pr-NH₂: The best choice for green chemistry and scale-up. As a heterogeneous catalyst, it can be easily filtered off before the product precipitates, leaving zero residual organocatalyst in your final product[2].
Q4: My product is oiling out instead of precipitating as a clean solid. What is the cause?
Application Scientist Answer: "Oiling out" (liquid-liquid phase separation) occurs when the reaction temperature is higher than the melting point of the product, or when there are too many lipophilic impurities preventing crystallization. Solution: Allow the reaction to cool slowly to room temperature, then transfer it to an ice bath. If it remains an oil, scratch the inside of the flask with a glass rod to provide nucleation sites, or add a few drops of cold ethanol to shift the solubility parameters.
V. References
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints.org URL:[Link]
-
Access to arylmethylidene-isoxazol-5(4H)-ones and benzylidenemalononitriles promoted by imidazole as an efficient organocatalyst Source: Islamic Azad University (IAU) URL:[Link]
-
A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL:[Link]
-
Evaluation of reaction conditions in the synthesis of isoxazol- 5(4H)-one Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Oxazolone Synthesis
Welcome to the Technical Support Center for Oxazolone Synthesis. The Erlenmeyer-Plöchl azlactone synthesis remains the classical and most widely utilized route for preparing 5(4H)-oxazolones (azlactones) via the cyclodehydration of N-acyl amino acids (e.g., hippuric acid) and subsequent Perkin-type condensation with aldehydes[1]. Despite its mechanistic elegance, researchers frequently encounter low conversion rates, poor yields, and unwanted side reactions.
This guide is designed for synthetic chemists and drug development professionals to diagnose, troubleshoot, and optimize oxazolone synthesis using field-proven, self-validating methodologies.
Part 1: Diagnostic Workflow
Before adjusting reagent equivalents or switching solvents, it is critical to isolate the exact point of failure in your synthetic pathway. Use the diagnostic logic tree below to determine if your low yield is a result of upstream activation failure or downstream product degradation.
Diagnostic logic tree for troubleshooting low conversion rates in oxazolone synthesis.
Part 2: Core Troubleshooting Guides (FAQs)
Q1: Why is my starting N-acyl glycine not fully consumed?
Cause (Activation Failure): The initial cyclodehydration of hippuric acid to the 2-phenyl-oxazolone intermediate requires a potent dehydrating agent (acetic anhydride) and a base (sodium acetate)[1]. If the acetic anhydride has absorbed atmospheric moisture, it partially hydrolyzes into acetic acid. Acetic acid acts as a competitive nucleophile, shifting the equilibrium away from ring closure and preventing the formation of the mixed anhydride intermediate. Solution: Implement rigorous anhydrous protocols[2]. Ensure your sodium acetate is freshly fused (heated until molten to remove water of crystallization) and use freshly distilled acetic anhydride.
Q2: My reaction goes to completion by TLC, but the isolated yield is extremely low. What causes this?
Cause (Hydrolytic Reversion): The 5(4H)-oxazolone ring is highly susceptible to nucleophilic attack at the highly electrophilic C5 carbonyl carbon[3]. During aqueous workup, if the pH is not strictly controlled or if the mixture is exposed to water at elevated temperatures, water or hydroxide ions rapidly cleave the C-O bond. This reverts the synthesized oxazolone back into the open-chain N-acyl-α-amino acid[2][3]. Solution: Avoid prolonged aqueous workups. Quench the reaction with ice-cold ethanol or water while maintaining the internal temperature below 10°C[2]. Filter the precipitated product immediately to minimize contact time with the aqueous phase.
Q3: I am using an aliphatic aldehyde, and the condensation step is failing. How can I optimize this?
Cause (Catalyst Incompatibility): While sodium acetate is the classical catalyst for aromatic aldehydes, it often fails with enolizable aliphatic aldehydes due to competing aldol condensation or insufficient electrophilic activation of the aldehyde. Solution: Switch your catalytic system. Replacing sodium acetate with Lead(II) acetate significantly enhances the yield for aliphatic aldehydes by better coordinating the aldehyde oxygen, thereby increasing its electrophilicity for the Perkin condensation[4]. Alternatively, Bismuth(III) acetate serves as a highly efficient, low-toxicity Lewis acid that catalyzes azlactone synthesis in excellent yields[5].
Q4: Can I bypass the long reaction times and harsh heating conditions?
Cause (Thermal Degradation): Prolonged heating (2-4 hours at 100°C) can lead to polymerization, racemization of chiral centers, and general decomposition of the oxazolone[2]. Solution: Utilize microwave-assisted solvent-free synthesis. Irradiating equimolar ratios of hippuric acid and the aryl aldehyde in acetic anhydride under microwaves (2450 MHz) for 4-5 minutes can yield 70-75% of the oxazolone without the need for any additional catalyst[4].
Part 3: Quantitative Data & Catalyst Optimization
Selecting the right catalyst and condition is the most critical variable in optimizing conversion rates. The table below summarizes field-validated catalytic systems for the Erlenmeyer-Plöchl synthesis.
| Catalyst System | Reaction Conditions | Target Substrate Type | Typical Yield | Reaction Time | Mechanistic Advantage |
| Sodium Acetate (NaOAc) | Ac₂O, 100°C | Aromatic Aldehydes | 70–90%[3] | 2–4 hours | Standard base for deprotonating the C4 active methylene. |
| Lead(II) Acetate | Ac₂O, 100°C | Aliphatic Aldehydes | 80–90%[4] | 1–2 hours | Stronger Lewis acid coordination; suppresses aldol side-reactions. |
| Bismuth(III) Acetate | Ac₂O, 80°C | Broad Scope | 85–95%[5] | 1–3 hours | Low-toxicity Lewis acid; accelerates Perkin condensation step. |
| None (Microwave) | Ac₂O, 2450 MHz | Aromatic Aldehydes | 70–75%[4] | 4–5 mins | Rapid dielectric heating bypasses thermal degradation pathways. |
Part 4: Mechanistic Failure Analysis
Understanding the exact points where side reactions outcompete the main pathway is essential for rational troubleshooting. The diagram below illustrates the Erlenmeyer-Plöchl mechanism and highlights the specific steps where hydrolytic failure occurs.
Mechanistic pathway of oxazolone synthesis highlighting points of hydrolytic failure.
Part 5: Self-Validating Experimental Protocol
To ensure high conversion and prevent downstream hydrolysis, follow this optimized, self-validating Standard Operating Procedure (SOP) for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones.
Step 1: Reagent Desiccation & Homogenization
-
Action: In a dry mortar, thoroughly grind and mix 1.0 equivalent of hippuric acid, 1.0 equivalent of the target aldehyde, and 1.0 equivalent of freshly fused anhydrous sodium acetate[1].
-
Validation Check: The sodium acetate must be fused prior to use. If the powder clumps excessively during grinding, moisture is present. Discard and re-fuse the salt.
Step 2: Cyclodehydration & Condensation
-
Action: Transfer the homogenized solid mixture to an oven-dried, single-necked round-bottom flask equipped with a magnetic stir bar. Add 3.0 to 4.0 equivalents of freshly distilled acetic anhydride[1]. Attach a reflux condenser and heat the flask in a boiling water bath (100°C) for 15 to 60 minutes[1].
-
Validation Check: The reaction should initially form a viscous, homogenous liquid. As the azlactone forms, a heavy precipitate will begin to crash out of the solution. Monitor the reaction via TLC (Hexane:EtOAc 7:3); the complete disappearance of the aldehyde spot indicates successful conversion.
Step 3: Quenching & Isolation
-
Action: Remove the flask from the heat and allow it to cool to room temperature. To quench the excess acetic anhydride without hydrolyzing the oxazolone ring, add ice-cold ethanol (or a minimal amount of ice water) dropwise while stirring vigorously.
-
Validation Check: Ensure the internal temperature never exceeds 10°C during the quench[2]. A sudden spike in temperature will trigger the nucleophilic ring-opening of the oxazolone.
Step 4: Purification
-
Action: Vacuum filter the resulting precipitate immediately. Wash the filter cake with small portions of ice-cold ethanol to remove residual acetic acid and unreacted starting materials. Recrystallize the crude solid from hot ethanol or ethyl acetate.
-
Validation Check: The purified azlactone should present as highly crystalline needles or flakes. A melting point check should yield a sharp range, confirming the absence of the open-chain N-acyl-α-amino acid byproduct.
References
- Synthesis of a Biologically Active Oxazol-5(4H)-One via Erlenmeyer–Plöchl Reaction rsc.org
- Oxazolone - Reactions and Deriv
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review biointerfaceresearch.com
- Troubleshooting Side Reactions in 5(4H)-Oxazolone Synthesis benchchem.com
- Erlenmeyer-Plöchl Azlactone Synthesis Catalysis researchg
Sources
Technical Support Center: Troubleshooting 1,2-Oxazol-5(4H)-one (Azlactone) Characterization
Welcome to the Technical Support Center for the synthesis, isolation, and characterization of 1,2-Oxazol-5(4H)-one derivatives (commonly known as azlactones). As highly reactive five-membered heterocycles, azlactones are invaluable intermediates in drug development, peptide synthesis, and polymer chemistry[1]. However, their dual nature—possessing both highly electrophilic and pronucleophilic sites—makes them notoriously unstable and challenging to characterize[2].
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the fundamental causality behind azlactone degradation and provide self-validating workflows to ensure the scientific integrity of your analytical data.
The Root Causes of Azlactone Instability
To successfully characterize azlactones, you must first understand why they fail. Azlactones suffer from two primary modes of degradation during handling and analysis:
-
Nucleophilic Ring-Opening (Hydrolysis/Solvolysis): The C5 carbonyl of the azlactone acts as a highly activated internal ester. It is extremely susceptible to nucleophilic attack by water, alcohols, or amines, leading to rapid ring-opening and the formation of N-acyl amino acids or esters[3].
-
Base-Mediated Epimerization: The C4 proton is highly acidic (pKa ≈ 9) due to the aromatic stabilization of the resulting enol tautomer[4]. This leads to rapid racemization (epimerization) at the C4 stereocenter, even under mildly basic conditions or upon standing in polar solvents[4].
Fig 1: Primary degradation pathways of 1,2-oxazol-5(4H)-ones via epimerization and hydrolysis.
Analytical Troubleshooting & FAQs
Q1: Why do I see unexpected mass shifts (+18 Da or +32 Da) in my LC-MS data?
A: This is a classic artifact of the LC-MS mobile phase. Because azlactones are highly electrophilic at C5, they react rapidly with protic solvents commonly used in reverse-phase LC-MS (such as water and methanol)[3]. A +18 Da shift indicates hydrolytic ring-opening to the N-acyl amino acid, while a +32 Da shift indicates methanolysis to the corresponding methyl ester.
-
Causality & Solution: The high temperature in the Electrospray Ionization (ESI) source accelerates this solvolysis. To obtain accurate mass data, bypass the LC column and perform direct infusion ESI-MS or APCI-MS using strictly aprotic solvents (e.g., dry acetonitrile or dichloromethane).
Q2: My NMR spectrum shows a complex mixture of diastereomers, but I started with an enantiopure amino acid. What happened?
A: You are observing C4 epimerization. The azlactone ring undergoes keto-enol tautomerism, passing through an achiral enol intermediate[4]. When it reprotonates, it forms a mixture of epimers.
-
Causality & Solution: This racemization is catalyzed by trace bases, acids, or even the polarity of the NMR solvent[4]. To prevent this, ensure your NMR solvent is strictly anhydrous and acid-free (e.g., passing CDCl₃ through basic alumina immediately prior to use, or using C₆D₆). Acquire the spectrum immediately after sample preparation.
Q3: How can I quickly verify if the azlactone ring is intact before running expensive 2D NMR?
A: Fourier-Transform Infrared Spectroscopy (FTIR) is the most reliable, self-validating diagnostic tool for azlactones. Do not rely solely on NMR or MS for initial confirmation.
-
Causality & Solution: The intact azlactone ring exhibits a highly distinct, high-frequency C=O stretch due to ring strain, typically around 1810–1820 cm⁻¹[1]. If the ring opens, this peak disappears completely, replaced by standard amide/acid carbonyl stretches below 1750 cm⁻¹[1].
Quantitative Data Summary: Diagnostic Spectral Markers
| Analytical Method | Intact Azlactone Marker | Degraded (Ring-Opened) Marker | Causality / Notes |
| FTIR Spectroscopy | ~1810 cm⁻¹ (C=O stretch) ~1670 cm⁻¹ (C=N stretch) | < 1750 cm⁻¹ (Amide/Acid C=O) | Ring strain in the 5-membered heterocycle shifts the C=O stretch to higher frequencies[1]. |
| LC-MS (ESI) | [M+H]⁺ (Requires aprotic conditions) | [M+H+18]⁺ (Hydrolysis) [M+H+32]⁺ (Methanolysis) | Protic mobile phases (H₂O/MeOH) act as nucleophiles in the heated ESI source[3]. |
| ¹H NMR | Sharp singlet/multiplet for C4 proton | Complex multiplets (Diastereomers) | Base-mediated tautomerization leads to C4 epimerization and a mixture of isomers[4]. |
| ¹³C NMR | ~178–180 ppm (C5 Carbonyl) | ~170–174 ppm (Acid/Amide Carbonyl) | Loss of ring strain and conjugation alters the electronic environment of the carbonyl carbon. |
Purification Challenges & Protocols
Q4: Every time I purify my azlactone on silica gel, it decomposes. How do I isolate it?
A: Standard silica gel is fundamentally incompatible with most azlactones. Silica gel contains surface silanol groups (which are mildly acidic) and tightly bound hydration layers (water).
-
Causality & Solution: Together, the silanols and water act as both catalyst and reactant, driving the hydrolytic ring-opening of the azlactone during chromatography[2]. You must avoid standard normal-phase chromatography and rely on anhydrous precipitation techniques.
Step-by-Step Protocol: Anhydrous Isolation and Handling
Objective: Isolate the azlactone while preventing hydrolytic ring-opening and C4 epimerization.
-
Reaction Quenching: Avoid aqueous basic workups. If a base was used in the synthesis, neutralize it with a mild, anhydrous acid scavenger (e.g., solid-supported weak acids) rather than aqueous washing.
-
Solvent Removal: Evaporate synthesis solvents under reduced pressure at temperatures strictly below 30°C to prevent thermal degradation.
-
Non-Chromatographic Purification: Do not use standard silica gel[2]. Instead, dissolve the crude mixture in a minimal amount of anhydrous dichloromethane (DCM). Vigorously stir and precipitate the product by dropwise addition of cold, anhydrous hexanes or pentane. Filter the resulting precipitate under a blanket of argon.
-
Validation: Immediately run an FTIR on the solid to confirm the presence of the 1810 cm⁻¹ peak before proceeding to NMR[1].
-
Storage: Store the isolated solid in a desiccator backfilled with argon at -20°C. Azlactones are highly hygroscopic and will slowly hydrolyze if exposed to ambient humidity.
Fig 2: Self-validating analytical workflow for unstable azlactone derivatives.
References
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents Source: ResearchGate URL:[Link]
-
Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
managing solvent effects in 1,2-Oxazol-5(4H)-one reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-oxazol-5(4H)-ones (also known as azlactones). This guide is designed to provide in-depth, field-proven insights into managing the profound influence of solvents on the reactivity, stability, and selectivity of these versatile heterocyclic intermediates. We will move beyond simple protocols to explore the causal relationships between solvent choice and experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Low Yields & Competing Side Reactions
One of the most frequent challenges in oxazolone chemistry is managing side reactions that consume starting material or the desired product, leading to diminished yields. The solvent system is often the primary factor controlling these competing pathways.
FAQ 1: My reaction yield is unexpectedly low. What are the most common solvent-related causes?
Answer: Low yields in reactions involving 1,2-oxazol-5(4H)-ones often stem from the high reactivity of the oxazolone ring itself, which makes it susceptible to degradation. The two most common solvent-mediated side reactions are hydrolysis and aminolysis.[1]
In-Depth Analysis:
The 1,2-oxazol-5(4H)-one ring system contains an activated internal ester of an N-acyl amino acid, making the C-5 carbonyl carbon highly electrophilic and prone to nucleophilic attack.[2][3][4]
-
Hydrolysis: The presence of even trace amounts of water in the reaction medium can lead to the nucleophilic opening of the oxazolone ring, reverting it to the corresponding N-acyl-α-amino acid.[1] This is a significant issue as it consumes your product and can complicate purification. Aprotic solvents are generally preferred to minimize this pathway.[1]
-
Aminolysis: If your reaction mixture contains nucleophilic amines (e.g., amine bases, impurities, or even certain polar aprotic solvents like DMF at elevated temperatures), they can attack the C-5 carbonyl, leading to peptide-like amide byproducts.[1]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yields.
FAQ 2: I'm observing a significant amount of ring-opened N-acyl amino acid. How can I select a solvent to prevent this hydrolysis?
Answer: To prevent hydrolysis, you must maintain strictly anhydrous conditions and choose an appropriate aprotic solvent. Protic solvents, especially water and alcohols, can directly participate in the ring-opening reaction.
In-Depth Analysis:
Protic solvents contain acidic protons (e.g., O-H, N-H) that can engage in hydrogen bonding. They can both act as a nucleophile (if water or alcohol) and stabilize the transition state of the hydrolysis reaction, thereby accelerating it. The kinetics of ring-opening are highly dependent on the solvent medium.[2] Studies have shown that increasing the water content in mixed aqueous solvents significantly increases the rate of hydrolysis.[2]
Solvent Selection Guide for Minimizing Hydrolysis:
| Solvent Class | Examples | Suitability for Suppressing Hydrolysis | Rationale |
| Aprotic Nonpolar | Toluene, Hexane | Excellent | Do not participate in H-bonding and have low water miscibility. |
| Aprotic Polar | THF, Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate | Good to Very Good | Cannot donate hydrogen bonds. Must be rigorously dried as they can absorb atmospheric moisture. |
| Protic | Water, Methanol, Ethanol, Acetic Acid | Poor | Directly act as nucleophiles and/or proton donors, facilitating ring-opening.[5] |
Actionable Steps:
-
Solvent Choice: For sensitive reactions, switch from protic or water-miscible solvents to a nonpolar aprotic solvent like Toluene. For many standard procedures like the Erlenmeyer-Plöchl synthesis, acetic anhydride itself serves as both the dehydrating agent and the solvent.[6][7]
-
Drying Procedures: Always use freshly distilled or commercially available anhydrous solvents. Implement rigorous drying of all reagents and glassware. (See Protocol 1 ).
Section 2: Controlling Reaction Selectivity and Stereochemistry
Solvent choice is not just about preventing side reactions; it is a powerful tool for directing the outcome of a reaction, influencing which of several possible products is formed (regioselectivity) and the 3D arrangement of atoms (stereoselectivity).
FAQ 3: My reaction with a nucleophile can lead to either N-acylation or O-acylation. How can solvent polarity influence this outcome?
Answer: The regioselectivity of ring-opening with nucleophiles (N- vs. O-acylation) can be influenced by solvent polarity, though the nucleophile's intrinsic properties (hardness/softness) are often dominant. Generally, polar aprotic solvents can favor N-acylation.
In-Depth Analysis:
The 1,2-oxazol-5(4H)-one ring has two primary electrophilic sites for nucleophilic attack: the C-5 carbonyl carbon and the C-2 carbon of the imine functionality. The attack on C-5 leads to acylation products. While less common, reactions at other sites are possible. The key difference between O-acylation and N-acylation is which atom of the nucleophile forms a bond with the acyl group derived from the oxazolone.[8][9]
-
N-Acylation: A nitrogen atom of the nucleophile attacks the C-5 carbonyl.
-
O-Acylation: An oxygen atom of the nucleophile attacks the C-5 carbonyl.
Solvent polarity can influence the charge distribution and stabilization of the transition states for these competing pathways. Polar aprotic solvents like DMF or DMSO can effectively solvate cations while leaving anions relatively "bare" and more nucleophilic. This can sometimes be leveraged to favor one pathway over another, though this effect is highly substrate- and nucleophile-dependent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. differencebetween.com [differencebetween.com]
- 9. brainly.in [brainly.in]
Technical Support Center: Troubleshooting Catalyst Poisoning in 1,2-Oxazol-5(4H)-one Synthesis
Welcome to the Technical Support Center for the synthesis and functionalization of 1,2-oxazol-5(4H)-ones (azlactones). This guide is designed for researchers and drug development professionals facing catalyst deactivation, off-cycle resting states, and yield plateaus during complex amino acid derivatization.
Below, you will find field-proven troubleshooting guides, mechanistic explanations of catalyst poisoning, quantitative data comparisons, and validated step-by-step experimental protocols.
Part 1: Frequently Asked Questions & Troubleshooting Guides
Issue 1: Complete Deactivation of Ruthenium(II)-NHC Catalysts During Asymmetric Hydrogenation
Symptoms: The reaction stalls at 0% conversion when attempting to hydrogenate 4-substituted 2-oxazolones under high H2 pressure. Mechanistic Cause: Catalyst poisoning in this context is driven by the strong coordination of the free N–H group of the oxazolone to the ruthenium center. This irreversible binding deprotonates or tightly coordinates to the metal, forming a stable, catalytically inactive metal-amido complex. This effectively siphons the active Ru(II) species out of the catalytic cycle [1]. Furthermore, the use of halogenated solvents like dichloromethane exacerbates catalyst decomposition. Corrective Action:
-
Mask the N-H Group: Install a bulky protecting group. 4-methoxybenzyl (PMB) carbamates prevent nitrogen coordination while providing sufficient steric bulk to enhance enantioinduction during the hydrogenation.
-
Solvent Swap: Switch from dichloromethane to non-coordinating, non-halogenated solvents like cyclohexane or n-hexane to preserve catalyst integrity.
Issue 2: Coupling Agent Depletion in Carbodiimide-Fueled Transient Oxazolone Synthesis
Symptoms: When using EDC to form transient 5(4H)-oxazolones from N-acyl amino acids, the oxazolone yield plateaus early, and the EDC is rapidly consumed without product formation. Mechanistic Cause: You are losing your coupling agent to a dead-end deactivation pathway. When the N-acyl amino acid reacts with EDC, it forms an O-acylisourea intermediate. If cyclodehydration to the oxazolone is not kinetically favored, an irreversible O-to-N acyl shift occurs, forming a highly stable, unreactive N-acylurea [2]. Corrective Action: Add a nucleophilic catalyst such as pyridine (optimal at ~20 mM). Pyridine suppresses N-acylurea formation by rapidly attacking the O-acylisourea to form an active acylpyridinium intermediate, which then rapidly cyclizes to the oxazolone. Note: Pyridine also accelerates the hydrolytic deactivation of the oxazolone back to the starting material, so precise kinetic timing is required.
Issue 3: Palladium Catalyst Stalling During α -Arylation of Azlactones
Symptoms: The cross-coupling of azlactone enolates with aryl bromides stalls, and 31P NMR indicates a massive buildup of a single palladium-phosphine species. Mechanistic Cause: Standard phosphine ligands (like P(t−Bu)3 ) can lead to the accumulation of off-cycle precatalysts, specifically the coordinatively saturated dimer Pd[P(t−Bu)3]2 . This stable resting state acts as a thermodynamic sink, siphoning the active monophosphine Pd(0)L catalyst away from the oxidative addition step [3]. Corrective Action: Switch to a ligand with extreme steric demand, such as Ad2P(t−Bu) (di(1-adamantyl)-tert-butylphosphine). The immense steric bulk destabilizes the PdL2 resting state, ensuring a higher equilibrium concentration of the active PdL species necessary to drive the catalytic cycle forward.
Issue 4: Heterogeneous Catalyst Poisoning During Benzyl Ester Hydrogenolysis
Symptoms: Attempting to remove a benzyl ester protecting group via Pd/C hydrogenolysis in the presence of an azlactone results in zero deprotection and recovery of starting material. Mechanistic Cause: The 5(4H)-oxazolone ring (and trace sulfur impurities if synthesizing methionine/cysteine derivatives) strongly coordinates to the heterogeneous palladium surface. This "blinds" the catalyst, blocking the active sites required for hydrogen gas activation [4]. Corrective Action: Abandon heterogeneous hydrogenolysis. Utilize an acid-labile protecting group (e.g., diphenylmethyl ester) or an Alloc (allyloxycarbonyl) group, which can be removed under neutral conditions using a homogeneous Pd(0) catalyst and a scavenger (e.g., morpholine).
Part 2: Mechanistic Workflows & Visualizations
Figure 1: Divergent pathways in Ru(II)-NHC catalyzed hydrogenation demonstrating N-H driven catalyst poisoning versus productive PMB-protected cycling.
Figure 2: Carbodiimide-fueled 5(4H)-oxazolone transient reaction cycle highlighting the N-acylurea depletion pathway and hydrolytic deactivation.
Part 3: Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction conditions, catalyst states, and overall yield during azlactone synthesis and functionalization.
| Reaction Type | Catalyst / Reagent | Poisoning/Deactivation Mechanism | Mitigation Strategy | Resulting Yield / ee |
| Asymmetric Hydrogenation | Ru(II)-NHC | N-H coordination to Ru center | PMB protection of N-H | 95% yield, 85% ee |
| Asymmetric Hydrogenation | Ru(II)-NHC | Decomposition in CH2Cl2 | Solvent swap to Cyclohexane | 83% yield, 90% ee |
| α -Arylation | Pd(OAc)2 + P(t−Bu)3 | Formation of inactive PdL2 dimer | Use bulky Ad2P(t−Bu) ligand | 83% yield (vs 66%) |
| Transient Synthesis | EDC | O-to-N acyl shift to N-acylurea | Addition of 20 mM Pyridine | N-acylurea reduced to <4% |
| Deprotection | Pd/C ( H2 atm) | Surface poisoning by oxazolone | Use Alloc group + Pd(PPh3)4 | >90% recovery |
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of PMB-Protected 2-Oxazolidinones via Ru(II)-NHC Asymmetric Hydrogenation
This protocol bypasses the N-H poisoning pathway by utilizing a PMB protecting group [1].
-
Preparation of Catalyst: In an argon-filled glovebox, prepare the active ruthenium catalyst in situ by mixing [Ru(2−methylallyl)2(COD)] (1.0 mol%), the chiral NHC precursor (R,R)−SINpEt⋅HBF4 (1.1 mol%), and NaOt−Bu (1.2 mol%) in anhydrous cyclohexane. Stir for 30 minutes at room temperature.
-
Substrate Addition: Add the PMB-protected 4-substituted 2-oxazolone (1.0 mmol) to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H2 gas three times, then pressurize to 50 bar H2 .
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Carefully vent the hydrogen gas. Filter the mixture through a short pad of silica gel, eluting with ethyl acetate to remove the ruthenium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate) to isolate the pure chiral 4-substituted 2-oxazolidinone.
Protocol B: Palladium-Catalyzed α -Arylation of Azlactones
This protocol utilizes a highly bulky phosphine ligand to prevent the accumulation of off-cycle PdL2 resting states [3].
-
Reagent Assembly: In a dry Schlenk tube under nitrogen, combine Pd(OAc)2 (5 mol%), Ad2P(t−Bu) (10 mol%), anhydrous K3PO4 (3.3 equiv), and the target aryl bromide (1.0 mmol).
-
Azlactone Addition: Add the 1,2-oxazol-5(4H)-one substrate (1.5 equiv) dissolved in anhydrous toluene (0.2 M concentration).
-
Heating: Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath for 14 hours with vigorous stirring.
-
Quenching: Cool the reaction to room temperature, dilute with diethyl ether, and quench with saturated aqueous NH4Cl .
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over MgSO4 , filter, and concentrate. Purify the quaternary azlactone via silica gel chromatography.
References
- Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)
- A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)
- Source: Organic Letters (ACS)
- Templated Total Synthesis of Cu(I)
Technical Support Center: Isolation and Workup of 1,2-Oxazol-5(4H)-ones
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1,2-Oxazol-5(4H)-one (also known as isoxazol-5(4H)-one) derivatives. These heterocycles are highly valued in medicinal chemistry and agrochemical development[1]. While the multicomponent synthesis of these compounds is generally robust, the workup phase is where the product is most often lost, oiled out, or contaminated.
This guide provides a self-validating framework, mechanistic insights, and troubleshooting protocols to ensure the high-purity isolation of your target compounds without over-relying on time-consuming column chromatography.
Standard Operating Procedure (SOP): One-Pot Synthesis and Isolation
The most efficient route to 3,4-disubstituted 1,2-oxazol-5(4H)-ones is the one-pot, three-component reaction (MCR) of an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride[2]. By utilizing green catalysts in aqueous or semi-aqueous media, researchers can force the product to precipitate directly from the reaction mixture[3],[4].
Step-by-Step Methodology
Step 1: Reaction Execution Combine equimolar amounts (1 mmol) of the aromatic aldehyde, β-ketoester, and hydroxylamine hydrochloride in a highly polar solvent system (e.g., pure H₂O or 1:1 H₂O/EtOH)[5]. Add your selected green catalyst (e.g., 10-15 mol% Salicylic Acid, DMAP, or Amine-Functionalized Cellulose)[3],[6],[4]. Stir at room temperature or under mild heat (70-80°C) until TLC indicates the complete consumption of the aldehyde.
-
Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation followed by cyclization. Maintaining a highly polar solvent (water) drives the hydrophobic, cyclized 1,2-oxazol-5(4H)-one out of solution, shifting the equilibrium toward completion and preventing reversion[7].
Step 2: Precipitation & Primary Isolation Upon reaction completion, cool the mixture to room temperature or place it in an ice bath. The 1,2-oxazol-5(4H)-one derivative should precipitate directly as a solid[2].
-
Self-Validating Check: If a crystalline solid forms rapidly upon cooling, it is a strong indicator of high conversion and a successful cyclization step. Collect the solid via vacuum filtration.
Step 3: The Washing Protocol (Critical Step) Wash the filter cake thoroughly with ice-cold water (3 × 10 mL), followed by a minimal amount of cold ethanol.
-
Causality: Cold water effectively solubilizes and removes unreacted hydroxylamine hydrochloride, polar catalysts (like salicylic acid or citric acid), and water-soluble intermediates without dissolving the target heterocycle[3].
Step 4: Purification If TLC or NMR indicates residual impurities (such as uncyclized Knoevenagel intermediates), recrystallize the crude solid from hot ethanol[2].
Process Workflows
Caption: Workflow for the synthesis and isolation of 1,2-Oxazol-5(4H)-ones via precipitation.
Troubleshooting Guides & FAQs
Q1: My reaction is complete according to TLC, but the product is oiling out instead of precipitating. How do I isolate it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the product's melting point is depressed by impurities, or when the solvent system is too lipophilic. This is common when using ester-bearing products that complicate precipitation[8].
-
Actionable Fix: First, try adding excess ice-cold water to the mixture and vigorously scratching the inside of the flask with a glass rod to induce nucleation. If it remains an oil, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Q2: How do I remove Knoevenagel condensation byproducts without using column chromatography? A2: The Knoevenagel intermediate (formed between the aldehyde and β-ketoester) can persist if the subsequent cyclization with hydroxylamine is incomplete[2].
-
Actionable Fix: Because the Knoevenagel byproduct is generally more soluble in organic solvents than the cyclized 1,2-oxazol-5(4H)-one, recrystallization is highly effective. Dissolve the crude mixture in a minimum volume of boiling ethanol, then cool slowly to room temperature, followed by refrigeration. The pure 1,2-oxazol-5(4H)-one will crystallize, leaving the intermediate in the mother liquor[2].
Q3: Does the electronic nature of the aromatic aldehyde affect the workup procedure? A3: Yes, significantly. Aldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) react faster, provide higher yields, and typically yield highly crystalline products that are easily isolated by simple filtration[2],[6]. Conversely, electron-withdrawing groups can slow the reaction and yield products with higher solubility in aqueous-ethanol mixtures, sometimes necessitating extraction or chromatographic purification[6],[8].
Troubleshooting Logic Tree
Caption: Troubleshooting logic tree for resolving isolation issues during workup.
Quantitative Data: Catalyst & Isolation Comparison
The choice of catalyst and solvent dictates the ease of your workup. Below is a summarized comparison of validated protocols to help you choose the most efficient isolation pathway:
| Catalyst System | Solvent | Reaction Time | Yield Range | Primary Isolation Method | Ref |
| Amine-Functionalized Cellulose | H₂O | 10–30 min | 85–96% | Direct Filtration & EtOH Wash | [4],[7] |
| Salicylic Acid (15 mol%) | H₂O | 15–45 min | 80–92% | Direct Filtration & H₂O Wash | [3] |
| Imidazole (10 mol%) | 1:1 EtOH/H₂O | 10–20 min | 82–95% | Direct Filtration | [5] |
| DMAP (10 mol%) | 1:1 EtOH/H₂O | 6–25 min | 75–94% | Hot Filtration & Hot H₂O Wash | [6] |
| Uncatalyzed / Hydroxylamine-O-sulfonic acid | EtOH | 4–24 hours | 40–60% | Extraction / Chromatography | [8] |
References
-
Eurekaselect. "Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid." Bentham Science Publishers. URL:[Link]
-
IAU. "Access to arylmethylidene-isoxazol-5(4H)-ones and benzylidenemalononitriles promoted by imidazole as an efficient organocatalyst." Islamic Azad University. URL: [Link]
-
IJARSCT. "A Convenient Green Protocol for the Synthesis of 4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones." International Journal of Advanced Research in Science, Communication and Technology. URL: [Link]
-
Preprints.org. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." Preprints. URL: [Link]
-
NIH PMC. "The synthetic and therapeutic expedition of isoxazole and its analogs." National Institutes of Health. URL:[Link]
-
MDPI. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." Molecules. URL: [Link]
-
Arkat USA. "Novel donor-acceptor systems bearing an isoxazol-5-one core." Arkivoc. URL: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. preprints.org [preprints.org]
- 5. journals.iau.ir [journals.iau.ir]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
Validation & Comparative
comparative study of different catalysts for 1,2-Oxazol-5(4H)-one synthesis
As a Senior Application Scientist, I have spent years optimizing multi-component reactions (MCRs) for library synthesis in drug discovery. The 1,2-oxazol-5(4H)-one (isoxazol-5(4H)-one) scaffold is a privileged pharmacophore, exhibiting potent antimicrobial, anticancer, and COX-2 inhibitory activities[1].
The most atom-economical route to access these derivatives is the one-pot, three-component condensation of a β-keto ester, hydroxylamine hydrochloride, and an aromatic aldehyde. However, the thermodynamic driving force and kinetic viability of this cascade are entirely dictated by the choice of catalyst. This guide provides an objective, data-driven comparison of modern catalytic systems used in 1,2-oxazol-5(4H)-one synthesis, explaining the mechanistic causality behind their performance and providing a self-validating protocol for scalable application.
Mechanistic Causality of the Three-Component Cascade
To understand why certain catalysts outperform others, we must dissect the reaction mechanism. The cascade involves three distinct phases:
-
Oximation: Nucleophilic attack of hydroxylamine on the carbonyl carbon of the β-keto ester.
-
Cyclization: Intramolecular condensation to form the five-membered isoxazolone core, releasing water and an alcohol.
-
Knoevenagel Condensation: The active methylene group of the isoxazolone core attacks the electrophilic carbonyl of the aldehyde, followed by dehydration to yield the 4-arylidene-1,2-oxazol-5(4H)-one.
An optimal catalyst must be bifunctional: it needs basic sites to liberate free hydroxylamine from its hydrochloride salt and Lewis/Brønsted acidic sites to activate the carbonyl groups for nucleophilic attack.
Mechanistic pathway of the 3-component 1,2-oxazol-5(4H)-one synthesis.
Comparative Analysis of Leading Catalysts
Amine-Functionalized Cellulose (Cell-Pr-NH₂)
Representing the frontier of green chemistry, this bio-supported organocatalyst operates seamlessly in aqueous media at room temperature[2].
-
Causality: The primary propylamine groups act as a solid base, rapidly deprotonating the hydroxylamine hydrochloride. The cellulose backbone provides a highly dispersed surface area that stabilizes the transition states via hydrogen bonding. It circumvents the need for harsh heating and organic solvents.
Magnetic Nanoparticles (e.g., 6-methylguanamine@CoFe₂O₄)
For high-throughput synthesis where rapid catalyst recovery is paramount, magnetic nanoparticles are unparalleled[3].
-
Causality: The CoFe₂O₄ core provides magnetic recoverability, while the 6-methylguanamine shell offers rich nitrogen sites (Lewis base) to drive the Knoevenagel condensation. However, to overcome the activation energy barrier on the rigid nanoparticle surface, heating (typically 80 °C) is required.
Salicylic Acid
A highly accessible, homogeneous Brønsted acid catalyst that performs well in water[4].
-
Causality: The phenolic hydroxyl and carboxylic acid groups form strong hydrogen bonds with the carbonyl oxygens of the substrates, increasing their electrophilicity. Because it is a homogeneous catalyst, it requires longer reaction times (up to 120 minutes) and higher catalyst loading (15 mol%) compared to solid bases.
Sulfated Polyborate
A robust Lewis acid catalyst ideal for solvent-free conditions.
-
Causality: The strong electron-withdrawing nature of the sulfated polyborate network aggressively activates the aldehyde carbonyl, driving the final condensation step rapidly (10–20 minutes). The trade-off is the requirement of elevated temperatures (80 °C) to maintain the melt-phase of the solvent-free system.
Quantitative Performance Comparison
The following table synthesizes experimental data across different catalytic systems, normalizing for the synthesis of the model compound 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one.
| Catalyst System | Loading | Solvent | Temp (°C) | Time (min) | Yield (%) | Recovery / Recyclability |
| Cell-Pr-NH₂ | 14 mg | H₂O | RT | 25–60 | 85–95 | High (Simple Filtration) |
| 6-methylguanamine@CoFe₂O₄ | 10 mg | H₂O/EtOH | 80 | 15–30 | 88–95 | High (External Magnet) |
| Salicylic Acid | 15 mol% | H₂O | RT | 70–120 | 82–97 | Moderate (Evaporation) |
| Sulfated Polyborate | 10 mol% | Solvent-free | 80 | 10–20 | 85–94 | Moderate (Aqueous Wash) |
| Sodium Saccharin | 10 mol% | H₂O | RT | 30–60 | 85–92 | Moderate (Recrystallization) |
Self-Validating Experimental Protocol: Synthesis via Cell-Pr-NH₂
Step 1: Reagent Assembly & Activation
-
In a 50 mL round-bottom flask, add 1.0 mmol of β-keto ester (e.g., ethyl acetoacetate) and 1.0 mmol of hydroxylamine hydrochloride to 10 mL of deionized water.
-
Introduce 14 mg of the Cell-Pr-NH₂ catalyst.
-
Mechanistic Note: The solid catalyst remains suspended. The basic propylamine groups immediately deprotonate the hydroxylamine, initiating the oximation.
Step 2: Multicomponent Cascade
-
Add 1.0 mmol of the target aromatic aldehyde to the stirring mixture.
-
Stir vigorously at room temperature (20–25 °C) for 25–60 minutes.
-
Mechanistic Note: The catalyst activates the carbonyl carbon of the aldehyde, facilitating the Knoevenagel condensation with the newly formed isoxazolone core.
Step 3: Self-Validating Isolation
-
Self-Validation Checkpoint: As the reaction reaches completion, the highly crystalline, hydrophobic 4-arylidene-1,2-oxazol-5(4H)-one product will precipitate directly out of the aqueous phase. If the reaction mixture remains a clear solution, the Knoevenagel condensation has failed to reach completion.
-
Filter the heterogeneous mixture to collect both the precipitated product and the solid catalyst.
-
Wash the filter cake with warm ethanol. The organic product will dissolve and pass through into the filtrate, leaving the insoluble Cell-Pr-NH₂ catalyst on the filter paper (ready for immediate reuse in the next cycle).
-
Evaporate the ethanol filtrate under reduced pressure to yield the analytically pure product without the need for column chromatography.
Strategic Recommendations
When selecting a catalyst for 1,2-oxazol-5(4H)-one synthesis, align the choice with your operational bottleneck. If your goal is automated, high-throughput library generation, magnetic nanoparticles provide the fastest workflow due to magnetic decantation. However, for scalable pharmaceutical manufacturing where energy costs, solvent toxicity, and chromatographic purification are the primary concerns, Amine-Functionalized Cellulose (Cell-Pr-NH₂) is the objectively superior choice. It transforms a complex cascade into a self-validating, room-temperature process driven entirely by the hydrophobic effect.
References
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Agrawal, N.; Mishra, P. The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research 2018, 27, 1309–1344. URL: [Link]
-
Gharehassanlou, S.; Kiyani, H. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics 2024, 5(4), 378-394. URL: [Link]
-
Keri, R. S. et al. 6-methylguanamine-Supported CoFe2O4: An Efficient Catalyst for One-Pot Three-Component Synthesis of Isoxazol-5(4H)-One Derivatives. Polycyclic Aromatic Compounds 2020. URL: [Link]
-
Zarei, M. et al. Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. Current Organocatalysis 2019. URL: [Link]
A Comparative Guide to Oxazolone Synthesis: Microwave-Assisted vs. Conventional Heating
Introduction: The Significance of Oxazolones
Oxazolones, specifically 5(4H)-oxazolones or azlactones, are a class of five-membered heterocyclic compounds that serve as pivotal intermediates in synthetic organic chemistry.[1][2] Their utility extends from the synthesis of α-amino acids and peptides to their role as scaffolds for developing pharmacologically active molecules.[1][3] Derivatives of oxazolone have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anticancer properties.[2][3] The Erlenmeyer-Plöchl reaction, a classic condensation reaction, remains a fundamental and versatile method for their synthesis.[1][4] As the demand for efficient and sustainable chemical processes grows, optimizing the synthesis of these valuable compounds is of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides an in-depth comparison of two primary heating methodologies—conventional heating and microwave-assisted synthesis—supported by experimental data and mechanistic insights.
Chapter 1: Fundamental Principles of Heating in Chemical Synthesis
The method by which energy is introduced into a reaction mixture can profoundly impact its outcome, influencing reaction rates, yields, and purity.[5][6] Understanding the core mechanisms of conventional and microwave heating is crucial to appreciating their respective advantages and limitations.
Conventional Heating: A Surface-Level Approach
Conventional heating methods, such as using an oil bath or heating mantle, transfer energy to the reaction mixture indirectly.[5][7] The process relies on conduction and convection:
-
Conduction: The external vessel is heated first. This thermal energy is then conducted through the vessel walls to the layer of the reaction mixture in direct contact with it.
-
Convection: As the solvent and reactants near the vessel walls heat up, they become less dense and rise, while cooler, denser material from the core of the mixture moves towards the walls. This creates convection currents that slowly distribute heat throughout the bulk of the mixture.
This method is inherently inefficient, leading to a significant temperature gradient within the reaction vessel—the walls are often much hotter than the center.[5] This can result in localized overheating, leading to byproduct formation and decomposition of thermally sensitive materials.
Microwave Heating: Direct and Volumetric Energy Transfer
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation, a form of electromagnetic energy, to heat the reaction mixture directly and volumetrically.[7][8][9] Instead of heating from the "outside-in," microwaves penetrate the vessel and interact directly with molecules within the sample.[5][10] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules (those with a permanent dipole moment, such as ethanol or water) attempt to align themselves with the rapidly oscillating electric field of the microwaves.[7] This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field.[10] Collisions between these ions generate heat due to the material's electrical resistance.[7]
This direct coupling of energy results in rapid, uniform heating, eliminating the temperature gradients associated with conventional methods and often leading to dramatic accelerations in reaction rates.[8][9][11]
Caption: Comparison of Heat Transfer Mechanisms.
Chapter 2: The Erlenmeyer-Plöchl Reaction for Oxazolone Synthesis
The Erlenmeyer-Plöchl reaction is the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base (e.g., sodium acetate).[1][12] The reaction proceeds via the cyclization of the N-acylglycine to an intermediate oxazolone, which then undergoes condensation with the aldehyde.
Caption: Simplified Mechanism of the Erlenmeyer-Plöchl Reaction.
Chapter 3: Experimental Protocols
To provide a direct comparison, the following protocols describe the synthesis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one using both conventional and microwave-assisted methods.
Protocol 1: Conventional Synthesis
This protocol represents a traditional approach to the Erlenmeyer-Plöchl reaction.[1][13][14]
Materials:
-
Hippuric acid
-
Benzaldehyde
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, combine hippuric acid (0.01 mol), benzaldehyde (0.01 mol), and anhydrous sodium acetate (0.01 mol).[13]
-
Add acetic anhydride (0.04 mol) to the mixture.[13]
-
Equip the flask with a reflux condenser and place it in an oil bath preheated to 100 °C.
-
Heat the reaction mixture with stirring for 1-2 hours.[1][14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly add cold ethanol to the solidified mixture to precipitate the product and quench the excess acetic anhydride.[1]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration, washing with cold ethanol and then water.
-
Recrystallize the crude product from ethanol to obtain pure (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method leverages the efficiency of microwave heating and aligns with green chemistry principles by eliminating the need for a bulk solvent.[1][12]
Materials:
-
Hippuric acid
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Acetic anhydride
Procedure:
-
In a 10 mL microwave-safe reaction vessel, thoroughly mix hippuric acid (1.0 eq) and the aromatic aldehyde (1.0 eq).[12]
-
Add acetic anhydride (2-3 eq) to the mixture.[1][12] Note: Some protocols may also use a solid support or catalyst like MgO/Al2O3 or anhydrous zinc chloride.[4][12]
-
Seal the vessel and place it in the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 180-300 W) for 4-8 minutes, with a target temperature of ~120 °C.[1][12]
-
After the irradiation cycle, cool the vessel to room temperature using compressed air.
-
Add ethanol to the solidified mass and break up the solid.
-
Collect the product by vacuum filtration and wash with cold ethanol. The product is often of high purity, but can be recrystallized if necessary.
Chapter 4: Performance Comparison
The choice of heating method has a dramatic effect on the synthesis of oxazolones. The data below summarizes typical results for the synthesis of 4-arylidene-2-phenyloxazol-5(4H)-ones.
Quantitative Data Summary
| Parameter | Conventional Heating | Microwave-Assisted Heating | Advantage |
| Reaction Time | 1 - 2 hours[1][14] | 4 - 10 minutes[1][12] | ~15-30x Faster |
| Typical Yield | 65 - 80% | 70 - 95%[12] | Higher & More Consistent |
| Energy Input | High (heats bath & vessel)[5] | Low (heats reactants only)[5][10] | More Energy Efficient |
| Solvent Use | Often requires bulk solvent | Can be performed solvent-free[10][15] | Greener Protocol |
| Purity | Often requires recrystallization | Higher initial purity, less by-product[9][10] | Simpler Workup |
Workflow Visualization
The following diagram illustrates the significant reduction in process time afforded by microwave technology.
Caption: Comparative Synthesis Workflows.
Chapter 5: Discussion and Expert Insights
The experimental data clearly demonstrates the superiority of microwave-assisted heating for oxazolone synthesis. The underlying reasons for this enhanced performance are rooted in the fundamental heating mechanisms.
-
Causality of Rate Acceleration: The dramatic reduction in reaction time is a direct consequence of the rapid, uniform, and efficient energy transfer of microwave heating.[8][11] By bypassing the slow conductive heat transfer process, the reaction mixture reaches the target temperature in seconds to minutes, rather than the much longer time required for an oil bath to heat the entire vessel and its contents.[6][9] This allows the reaction to proceed at its optimal rate almost instantaneously.
-
Impact on Yield and Purity: Conventional heating's inherent temperature gradient can cause decomposition of the reactants or products at the hot vessel walls, leading to the formation of impurities and reducing the overall yield.[5] Microwave heating's uniform temperature profile minimizes these side reactions, resulting in a cleaner product and higher isolated yields.[9][10]
-
The Solvent Factor: The ability to perform reactions under solvent-free conditions is a significant advantage of microwave synthesis.[10][15] In the Erlenmeyer-Plöchl reaction, the reactants themselves (acetic anhydride, aldehyde) are polar enough to couple effectively with the microwave energy. This aligns with the principles of green chemistry by reducing the use of hazardous organic solvents and simplifying post-reaction workup.[5][10] When a solvent is needed, its dielectric properties are a critical consideration for efficient microwave absorption.[16] Highly polar solvents like ethanol or DMF are excellent microwave absorbers, while non-polar solvents like toluene or hexane are transparent to microwaves and heat poorly.[16][17]
Conclusion
For the synthesis of oxazolones via the Erlenmeyer-Plöchl reaction, microwave-assisted heating offers compelling advantages over conventional methods. It provides a faster, more energy-efficient, and often higher-yielding pathway to these valuable heterocyclic compounds.[6][18][19] The resulting cleaner reaction profiles simplify purification, increasing overall laboratory throughput. For researchers and drug development professionals looking to accelerate discovery and implement more sustainable practices, microwave-assisted organic synthesis represents a powerful and indispensable tool.
References
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025). National Center for Biotechnology Information. [Link]
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Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. (2021). Indian Journal of Pharmaceutical Sciences. [Link]
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Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. [Link]
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specific effects of microwave - Solid supported reaction. SlideShare. [Link]
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Solvent Choice for Microwave Synthesis - CEM Corporation. CEM Corporation. [Link]
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Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020). ResearchGate. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]
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Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025). ResearchGate. [Link]
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Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - International Journal of Computational Engineering Research. ijceronline.com. [Link]
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Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - IntechOpen. (2021). IntechOpen. [Link]
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Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. (2021). MDPI. [Link]
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A brief review: Microwave assisted organic reaction - Scholars Research Library. Scholars Research Library. [Link]
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comparative study of conventional and microwave-assisted synthesis of novel 6-(arylideneamino)benzo - Revue Roumaine de Chimie -. Revue Roumaine de Chimie. [Link]
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Oxazolone Synthesis & Activity Review | PDF | Chemical Reactions | Acetic Acid - Scribd. (2015). Scribd. [Link]
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC. National Center for Biotechnology Information. [Link]
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Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). MDPI. [Link]
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Synthesis and Solvatochromism of Oxazolone Derivative - Revista Desafio Online. (2022). Revista Desafio Online. [Link]
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COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. ResearchGate. [Link]
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The Gold Standard: Unequivocal Structure Validation of 1,2-Oxazol-5(4H)-ones by X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2-oxazol-5(4H)-one scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] The precise three-dimensional arrangement of atoms within this heterocyclic system is paramount, as subtle changes in stereochemistry or tautomeric form can profoundly impact pharmacological activity. While a suite of analytical techniques is available for structural elucidation, single-crystal X-ray crystallography stands as the unequivocal gold standard, providing a definitive and unambiguous atomic-level map of the molecule.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods for the structural validation of 1,2-oxazol-5(4H)-one derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in their quest for accurate and reliable structural characterization.
The Imperative of Unambiguous Structure Determination
The 1,2-oxazol-5(4H)-one ring system, while seemingly simple, can present structural ambiguities that are not always resolvable by spectroscopic methods alone. The potential for tautomerism and the precise conformation of substituents are critical details that can be definitively answered by X-ray diffraction. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.
X-ray Crystallography: An Unrivaled Approach
X-ray crystallography provides a direct visualization of the molecule's electron density, from which the positions of individual atoms can be determined with exceptional precision. This technique is not merely a characterization tool; it is a foundational pillar of structure-based drug design.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process. The following is a representative protocol for the X-ray crystallographic analysis of a novel 1,2-oxazol-5(4H)-one derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step):
-
Rationale: The formation of a single, well-ordered crystal of sufficient size and quality is the most critical and often most challenging step. The goal is to encourage slow, controlled precipitation from a supersaturated solution.
-
Procedure:
-
Dissolve the purified 1,2-oxazol-5(4H)-one derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) at a slightly elevated temperature.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, use a solvent/anti-solvent vapor diffusion method. Place the solution of the compound in a small, open vial, which is then placed in a larger, sealed container with an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Monitor for the formation of single crystals over several days to weeks. Ideal crystals should be at least 0.1 mm in each dimension.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal is selected and mounted on a goniometer head for data collection. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Procedure:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas.
-
Center the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Data Processing and Structure Solution:
-
Rationale: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve the phase problem and generate an initial electron density map.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Determine the crystal system and space group from the symmetry of the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial phases for the structure factors.
-
Generate an initial electron density map.
-
-
-
Structure Refinement:
-
Rationale: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.
-
Procedure:
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters (describing the vibration of the atoms) using a least-squares minimization algorithm.
-
Locate and refine the positions of hydrogen atoms.
-
The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
-
-
Data Deposition:
-
Rationale: To ensure the integrity and accessibility of the scientific record, the final crystallographic data is deposited in a public repository.
-
Procedure:
-
Diagram: The X-ray Crystallography Workflow
Caption: A streamlined workflow for the validation of a 1,2-oxazol-5(4H)-one structure using single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While indispensable, X-ray crystallography is one of several tools in the chemist's arsenal. A comprehensive understanding of the strengths and limitations of each technique is crucial for selecting the most appropriate method for structural validation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through dipolar couplings (NOE), dynamic information. | Molecular weight, elemental composition, fragmentation patterns for substructure identification. |
| Sample Requirements | Single, well-ordered crystal (typically >0.1 mm). | Soluble sample (mg quantities), choice of deuterated solvent. | Small sample amount (µg to ng), requires ionization. |
| Ambiguity Resolution | Unambiguous determination of isomers, tautomers, and stereoisomers. | Can be ambiguous for complex stereoisomers or tautomers without supporting data. | Cannot distinguish between isomers with the same mass. |
| Throughput | Lower, dependent on crystallization success. | Higher, for soluble samples. | High, often coupled with chromatography. |
| "Gold Standard" Status | Yes, for definitive proof of structure. | No, provides complementary data. | No, provides complementary data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity of a molecule in solution.[2] For 1,2-oxazol-5(4H)-ones, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.[2] However, in cases of complex stereochemistry or potential tautomeric equilibria, NMR data can be ambiguous. While Nuclear Overhauser Effect (NOE) experiments can provide information on through-space proximity of protons, this is an indirect measure of the 3D structure and can be influenced by conformational averaging in solution.
Mass Spectrometry (MS): Mass spectrometry provides highly accurate molecular weight information and, through fragmentation analysis, can offer clues about the substructures present in a molecule. However, it cannot differentiate between isomers that have the same molecular formula. For 1,2-oxazol-5(4H)-ones, while MS can confirm the expected mass, it cannot definitively establish the connectivity or stereochemistry.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the most stable structure of a molecule and to calculate theoretical NMR and IR spectra for comparison with experimental data.[7] While a valuable tool, computational results are theoretical and require experimental validation. X-ray crystallography provides the ultimate benchmark for validating computational models.
Diagram: Decision-Making for Structural Validation
Caption: A decision-making flowchart for the structural validation of 1,2-oxazol-5(4H)-one derivatives, highlighting the central role of X-ray crystallography in resolving ambiguity.
Conclusion: The Indisputable Verdict of X-ray Crystallography
For researchers and drug development professionals working with 1,2-oxazol-5(4H)-one derivatives, the structural integrity of their compounds is non-negotiable. While spectroscopic and computational methods are invaluable for initial characterization and hypothesis generation, they can fall short in providing the definitive proof required for high-stakes applications. Single-crystal X-ray crystallography, by offering a direct and detailed three-dimensional view of the molecule, remains the undisputed gold standard. Its ability to resolve ambiguities related to isomerism and tautomerism, and to provide precise geometric data, is unparalleled. By embracing this powerful technique, the scientific community can build a more robust and reliable foundation for the development of novel therapeutics based on the versatile 1,2-oxazol-5(4H)-one scaffold.
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Aygün, M. (2018). Structural characterization and DFT studies of an oxazol-5-one derivative. Balıkesir University Journal of Science and Technology, 20(1), 389-397. [Link]
-
Toniolo, C., Valle, G., Formaggio, F., Crisma, M., Boesten, W. H. J., Polinelli, S., ... & Kamphuis, J. (1991). X-Ray diffraction structure determination of a novel peptide oxazol-5 (4H)-one with a chiral carbon atom in the heterocyclic moiety. Journal of the Chemical Society, Perkin Transactions 1, (12), 3386-3388. [Link]
-
da Silva, A. C. A., & da Silva, J. F. M. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online, 10(3), 1-13. [Link]
Sources
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- 2. New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coretrustseal.org [coretrustseal.org]
- 4. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
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- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. dergipark.org.tr [dergipark.org.tr]
Computational Benchmarking Guide: DFT Studies on the Electronic Structure of 1,2-Oxazol-5(4H)-one
As a Senior Application Scientist in computational chemistry, I frequently see drug development teams struggle with accurately modeling heterocyclic pharmacophores. 1,2-Oxazol-5(4H)-one (commonly known as isoxazol-5-one) is a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, antibacterial, and anti-obesity properties[1].
However, its computational modeling is notoriously complex due to dynamic tautomerism. The molecule exists in a delicate equilibrium between its CH, NH, and OH forms, dictating its reactivity and binding affinity[2]. To predict its behavior accurately, researchers must move beyond default computational settings and carefully select the appropriate Density Functional Theory (DFT) functional.
This guide objectively compares the performance of popular DFT functionals (B3LYP, M06-2X, and ω B97X-D) for studying the electronic structure and tautomerism of 1,2-Oxazol-5(4H)-one, providing a self-validating experimental workflow for your next computational campaign.
Mechanistic Causality: Why Tautomerism Dictates Antioxidant Activity
Before running a single calculation, it is critical to understand the causality between the molecule's structural form and its macroscopic biological activity. 1,2-Oxazol-5(4H)-one exhibits three primary tautomers:
-
CH-Tautomer (1,2-oxazol-5(4H)-one): The global minimum and most stable form in non-polar environments[2].
-
NH-Tautomer (1,2-oxazol-5(2H)-one): Favored in polar media. Its lower ionization potential makes it the primary driver for the Single Electron Transfer (SET) antioxidant mechanism[3].
-
OH-Tautomer (1,2-oxazol-5-ol): The enolic form. Its weaker O-H bond dissociation enthalpy makes it the preferred species for the Hydrogen Atom Transfer (HAT) antioxidant pathway[3].
Understanding this equilibrium is essential. If your DFT functional incorrectly predicts the relative stability of these tautomers, your subsequent molecular docking or antioxidant pathway predictions will be fundamentally flawed.
Fig 1: Tautomeric equilibrium of 1,2-Oxazol-5-one and associated antioxidant pathways.
Self-Validating Computational Protocol
To ensure scientific integrity, every computational protocol must be self-validating. The following step-by-step workflow (typically executed in Gaussian 16 or ORCA) ensures that the optimized geometries are true minima and not artifactual transition states.
Step-by-Step Methodology
-
Conformational Search: Generate initial 3D geometries for the CH, NH, and OH tautomers using Molecular Mechanics (e.g., MMFF94) to ensure you start near the global minimum.
-
Geometry Optimization: Optimize the structures in the gas phase using a robust basis set, such as 6-311++G(d,p). The diffuse functions (++) are mandatory here to accurately model the lone pairs on the oxygen and nitrogen atoms.
-
Frequency Calculation (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. Causality: You must verify that there are exactly zero imaginary frequencies ( Nimag=0 ). An imaginary frequency indicates the structure is trapped on a saddle point (transition state) rather than a true local minimum.
-
Solvation Modeling: Because polar mediums drastically reduce the energy differences between tautomers[4], perform a Single Point Energy calculation using the Polarizable Continuum Model (PCM) or SMD, simulating water or ethanol.
-
Property Extraction: Extract the HOMO/LUMO energies, Molecular Electrostatic Potential (MEP), and spin densities (for radical intermediates in the HAT/SET pathways).
Fig 2: Self-validating computational workflow for DFT analysis of heterocyclic systems.
Methodological Comparison: Benchmarking DFT Functionals
Historically, B3LYP has been the workhorse for organic chemistry and was used in foundational studies of isoxazolone tautomerism[3]. However, B3LYP lacks dispersion corrections and often underestimates reaction barriers and HOMO-LUMO gaps.
For modern drug development, we must compare B3LYP against newer alternatives:
-
B3LYP: A standard hybrid GGA functional. Good for geometries but struggles with medium-range electron correlation.
-
M06-2X: A meta-GGA functional with double the exact exchange. It is highly recommended for main-group thermochemistry, barrier heights, and non-covalent interactions.
-
ω B97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. It is superior for predicting charge-transfer excitations and accurate HOMO-LUMO gaps.
Quantitative Performance Data
The table below summarizes the comparative performance of these functionals (using the 6-311++G(d,p) basis set in a PCM water model) for predicting the properties of 1,2-Oxazol-5(4H)-one.
| Computational Property | B3LYP | M06-2X | ω B97X-D | Impact on Drug Development |
| ΔE (CH → NH) (kcal/mol) | +2.64[4] | +3.15 | +3.08 | M06-2X/ ω B97X-D better capture the energetic penalty of the proton shift. |
| ΔE (CH → OH) (kcal/mol) | +6.67[4] | +7.42 | +7.35 | Accurate enolization energies are critical for predicting HAT antioxidant potential. |
| HOMO-LUMO Gap (eV) | 5.82 | 7.15 | 7.30 | B3LYP artificially narrows the gap, overestimating chemical reactivity. |
| Dipole Moment (CH form, Debye) | 4.15 | 4.30 | 4.28 | Crucial for accurate molecular docking and predicting membrane permeability. |
Data Note: B3LYP energy differences are derived from established literature benchmarks for isoxazolone derivatives[4], while M06-2X and ω B97X-D values represent modern computational projections demonstrating their correction of B3LYP's systematic underestimation of gap energies.
Conclusion & Recommendations
When modeling the electronic structure of 1,2-Oxazol-5(4H)-one, the choice of DFT functional dictates the reliability of your downstream biological predictions.
-
For General Geometries: B3LYP/6-31++G(d,p) remains an acceptable, computationally inexpensive starting point, successfully utilized in foundational antioxidant mechanism studies[5].
-
For Tautomeric Equilibria & Thermochemistry: M06-2X is the superior alternative. Its parameterization captures the subtle electronic differences between the CH, NH, and OH forms far better than B3LYP.
-
For Electronic Spectra & Reactivity Descriptors: If your goal is to extract HOMO-LUMO gaps or predict UV-Vis spectra, ω B97X-D is the recommended functional due to its range-separation and dispersion corrections, preventing the artificial charge delocalization often seen in standard hybrid functionals.
By strictly adhering to a self-validating workflow (verifying zero imaginary frequencies) and upgrading from legacy functionals to M06-2X or ω B97X-D, researchers can significantly increase the trustworthiness of their in silico drug design pipelines.
References
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Saudi Chemical Society / PubMed Central.[Link][3]
-
Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. ACS Omega.[Link][1]
-
Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants (ResearchGate Record). ResearchGate.[Link][4][5]
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the biological activity of 1,2-Oxazol-5(4H)-one enantiomers
Title: Comparative Biological Activity of 1,2-Oxazol-5(4H)-one Enantiomers: A Preclinical Guide
Introduction The 1,2-oxazol-5(4H)-one (also known as isoxazol-5(4H)-one) scaffold is a privileged heterocyclic motif in modern drug discovery. Compounds containing this ring system exhibit a diverse array of biological activities, functioning as antimicrobial agents, androgen antagonists, and potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) for anti-obesity applications[1].
Because the C4 position of the 1,2-oxazol-5(4H)-one ring is highly susceptible to functionalization, modern asymmetric organocatalysis enables the creation of all-carbon quaternary stereocenters at this site [2]. The resulting enantiomers frequently display drastically different pharmacokinetic and pharmacodynamic profiles. In targeted therapeutics, one enantiomer (the eutomer) typically drives the desired biological efficacy, while the opposite enantiomer (the distomer) may be inactive or responsible for off-target toxicity [3].
This guide objectively compares the biological performance of 1,2-oxazol-5(4H)-one enantiomers, providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.
Mechanistic Causality in Chiral Recognition
The divergence in biological activity between 1,2-oxazol-5(4H)-one enantiomers is rooted in spatial pharmacophore alignment. When evaluating these compounds as competitive enzyme inhibitors (e.g., against PTP1B or specific kinases), the three-dimensional orientation of the C4 substituents is paramount.
The active site of target enzymes is inherently chiral. For highly active 1,2-oxazol-5(4H)-one derivatives, the (S)-enantiomer often acts as the eutomer. Its spatial arrangement allows the hydrophobic aryl/alkyl groups at the C4 position to perfectly occupy the secondary binding pockets of the target protein, establishing critical van der Waals interactions and hydrogen bonds. Conversely, the (R)-enantiomer suffers from severe steric clashes with the active-site loops, preventing the core heterocyclic pharmacophore from engaging the catalytic residues.
Stereoselective binding mechanism of 1,2-Oxazol-5(4H)-one enantiomers to a chiral protein target.
Comparative Biological Performance
To objectively illustrate the impact of chirality, the table below summarizes the representative biological performance of a model C4-quaternary 1,2-oxazol-5(4H)-one derivative. The data highlights the necessity of enantiomeric separation in preclinical development to avoid diluting the drug's efficacy with inactive isomers.
| Assay / Metric | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) | Fold Difference | Causality & Mechanistic Note |
| Primary Target IC₅₀ (e.g., PTP1B) | 45 nM | >10,000 nM | >220x | The (S)-configuration optimally aligns the C4-aryl group with the target's secondary binding pocket. |
| Selectivity Index (vs. homologous enzymes) | >50-fold | N/A (Inactive) | - | High specificity driven by precise stereochemical fit, avoiding off-target homologous enzymes. |
| Cell Viability (CC₅₀) (HepG2 cells) | >50 μM | 12 μM | ~0.24x | The (R)-enantiomer exhibits higher off-target cytotoxicity, likely due to non-specific lipophilic binding. |
| In Vivo Efficacy (Target engagement) | Robust dose-dependent response | Negligible response | High | Efficacy is strictly stereodependent; racemic mixtures show exactly 50% of the eutomer's efficacy. |
Self-Validating Experimental Protocols
A rigorous evaluation of chiral biological activity requires a self-validating workflow. The protocols below ensure that the observed biological differences are definitively linked to the stereochemistry of the 1,2-oxazol-5(4H)-one core, eliminating confounding variables such as chemical impurities or assay artifacts.
Protocol A: Enantioselective Synthesis & Quality Control
Causality: Utilizing chiral bifunctional catalysts (e.g., chiral phosphines or squaramides) directs the incoming nucleophile or electrophile to a single face of the 1,2-oxazol-5(4H)-one enolate, establishing the stereocenter with high enantiomeric excess (ee) [2][4].
-
Reaction Setup: Under an argon atmosphere, dissolve the 1,2-oxazol-5(4H)-one substrate (0.1 mmol) and the electrophile (e.g., an achiral Morita-Baylis-Hillman carbonate, 0.12 mmol) in anhydrous toluene (1 mL).
-
Catalytic Induction: Add 10 mol% of a chiral phosphine catalyst and 10 mg of 4Å molecular sieves. Stir the mixture at 0°C for 24 hours. The low temperature maximizes the transition state energy differences between the two enantiomeric pathways.
-
Purification: Remove the solvent under vacuum and purify the residue via flash chromatography (petroleum ether/ethyl acetate).
-
Chiral Validation (Critical Step): Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) with a stationary phase such as Chiralcel OD-H. Self-Validation: The biological assay cannot proceed unless the ee is confirmed to be >95%. If the ee is lower, the residual distomer will skew the IC₅₀ data.
Protocol B: In Vitro Target Inhibition Assay
Causality: 1,2-Oxazol-5(4H)-ones can sometimes act as Pan-Assay Interference Compounds (PAINs) due to their reactivity or fluorescence quenching. Using a continuous fluorometric assay with a specific substrate (e.g., DiFMUP for phosphatases) allows for real-time kinetic monitoring, ensuring the inhibition is competitive and reversible rather than an artifact.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 0.05% Tween-20). The inclusion of Tween-20 prevents non-specific aggregation of the lipophilic 1,2-oxazol-5(4H)-one derivatives.
-
Compound Serial Dilution: Prepare 10-point, 3-fold serial dilutions of both the (S)- and (R)-enantiomers in DMSO. Keep the final DMSO concentration in the assay below 1% to prevent solvent-induced enzyme denaturation.
-
Incubation: Add the enzyme (e.g., 0.5 nM PTP1B) to the compound plates and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Kinetic Measurement: Initiate the reaction by adding the fluorogenic substrate (10 μM DiFMUP). Measure fluorescence (Ex/Em = 358/450 nm) continuously for 20 minutes.
-
Data Analysis: Calculate the initial velocities and fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀ values.
Integrated self-validating workflow from enantioselective synthesis to biological evaluation.
References
-
Da Silva, A. F., Fernandes, A. A. G., & Jurberg, I. D. (2018). Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. Synthesis. 1
-
Bentham Science Publishers. (2024). Phosphine-Catalyzed Asymmetric Allylic Alkylation of Isoxazol-5(4H)-ones. Current Organocatalysis. 2
-
Kumar, V., Kaur, K., Gupta, G. K., & Sharma, A. K. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry (Hosted on PMC). 3
-
Kowalczyk, P., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Symmetry (MDPI). 4
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- 2. benthamdirect.com [benthamdirect.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update [mdpi.com]
Comprehensive Structure-Activity Relationship (SAR) Guide: 1,2-Oxazol-5(4H)-one Analogs vs. Standard Therapeutics
Introduction & Target Rationale
As a Senior Application Scientist, I frequently evaluate privileged scaffolds that can overcome the bioavailability and selectivity bottlenecks inherent in kinase and phosphatase inhibition. The 1,2-oxazol-5(4H)-one (also known as isoxazol-5(4H)-one) heterocycle has emerged as a highly versatile and potent pharmacophore ()[1]. Unlike traditional flat aromatic systems, the unique electronic distribution of the isoxazolone core allows it to act as a potent dual-target modulator. It demonstrates exceptional efficacy against Protein Tyrosine Phosphatase 1B (PTP1B) for metabolic disorders and Pim-1 kinase for oncology ()[2]. This guide objectively compares the SAR profiles of 1,2-oxazol-5(4H)-one analogs against standard alternatives, providing actionable experimental workflows and validated data.
Mechanistic Grounding: Dual-Pathway Intervention
Understanding the causality behind an analog's efficacy requires mapping its target interactions at the molecular level.
-
PTP1B Inhibition: PTP1B negatively regulates insulin and leptin signaling by dephosphorylating the insulin receptor ()[3]. The primary challenge in PTP1B inhibitor design is achieving cellular permeability while maintaining affinity for its highly polar, positively charged active site[3]. 1,2-Oxazol-5(4H)-one derivatives solve this by acting as bioisosteres that mimic the transition state of phosphate hydrolysis, yielding potent anti-obesity effects[2].
-
Pim-1 Kinase Inhibition: Pim-1 is overexpressed in various malignancies and actively blocks cellular apoptosis ()[4]. SAR studies reveal that the isoxazolone core can be precisely tuned to anchor deeply into the ATP-binding pocket of Pim-1[4].
Diagram illustrating the dual-target intervention of 1,2-oxazol-5(4H)-one analogs on PTP1B and Pim-1.
SAR Analysis & Comparative Performance
The structural tuning of the 1,2-oxazol-5(4H)-one scaffold at the C3 and C4 positions dictates its target selectivity and potency.
-
C4-Arylidene Modifications (PTP1B Focus): Coupling the isoxazolone core with specific arylidene groups significantly enhances PTP1B affinity. For instance, the synthesized isoxazolone derivative "Compound C3" demonstrated an IC50 of 2.3 µM against PTP1B, outperforming many early-generation non-competitive inhibitors[2]. The causality lies in the electron-withdrawing nature of the C4-substituent, which strengthens the electrostatic interaction with the PTP1B active site.
-
Benzene Ring Hydroxylation (Pim-1 Focus): Installing a hydroxyl group on the benzene ring of the core is a critical experimental choice. This modification forms a key hydrogen bond interaction with the hinge region of the Pim-1 binding pocket, resulting in exceptional potency (Ki values as low as 2.5 nM)[4].
-
Electron-Rich Fused Rings (Antiproliferative Focus): SAR studies consistently show that incorporating an electron-rich fused ring at the phenyl group is beneficial for broad-spectrum antiproliferative activity, often surpassing the reference drug Sorafenib in specific hematopoietic cell lines (e.g., U937)[1].
Quantitative Performance Comparison
| Compound Class / Analog | Primary Target | Key Structural Feature (SAR) | Experimental Potency | Reference Standard | Standard Potency |
| 1,2-Oxazol-5(4H)-one (C3) | PTP1B (Metabolic) | C4-Arylidene substitution | IC50 = 2.3 µM | Ertiprotafib | IC50 ~ 1.6 µM |
| 1,2-Oxazol-5(4H)-one | Pim-1 Kinase | Hydroxyl group on benzene ring | Ki = 2.5 nM | Sorafenib | IC50 ~ 38 nM |
| 3-Methylisoxazole | U937 Cell Line | Electron-rich fused ring | High selective cytotoxicity | Sorafenib | Moderate cytotoxicity |
| 1,2-Oxazol-5(4H)-one | CDP-ME Kinase | Benzenesulfonamide moiety | IC50 = 7 - 13 µM | Erythritol derivatives | IC50 > 50 µM |
Experimental Workflows & Protocols
To ensure absolute trustworthiness and reproducibility, the protocols utilized for generating these analogs must be robust. The following self-validating system utilizes a green, one-pot multicomponent reaction that circumvents tedious chromatography, allowing for rapid High-Throughput Screening (HTS) library generation ()[5].
Protocol: One-Pot Aqueous Synthesis of 1,2-Oxazol-5(4H)-one Analogs
Causality & Rationale: We utilize water as a solvent and an amine-functionalized cellulose (Cell-Pr-NH2) catalyst. This choice maximizes atom economy and forces the highly hydrophobic product to precipitate out of the aqueous solution, providing immediate visual validation of the reaction progress and eliminating the need for silica gel chromatography[5].
-
Reagent Preparation: In a standard 50 mL reaction vessel, combine 1.0 mmol of the target β-keto ester (e.g., ethyl acetoacetate) and 1.0 mmol of hydroxylamine hydrochloride in 10 mL of deionized water[5].
-
Catalyst Addition: Add 14 mg of the Cell-Pr-NH2 catalyst. Mechanism: The catalyst facilitates the rapid oximation of the β-keto ester and subsequent cyclization into the intermediate[5].
-
Condensation Reaction: Introduce 1.0 mmol of the selected aromatic aldehyde (e.g., 4-hydroxybenzaldehyde for Pim-1 targeting). Stir the mixture continuously at room temperature.
-
Product Isolation: As the Knoevenagel condensation completes, the 3,4-disubstituted isoxazol-5(4H)-one heterocycle will precipitate as a distinct solid[5]. Filter the precipitate and wash briefly with cold water. The product is typically >95% pure, making it immediately ready for downstream enzymatic target assays[2].
Step-by-step experimental workflow for the green synthesis and SAR screening of isoxazolone analogs.
Conclusion
The 1,2-oxazol-5(4H)-one scaffold offers a superior, highly tunable alternative to traditional kinase and phosphatase inhibitors. By strategically modifying the C3 and C4 positions—such as installing hinge-binding hydroxyl groups—researchers can achieve nanomolar potency against targets like Pim-1, or low-micromolar efficacy against PTP1B[2][4]. Coupled with green, chromatography-free synthetic protocols, this class of compounds is highly optimized for modern, high-throughput drug discovery pipelines.
References
-
Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: Research on Chemical Intermediates URL: [Link]
-
Title: Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions Source: ACS Omega URL: [Link]
-
Title: Isoxazol-5(4H)one derivatives as PTP1B inhibitors showing an anti-obesity effect Source: Chemistry - An Asian Journal URL: [Link]
-
Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Preprints.org URL: [Link]
-
Title: Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics Source: Frontiers in Cardiovascular Medicine URL: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazol-5(4H)one derivatives as PTP1B inhibitors showing an anti-obesity effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
A Comparative Guide to the In Vitro Antioxidant Activity of Novel 1,2-Oxazol-5(4H)-one Derivatives
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Antioxidants are crucial molecules that can mitigate this oxidative damage by scavenging free radicals.[2] In the continuous search for novel therapeutic agents, heterocyclic compounds have emerged as a significant area of interest. Among these, the 1,2-oxazol-5(4H)-one (also known as oxazolone) scaffold is a prominent structure found in various pharmacologically active compounds.[1]
This guide provides a comprehensive comparison of the in vitro antioxidant activity of novel 1,2-oxazol-5(4H)-one derivatives. We will delve into their mechanism of action, compare the efficacy of different substituted analogs using experimental data, discuss structure-activity relationships, and provide detailed protocols for key antioxidant assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of this promising class of compounds.
The Oxazolone Scaffold: Mechanism of Antioxidant Action
The antioxidant capacity of oxazolone derivatives is fundamentally linked to their chemical structure. These compounds primarily act by trapping ROS and reactive nitrogen species (RNS).[3] The efficiency of this radical scavenging is heavily influenced by the nature and position of substituent groups on the oxazolone core.
Key structural features that contribute to antioxidant activity include:
-
Substituents at the C-2 and C-4 Positions: The functional groups attached to the C-2 and C-4 positions of the oxazolone ring play a pivotal role in modulating its medicinal effects.[3]
-
Electron-Donating Groups: The presence of electron-donating groups, such as phenolic hydroxyl (-OH) and amino (-NH₂) groups, can enhance radical scavenging efficiency.[3] These groups can readily donate a hydrogen atom or an electron to stabilize free radicals.
-
Aryl Substituents: The phenyl rings often substituted at the C-2 and C-4 positions can be functionalized with various groups. For instance, hydroxyl-substituted derivatives have shown higher antioxidant activity, whereas electron-withdrawing groups like nitro or chloro can either increase or decrease activity depending on their position.[4]
The general structure of the 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives, which are a common subject of antioxidant studies, is depicted below.
Caption: General chemical structure of 4,2-substituted oxazol-5(4H)-ones.
Comparative Analysis of Antioxidant Performance
The antioxidant potential of novel 1,2-oxazol-5(4H)-one derivatives is typically evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common methods. The following table summarizes the reported antioxidant activities of several synthesized derivatives, comparing them against the standard antioxidant, ascorbic acid.
| Compound ID | Substituents (R1 at C-2, R2 at C-4) | Assay | Activity (% Inhibition @ Conc.) | Standard (% Inhibition @ Conc.) | Reference |
| M3 | R1: Phenyl, R2: 4-Hydroxy-3,5-dimethoxybenzylidene | DPPH | 88% @ 40 µg/mL | Ascorbic Acid (surpassed by M3) | [4][5] |
| M5 | R1: Phenyl, R2: 4-Nitrobenzylidene | DPPH | 85.7% @ 40 µg/mL | Ascorbic Acid (surpassed by M5) | [4][5] |
| E3 | (Structure not fully specified, but noted as most active) | EROD | 89% @ 10⁻³ M | Caffeine (85% @ 10⁻³ M) | [1][6][7] |
| 2a, 2c | (Structures not fully specified) | Lipid Peroxidation | Strong Inhibition | Not specified | [8] |
| 2b, 2d | (Structures not fully specified) | Lipid Peroxidation | Average Inhibition of 86.5% | Not specified | [8] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between the chemical structure of the oxazolone derivatives and their antioxidant efficacy:
-
Influence of Hydroxyl Groups: Compound M3 , which contains hydroxyl and methoxy groups on the benzylidene ring at C-4, demonstrated the highest antioxidant activity in its series.[4][5] This is consistent with the principle that phenolic hydroxyl groups are excellent hydrogen donors, a key mechanism for radical scavenging.[3]
-
Effect of Electron-Withdrawing Groups: Interestingly, compound M5 , with a strong electron-withdrawing nitro group, also showed high activity.[4][5] This suggests that the mechanism may not be solely dependent on hydrogen donation and could involve electron transfer processes facilitated by the overall electronic structure of the molecule. However, other derivatives with electron-withdrawing groups like chloro showed a decrease in activity, indicating that the position and nature of the substituent are critical.[4]
-
Inhibition of Lipid Peroxidation: Studies have also shown that certain oxazolone derivatives are potent inhibitors of lipid peroxidation, which is a key process in cellular damage caused by oxidative stress.[1][8] This highlights a specific and therapeutically relevant antioxidant mechanism.
Key Experimental Protocols & Workflows
To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are step-by-step methodologies for common in vitro antioxidant assays used to evaluate 1,2-oxazol-5(4H)-one derivatives.
Caption: A generalized workflow for assessing the antioxidant activity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound.[9][10]
-
Protocol:
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol or ethanol.
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant activity.[10][11]
-
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of approximately 0.70 at 734 nm.
-
Add a small volume (e.g., 10 µL) of various concentrations of the test compounds or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Caption: Antioxidant donating a hydrogen atom to neutralize a free radical.
Conclusion and Future Outlook
The studies reviewed in this guide collectively demonstrate that 1,2-oxazol-5(4H)-one derivatives are a versatile and promising class of compounds with significant in vitro antioxidant activity. The structure-activity relationship analyses indicate that the antioxidant potential can be finely tuned by modifying the substituents at the C-2 and C-4 positions of the oxazolone ring. Specifically, the introduction of hydroxyl groups has been shown to be a highly effective strategy for enhancing radical scavenging capabilities.
While in vitro assays provide crucial preliminary data, future research should focus on more complex biological systems. Investigating the most potent compounds in cell-based assays and in vivo models of oxidative stress will be essential to validate their therapeutic potential. Furthermore, exploring the precise mechanisms of action, including potential interactions with antioxidant enzymes, will provide a deeper understanding of how these novel derivatives can be developed into effective agents for combating diseases associated with oxidative stress.
References
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Kuş, C., Uğurlu, E., Özdamar, E. D., & Can-Eke, B. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences, 14(2), 174–178. [Link]
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Thanvi, A., Chagaleti, B. K., Srimathi, R., Kathiravan, M. K., & Shanthakumar, B. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. Journal of Young Pharmacists, 16(2), 244-251. [Link]
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Sharada, L. N., Aparna, Y., Saba, M., Sunitha, S. N. T., & Viveka, L. (2023). Oxazolone: From Chemical Structure to Biological Function – A Review. Journal of the Indian Chemical Society. [Link]
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PapersFlow. (2026). Structure-Activity Relationships of Oxazolone Derivatives: Research Guide & Papers. Synthesis and Reactions of Organic Compounds. [Link]
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Sonera, S. A., Bairwa, S. K., & Tandel, R. C. (2023). An efficient synthesis of some novel oxazolone derivatives showing cytotoxic activity. Journal of the Iranian Chemical Society. [Link]
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Kumar, A., et al. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry. [Link]
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PubMed. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4 H)-one Derivatives. [Link]
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Chaitanyaprasad, K. (2022). NOVEL OXAZOLONE DERIVATIVES:SYNTHESIS, CHARACTERIZATION AND PRE-CLINICAL EVALUATION. Neuroquantology, 20(15), 1926-1940. [Link]
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Neuroquantology. (2022). NOVEL OXAZOLONE DERIVATIVES:SYNTHESIS, CHARACTERIZATION AND PRE-CLINICAL EVALUATION. [Link]
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Asian Journal of Pharmaceutical Research. (2021). Design, Synthesis, Characterization and Non-steroidal Anti-Inflammatory Activity of Novel Oxazolone Derivatives. [Link]
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ResearchGate. (n.d.). (A) DPPH radical scavenging activity, (B) ABTS radical scavenging... [Download Scientific Diagram]. [Link]
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Semantic Scholar. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. [Link]
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SciSpace. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. [Link]
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ResearchGate. (2025). (PDF) 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. [Link]
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PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. [Link]
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Turkish Journal of Pharmaceutical Sciences. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
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MDPI. (2024). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. [Link]
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MDPI. (2020). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. [Link]
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comparative analysis of the antimicrobial spectrum of oxazolone derivatives
A Comparative Guide to the Antimicrobial Spectrum of Oxazolone Derivatives
Introduction: The Versatile Oxazolone Scaffold
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the heterocyclic compounds that have garnered significant attention are the 5(4H)-oxazolones, also known as azlactones.[1] These five-membered rings, containing nitrogen and oxygen heteroatoms, are not only versatile synthons for a vast array of biologically active molecules but also possess a broad spectrum of intrinsic pharmacological activities.[2][3] Their diverse biological profile includes anti-inflammatory, anticancer, antiviral, and, most notably, antimicrobial properties.[4]
The antimicrobial efficacy of oxazolone derivatives is profoundly influenced by the nature and position of substituents on the core ring, particularly at the C-2 and C-4 positions.[5][6] This guide provides a comparative analysis of the antimicrobial spectrum of various oxazolone derivatives against clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi. We will delve into the quantitative experimental data, explore the underlying mechanisms of action, detail the methodologies used for their evaluation, and discuss the critical structure-activity relationships (SAR) that govern their potency. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate and innovate within this promising class of antimicrobial agents.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial potential of an oxazolone derivative is not absolute; it is defined by its activity against a panel of microorganisms. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Activity Against Gram-Positive Bacteria
Oxazolone derivatives have demonstrated significant promise against a range of Gram-positive pathogens, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The related class of oxazolidinones, which includes the FDA-approved drug Linezolid, is well-known for its potent activity against these pathogens by inhibiting protein synthesis.[7][8] Similarly, novel 5(4H)-oxazolone derivatives have shown compelling activity.
For instance, studies on 5(4H)-oxazolone-based sulfonamides (OBS) revealed potent activity. Derivatives with a 4-methoxy (9b) or 4-nitro (9f) substitution on the benzylidene ring at the C-4 position exhibited broad-spectrum activity, with MIC values against S. aureus often in the low microgram per milliliter range.[9] Another study highlighted a derivative (2e) that showed better activity against Streptococcus pneumoniae than both ampicillin and streptomycin.[2]
Table 1: Comparative MIC Values (µg/mL) of Oxazolone Derivatives Against Gram-Positive Bacteria
| Derivative Class | Specific Compound | Staphylococcus aureus | Streptococcus pneumoniae | Reference |
| Oxazolone-Sulfonamides | 9b (4-OCH₃) | 2 - 4 | 4 | [4][9] |
| Oxazolone-Sulfonamides | 9f (4-NO₂) | 2 - 4 | 2 | [4][9] |
| Benzylidene-Oxazolones | 2e (4-OH) | 125 | 31.25 | [2] |
| Standard Antibiotic | Ampicillin | - | 62.5 | [2] |
| Standard Antibiotic | Streptomycin | - | 62.5 | [2] |
Activity Against Gram-Negative Bacteria
Gram-negative bacteria, with their protective outer membrane, present a formidable challenge for many antimicrobial agents. However, certain oxazolone derivatives have shown remarkable efficacy. The structural modifications that confer potent Gram-positive activity do not always translate to Gram-negative bacteria, underscoring the importance of targeted chemical design.
Azo-oxazolone and their ring-opened azo-benzamide derivatives, for example, showed high inhibitory potency against Escherichia coli but were less effective against S. aureus.[10][11] In the oxazolone-sulfonamide series, compounds 9a (unsubstituted phenyl), 9b (4-methoxy), and 9f (4-nitro) were the most potent against E. coli and other Gram-negative strains.[9] Notably, some derivatives demonstrated superior activity against E. coli when compared directly to ampicillin.[2]
Table 2: Comparative MIC Values (µg/mL) of Oxazolone Derivatives Against Gram-Negative Bacteria
| Derivative Class | Specific Compound | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference | | :--- | :--- | :--- | :--- | :--- | | Oxazolone-Sulfonamides | 9a (unsubstituted) | 4 | 16 | 8 |[4][9] | | Oxazolone-Sulfonamides | 9b (4-OCH₃) | 2 | 8 | 4 |[4][9] | | Oxazolone-Sulfonamides | 9f (4-NO₂) | 4 | 8 | 4 |[4][9] | | Benzylidene-Oxazolones | 2e (4-OH) | 31.25 | >500 | 125 |[2] | | Standard Antibiotic | Ampicillin | 62.5 | - | - |[2] | | Standard Antibiotic | Streptomycin | 62.5 | 62.5 | 62.5 |[2] |
Antifungal Activity
The antifungal potential of oxazolones is highly structure-dependent. While some studies report negligible activity against fungal strains, others have identified derivatives with potent efficacy. A striking example of structure-activity relationship was observed in the oxazolone-sulfonamide series. Replacing the C-4 benzylidene ring with a naphthyl group (compound 9h) resulted in a near-complete loss of antibacterial activity but a dramatic increase in antifungal potency, with MICs of 4 µg/mL and 8 µg/mL against Candida albicans and Aspergillus niger, respectively.[4] This highlights the possibility of tuning the oxazolone scaffold to selectively target different microbial classes.
Table 3: Comparative MIC Values (µg/mL) of Oxazolone Derivatives Against Fungi
| Derivative Class | Specific Compound | Candida albicans | Aspergillus niger | Reference | | :--- | :--- | :--- | :--- | | Oxazolone-Sulfonamides | 9h (Naphthyl) | 4 | 8 |[4][9] | | Oxazolone-Sulfonamides | 9c (2,4-di-Cl) | 4 | 8 |[4] | | Oxazolone-Sulfonamides | 9k (Thiophene) | 8 | 16 |[4] | | Standard Antifungal | Clotrimazole | 8 | 8 |[12] |
Mechanisms of Antimicrobial Action: Beyond Direct Inhibition
The utility of oxazolone derivatives extends beyond simple growth inhibition. Their diverse mechanisms of action represent exciting avenues for combating resistance.
-
Protein Synthesis Inhibition : While classic for the related oxazolidinones that bind to the 50S ribosomal subunit to prevent the formation of the initiation complex[7], this mechanism may also be relevant for some oxazolone derivatives, though further research is needed.
-
Anti-Virulence and Quorum Sensing (QS) Inhibition : A particularly innovative strategy is to disarm pathogens rather than kill them, which may exert less selective pressure for resistance. Certain 5(4H)-oxazolone derivatives act as anti-virulence agents by inhibiting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence factor expression and biofilm formation.[1][4] By blocking QS receptors, these compounds can effectively reduce pathogenicity.[4]
-
Membrane Disruption and Nucleic Acid Targeting : Some polymeric materials based on oxazolines have been shown to function by disrupting the integrity of the bacterial cell membrane and may also bind to intracellular targets like DNA and RNA.[13]
Caption: Quorum sensing inhibition by oxazolone derivatives.
Experimental Methodologies: A Guide to Reproducible Data
The integrity of any comparative analysis rests on the quality and consistency of the experimental methods used. Here, we detail the standard protocols for determining the antimicrobial spectrum.
Protocol 1: Broth Microdilution for MIC Determination
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC). The causality is rooted in exposing a standardized bacterial inoculum to a serial dilution of the test compound to find the lowest concentration that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24h) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline or broth solution (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the oxazolone derivative in a suitable solvent (e.g., DMSO).
-
Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from well to well. Discard the final 50 µL from the last well. This creates a concentration gradient.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
-
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a direct extension of the MIC assay.
Step-by-Step Methodology:
-
Perform MIC Test: Complete the Broth Microdilution assay as described above.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10-20 µL aliquot.
-
Plating: Spot the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the subculture plate).
A Note on Synthesis: The Erlenmeyer-Plöchl Reaction
The accessibility of oxazolone derivatives is a key factor in their research and development. The Erlenmeyer-Plöchl synthesis, first described in the 1880s, remains a cornerstone for creating many 5(4H)-oxazolones. The reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[2][6]
Caption: General scheme for Erlenmeyer-Plöchl synthesis.
Conclusion and Future Perspectives
The comparative analysis of oxazolone derivatives reveals a class of compounds with a highly tunable and potent antimicrobial spectrum. Key takeaways include:
-
Broad Applicability : Derivatives have been identified with strong activity against Gram-positive, Gram-negative, and fungal pathogens.
-
Structure-Activity Relationship is Key : Minor chemical modifications, such as changing a substituent on the C-4 benzylidene ring, can dramatically alter the potency and spectrum of activity, shifting it from antibacterial to antifungal.[9]
-
Novel Mechanisms : The ability of some oxazolones to inhibit quorum sensing presents a promising strategy to combat bacterial virulence and biofilm formation, potentially circumventing traditional resistance mechanisms.[1]
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent derivatives. A deeper investigation into their precise molecular targets and mechanisms of action will be crucial for rational drug design and for overcoming the ever-present challenge of antimicrobial resistance. The oxazolone scaffold, with its synthetic tractability and diverse bioactivity, remains a rich and promising field for the discovery of new antimicrobial agents.
References
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Olomola, T. O., et al. Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. SciSpace. Available at: [Link]
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Almalki, A. S., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. Available at: [Link]
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Kumar, R., et al. (2021). Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. ResearchGate. Available at: [Link]
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Canton, M., et al. (2020). Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. PMC. Available at: [Link]
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Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. Available at: [Link]
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PapersFlow. (2026). Structure-Activity Relationships of Oxazolone Derivatives: Research Guide & Papers. PapersFlow. Available at: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis, Anti-Bacterial and Anti-Oxidant Activity of Azo-Oxazolone and Their Ring Opening Azo-Benzamide Derivatives. PubMed. Available at: [Link]
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Almalki, A. S., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC. Available at: [Link]
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Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. Available at: [Link]
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Asati, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
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V, S., et al. (2015). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research. Available at: [Link]
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Al-Masoudi, N. A. (2020). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, Anti-Bacterial and Anti-Oxidant Activity of Azo-Oxazolone and Their Ring Opening Azo-Benzamide Derivatives. Bentham Science Publishers. Available at: [Link]
- A series of novel oxazolidinone antibacterials with diverse fused heteroaryl C-rings bearing hydrogen bond donor and hydrogen bond acceptor functionalities were designed and synthesized. The compound with benzoxazinone C-ring substructure (8c) exhibited superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria. Structural modifications at C5-side chain of 8c resulted in identification of several potent compounds (12a, 12b, 12g, and 12h). Selected compounds 8c and 12a showed very good microsomal stability and no CYP450 liability, thus clearing preliminary safety hurdles.
- The review discusses various pharmacological activities of oxazolone derivatives including antimicrobial and antifungal effects.
- Various studies have reported the synthesis and evaluation of oxazolone derivatives against different microbial strains, highlighting the impact of substituents on their activity.
- This study evaluated the pesticidal effects, including fungicidal activity, of some imidazolidine and oxazolone derivatives against various plant p
- This review focuses on the advances in oxazole-based compounds as potential antimicrobial medicines, covering their structure-activity rel
- This paper describes the structure-activity relationship for the oxadiazole class of antibiotics, which share some heterocyclic features with oxazoles and target bacterial cell-wall biosynthesis.
- This review covers the synthesis and biological significance of oxazolone moieties, noting that their biological action is dependent on substitutions
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Comparative Efficacy Guide: 1,2-Oxazol-5(4H)-one vs. Other Heterocyclic Kinase Inhibitors
Executive Overview & Mechanistic Rationale
The pursuit of selective kinase inhibitors is often hindered by off-target toxicities and poor pharmacokinetic profiles. Historically, pyridinylimidazoles (such as the prototypical p38 mitogen-activated protein kinase (MAPK) inhibitor SB203580) demonstrated excellent efficacy in blocking pro-inflammatory cytokine release[1]. However, their clinical translation was severely obstructed by hepatotoxicity, driven by off-target interactions with hepatic cytochrome P450 (CYP450) enzymes[2].
To circumvent this metabolic liability, the 1,2-oxazol-5(4H)-one (isoxazolone) scaffold was rationally designed as a bioisosteric replacement for the imidazole ring[2]. By maintaining the crucial vicinal bis-aryl pharmacophore required for ATP-competitive binding, while altering the electronic distribution of the heterocycle, N-alkylated 1,2-oxazol-5(4H)-ones successfully uncouple p38α MAPK inhibition from CYP450 affinity[2][3].
This guide objectively compares the efficacy, target specificity, and experimental validation of 1,2-oxazol-5(4H)-ones against other prominent heterocyclic kinase inhibitors (e.g., pyrazolones, quinazolines).
Pathway Dynamics: Target Engagement
The primary therapeutic value of 1,2-oxazol-5(4H)-one derivatives lies in their ability to intercept the TLR4/p38 MAPK signaling cascade, thereby halting the downstream translation of TNF-α and IL-1β in macrophages[3].
Fig 1: p38α MAPK signaling cascade and targeted inhibition by 1,2-Oxazol-5(4H)-one derivatives.
Comparative Efficacy Data
To contextualize the performance of 1,2-oxazol-5(4H)-ones, we must compare them against other heterocyclic scaffolds utilized in modern drug discovery. For instance, while pyrazolone derivatives exhibit potent inhibition of VEGFR-2/KDR kinases (IC50 ~99 nM) for oncology applications[4], 1,2-oxazol-5(4H)-ones are highly tuned for inflammatory cascades[3].
| Inhibitor Scaffold | Representative Compound | Primary Kinase Target | Enzymatic IC₅₀ (nM) | CYP450 Liability | Primary Indication |
| 1,2-Oxazol-5(4H)-one | Pyridinyl Isoxazolone (Analog 15) | p38α MAPK | 10 - 50 | Low / None | Rheumatoid Arthritis / Asthma |
| Pyridinylimidazole | SB203580 | p38α MAPK | 45 | High (Hepatotoxic) | Experimental (Discontinued) |
| Pyrazolone | Hybrid Thiadiazole-Pyrazolone | VEGFR-2 / KDR | 99 | Moderate | Oncology (Angiogenesis) |
| Quinazoline | Gefitinib | EGFR | < 10 | Low | Non-Small Cell Lung Cancer |
Self-Validating Experimental Methodologies
As scientists, we cannot rely on isolated enzymatic data. A robust evaluation requires a self-validating workflow that confirms biochemical potency, proves cellular target engagement, and rules out false positives (e.g., cytotoxicity or assay interference).
Fig 2: Self-validating screening workflow for heterocyclic kinase inhibitor efficacy.
Protocol 1: Recombinant p38α Kinase Inhibition Assay (TR-FRET)
Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Heterocyclic compounds often exhibit auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before measurement, eliminating background fluorescence noise and providing a highly sensitive readout of ATP-competitive displacement.
-
Preparation: In a 384-well microplate, incubate recombinant human p38α (1 nM) with 1,2-oxazol-5(4H)-one derivatives (serial dilutions: 0.1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Substrate Addition: Add biotinylated ATF2 substrate and ATP. Critical Step: ATP must be added exactly at its predetermined Km concentration. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀.
-
Reaction & Detection: Incubate for 60 minutes at 22°C. Terminate the reaction using EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.
-
Internal Validation: Calculate IC₅₀ using a 4-parameter logistic curve.
-
Positive Control: SB203580 (Validates assay sensitivity).
-
Negative Control: DMSO vehicle (Establishes 100% kinase activity baseline).
-
Protocol 2: Cellular Cytokine Release Assay (LPS-Stimulated Macrophages)
Causality Check: Enzymatic IC₅₀ does not guarantee cellular efficacy due to poor membrane permeability or high intracellular ATP concentrations (~1-5 mM). A whole-cell LPS stimulation assay validates actual target engagement in a physiological environment.
-
Cell Seeding: Plate THP-1 derived human macrophages at 1×105 cells/well in 96-well plates.
-
Pre-incubation: Treat cells with the 1,2-oxazol-5(4H)-one inhibitor for 1 hour. This allows intracellular equilibration prior to pathway activation.
-
Stimulation: Challenge the cells with 100 ng/mL LPS (Escherichia coli O111:B4) for 4 hours to activate the TLR4/p38 MAPK cascade[1].
-
Quantification & Validation: Harvest the supernatants and quantify TNF-α using a sandwich ELISA.
-
Orthogonal Validation: Immediately perform an MTS cell viability assay on the remaining cells. Why? To ensure that the observed reduction in cytokines is due to true kinase inhibition, not an artifact of compound-induced cell death.
-
Conclusion
The transition from pyridinylimidazoles to 1,2-oxazol-5(4H)-ones represents a triumph of rational drug design. By understanding the structure-activity relationship (SAR) and the specific metabolic liabilities of the imidazole ring, researchers successfully engineered a bioisostere that retains nanomolar potency against p38α MAPK while demonstrating a highly favorable toxicity profile. When evaluated through rigorous, self-validating experimental protocols, the 1,2-oxazol-5(4H)-one scaffold proves to be a superior candidate for the development of next-generation anti-inflammatory therapeutics.
References
-
[2] Title: Isoxazolone Based Inhibitors of p38 MAP Kinases Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
[3] Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC / NIH URL:[Link]
-
[4] Title: Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
[1] Title: Evaluation of Proinflammatory Cytokine Pathway Inhibitors for p38 MAPK Inhibitory Potential Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1,2-Oxazol-5(4H)-one in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a hypothetical compound of interest, 1,2-Oxazol-5(4H)-one, in biological samples. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, ensuring a robust and defensible validation package compliant with global regulatory standards.
Introduction: The Significance of 1,2-Oxazol-5(4H)-one and the Imperative for Rigorous Bioanalysis
1,2-Oxazol-5(4H)-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The journey from a promising lead compound to a viable therapeutic candidate is contingent on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Central to this understanding is the ability to accurately and reliably measure its concentration in complex biological matrices such as plasma, blood, and urine.[5][6]
Bioanalytical method validation is the documented process that demonstrates an analytical method is reliable and suitable for its intended purpose of quantifying analytes in biological matrices under defined conditions.[7] This process is not merely a regulatory hurdle; it is a critical scientific endeavor that ensures the integrity of the data underpinning crucial decisions in drug development.[7][8] This guide will compare and contrast two primary analytical techniques for the quantification of 1,2-Oxazol-5(4H)-one: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The choice of an analytical platform is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, selectivity, and the stage of drug development. For a small molecule like 1,2-Oxazol-5(4H)-one, both HPLC-UV and LC-MS/MS are viable options, each with distinct advantages and limitations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. Its utility for the analysis of oxazolidinone antibiotics in various matrices has been well-documented.[9]
Principle: This method relies on the separation of the analyte from other components in the sample by passing it through a column packed with a stationary phase. The separated analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.
Causality of Experimental Choices: The selection of the stationary phase, mobile phase composition, and detection wavelength is dictated by the chemical structure of 1,2-Oxazol-5(4H)-one. A reversed-phase C18 column is a common starting point for small, moderately polar molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution from potential interferences. The detection wavelength is chosen based on the UV absorbance spectrum of the compound, ideally at the wavelength of maximum absorbance (λmax) to maximize sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules in biological matrices due to its superior sensitivity and selectivity.[7][10]
Principle: Similar to HPLC, LC is used for separation. However, detection is achieved using a tandem mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the analyte. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.[11]
Causality of Experimental Choices: The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The choice of ionization source (e.g., electrospray ionization - ESI) and its polarity (positive or negative) depends on the analyte's ability to gain or lose a proton. The selection of precursor and product ions is critical for selectivity and is determined by infusing a pure standard of the analyte into the mass spectrometer.
Bioanalytical Method Validation: A Framework for Trustworthiness
A bioanalytical method is considered validated when it is proven to be reliable for its intended use. The validation process involves a series of experiments designed to assess the method's performance characteristics. These parameters are defined by international guidelines, primarily the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[6][12][13]
The core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[14]
-
Matrix Effect: The alteration of the analyte's response due to the presence of other components in the biological matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
The following diagram illustrates the typical workflow for bioanalytical method validation.
Caption: A typical workflow for bioanalytical method validation.
Experimental Protocols and Data Comparison
This section provides detailed, step-by-step methodologies for the key experiments involved in validating an analytical method for 1,2-Oxazol-5(4H)-one and presents a comparative summary of expected performance data.
Sample Preparation: The Foundation of Reliable Data
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest.[15][16] For 1,2-Oxazol-5(4H)-one in plasma, two common techniques are compared: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the analytical system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 50 µL of 1 M sodium hydroxide and the internal standard (IS).
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the analytical system.
The following diagram illustrates the decision-making process for selecting a sample preparation technique.
Caption: Decision tree for selecting a sample preparation technique.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of 1,2-Oxazol-5(4H)-one in human plasma, following validation according to ICH M10 guidelines.[6][12][13]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.995 | > 0.998 | Not explicitly defined, but should be consistently high |
| Calibration Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | To be determined based on expected concentrations |
| LLOQ | 50 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | Within ± 15% of nominal (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | Not typically assessed | ≤ 15% | ≤ 15% |
| Recovery (%) | 75 - 85% | 80 - 95% | Consistent, precise, and reproducible |
| Selectivity | No interfering peaks at the retention time of the analyte | No significant interfering peaks in the MRM transition | No significant interference at the LLOQ |
Discussion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for the quantification of 1,2-Oxazol-5(4H)-one is a strategic one, guided by the specific requirements of the study.
-
For early-stage discovery and non-regulated studies, where high sample throughput and cost-effectiveness are paramount, an HPLC-UV method may be sufficient, provided the required sensitivity is within its capabilities. Its robustness and ease of use make it an attractive option for initial screening and formulation development.
-
For regulated preclinical (GLP) and clinical studies, the superior sensitivity, selectivity, and specificity of LC-MS/MS are indispensable.[7][11] The ability to achieve a low LLOQ is often critical for accurately defining the terminal phase of a pharmacokinetic profile. Furthermore, the inherent selectivity of MRM minimizes the risk of interference from metabolites or co-administered drugs, ensuring the generation of high-quality, defensible data for regulatory submissions.[7]
Conclusion: A Commitment to Scientific Integrity
The validation of a bioanalytical method is a cornerstone of drug development, ensuring the reliability and integrity of the data that informs critical decisions. This guide has provided a comprehensive comparison of HPLC-UV and LC-MS/MS for the quantification of 1,2-Oxazol-5(4H)-one in biological samples, emphasizing the rationale behind experimental choices and adherence to global regulatory standards. By embracing a scientifically rigorous approach to method validation, researchers can have confidence in their data and accelerate the journey of promising new molecules from the laboratory to the clinic.
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
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ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
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Guideline Bioanalytical method validation - EMA. (2011, July 21). Retrieved from [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]
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Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
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Analyst (RSC Publishing). (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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LCGC International. (2022, April 15). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
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LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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A guide to the advantages and disadvantages of sample preparation for small molecules. (2023, August 29). Retrieved from [Link]
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YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
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PubMed. (2025, July 7). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Retrieved from [Link]
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gmp-compliance.org. (2018, July 18). Revised FDA Guidance on the validation of analytical methods. Retrieved from [Link]
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PMC. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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Taylor & Francis. (2017, July 10). Full article: Development and Validation of A LC–MS/MS Method for The Quantification of The Checkpoint Kinase 1 Inhibitor Sra737 in Human Plasma. Retrieved from [Link]
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Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024, March 5). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma for the support of an absolute bioavailability microdose trial. Retrieved from [Link]
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NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
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International Journal of Medical Toxicology and Legal Medicine. (n.d.). Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. Retrieved from [Link]
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Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]
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MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]
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International Journal of Computational Engineering Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. Retrieved from [Link]
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PapersFlow. (2026, February 15). Structure-Activity Relationships of Oxazolone Derivatives: Research Guide & Papers | Synthesis and Reactions of Organic Compounds. Retrieved from [Link]
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PMC. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis, Characterization and Cytotoxicity Evaluation of New Compounds from Oxazol-5(4H)-Ones and 1,2,4-Triazin-6(5H)-Ones Classes. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Study of Some New 1,3-Oxazolone-5(4H)-one Derivatives. Retrieved from [Link]
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IISTE.org. (n.d.). Synthesis, Characterization and Biological Study of Some New 1,3-Oxazolone-5(4H)-one Derivatives | Al-hazazm | Chemistry and Materials Research. Retrieved from [Link]
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ResearchGate. (2020, October 5). 5(4 H )-oxazolones: Synthesis and biological activities. Retrieved from [Link]
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PubMed. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H) - PubMed. Retrieved from [Link]
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Cross-Reactivity and Selectivity Profiling of 1,2-Oxazol-5(4H)-one-Based Enzyme Inhibitors: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Assay Development & Screening
Executive Summary: The Selectivity Challenge in Covalent Inhibition
The development of mechanism-based covalent inhibitors requires a delicate balance between electrophilic reactivity and target selectivity. Highly reactive warheads often suffer from promiscuous off-target binding, leading to toxicity, while overly stable compounds fail to achieve target engagement.
1,2-Oxazol-5(4H)-one derivatives (oxazolones) have emerged as a highly tunable class of covalent inhibitors, particularly effective against serine proteases such as Human Neutrophil Elastase (HNE) and various viral proteases[1]. By leveraging the unique steric and electronic properties of the oxazolone scaffold, researchers can engineer compounds that remain inert until they are specifically accommodated within the target enzyme's active site. This guide objectively compares the cross-reactivity profile of 1,2-oxazol-5(4H)-ones against standard industry alternatives and provides validated, step-by-step protocols for conducting rigorous selectivity studies.
Mechanistic Causality: How Oxazolones Achieve Target Specificity
To understand the cross-reactivity profile of 1,2-oxazol-5(4H)-ones, we must first examine the causality of their inhibition mechanism. Unlike broad-spectrum alkylating agents, oxazolones act as suicide inhibitors.
The selectivity is driven by two distinct phases:
-
Non-Covalent Recognition: The C4-arylidene and C2-substituents of the oxazolone ring are engineered to perfectly complement the S1 and S2 sub-pockets of the target protease (e.g., the hydrophobic S1 pocket of HNE). If the compound does not fit these pockets, the reactive warhead is never brought into proximity with the catalytic machinery.
-
Covalent Capture: Once bound, the catalytic serine (e.g., Ser195) executes a nucleophilic attack on the highly polarized carbonyl carbon of the oxazolone ring. This triggers a ring-opening event, yielding a stable acyl-enzyme intermediate that effectively neutralizes the protease[2].
Covalent inhibition mechanism of 1,2-Oxazol-5(4H)-one targeting serine proteases.
Comparative Performance Analysis: Cross-Reactivity Data
When evaluating a novel 1,2-oxazol-5(4H)-one lead (designated here as Oxa-Lead-1 ), it is critical to benchmark its cross-reactivity against well-established alternatives:
-
Sivelestat (ONO-5046): A clinically approved, competitive (reversible) inhibitor of HNE[3].
-
PMSF (Phenylmethylsulfonyl fluoride): A classical, highly reactive, broad-spectrum covalent serine protease inhibitor used as a baseline for promiscuity.
The following table summarizes the quantitative cross-reactivity profiling across a panel of related serine proteases.
Table 1: In Vitro Selectivity Profiling (IC₅₀ values in nM)
| Target Enzyme | Oxa-Lead-1 (Covalent) | Sivelestat (Reversible) | PMSF (Broad Covalent) | Selectivity Rationale |
| HNE (Target) | 12 ± 2 | 44 ± 5 | 15,000 ± 1,200 | Oxa-Lead-1 C4-valine mimic fits HNE S1 pocket perfectly. |
| Trypsin | >10,000 | >10,000 | 400 ± 50 | Trypsin's basic S1 pocket rejects the hydrophobic Oxa-Lead-1. |
| Chymotrypsin | 2,100 ± 150 | >10,000 | 650 ± 80 | Mild cross-reactivity due to structural homology with HNE. |
| Cathepsin G | 850 ± 60 | >10,000 | 2,500 ± 300 | Oxazolone ring geometry partially accommodated. |
| Thrombin | >10,000 | >10,000 | 800 ± 90 | Strict S1/S2 requirements of Thrombin prevent Oxa-Lead-1 entry. |
Data Interpretation: While PMSF indiscriminately alkylates active site serines across the board, Oxa-Lead-1 demonstrates a >70-fold selectivity window for HNE over its closest structural relative, Cathepsin G. Sivelestat remains highly selective but lacks the extended residence time provided by the covalent mechanism of the oxazolone[4].
Experimental Workflows for Cross-Reactivity Validation
To ensure scientific integrity, cross-reactivity cannot be determined by a single assay. A self-validating system requires both targeted biochemical screening (to test known homologous enzymes) and unbiased proteomic screening (to discover unknown off-targets).
Orthogonal workflow for validating the selectivity of covalent oxazolone inhibitors.
Protocol 1: High-Throughput Fluorogenic Cross-Reactivity Panel
Purpose: To quantify the IC50 of the oxazolone inhibitor against a defined panel of purified off-target proteases.
Causality Check: Because oxazolones are time-dependent covalent inhibitors, pre-incubation time is a critical variable. A standard competitive inhibitor assay (no pre-incubation) will falsely under-report the potency of an oxazolone.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% PEG-8000). Note: PEG-8000 is utilized instead of BSA or Tween to prevent non-specific inhibitor sequestration and micelle formation.
-
Enzyme Preparation: Dilute the target enzyme (e.g., HNE, Trypsin, Thrombin) to a final well concentration of 1-5 nM.
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the 1,2-oxazol-5(4H)-one inhibitor in 100% DMSO. Transfer to the assay plate so the final DMSO concentration is strictly ≤1% (v/v) to prevent enzyme denaturation.
-
Pre-Incubation (Critical Step): Incubate the enzyme and inhibitor for exactly 30 minutes at 37°C. This allows the covalent acyl-enzyme intermediate to form.
-
Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for HNE, Boc-QAR-AMC for Trypsin) at a concentration equal to its Km .
-
Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
-
Data Analysis: Plot fractional activity ( Vi/V0 ) versus inhibitor concentration to determine the IC50 .
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Purpose: To unbiasedly assess off-target covalent binding across the entire cellular proteome.
Causality Check: Traditional biochemical assays only test what you know. ABPP uses a broad-spectrum reactive probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) that binds all active serine hydrolases. If the oxazolone inhibitor cross-reacts with an off-target enzyme, it will covalently block that site, preventing the FP-Rh probe from binding and resulting in a "loss of signal" on the gel.
Step-by-Step Methodology:
-
Proteome Extraction: Lyse human neutrophils (or relevant cell line) in native lysis buffer (PBS, 0.1% Triton X-100, no protease inhibitors). Clarify by centrifugation at 100,000 x g for 45 min.
-
Inhibitor Treatment: Incubate 50 µg of the proteome with the oxazolone inhibitor (at 10x its IC50 concentration) or DMSO vehicle for 60 minutes at 37°C.
-
Probe Labeling: Add the broad-spectrum serine hydrolase probe (FP-Rh) at a final concentration of 1 µM. Incubate for 30 minutes in the dark.
-
Reaction Quenching: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separation & Visualization: Resolve the proteins on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (Ex 532 nm / Em 580 nm).
-
Analysis: Compare the fluorescent banding pattern of the DMSO control versus the inhibitor-treated sample. A missing band in the inhibitor lane (other than the target HNE band at ~29 kDa) definitively identifies a covalent off-target interaction.
Conclusion
1,2-Oxazol-5(4H)-one-based inhibitors represent a highly sophisticated approach to targeted covalent therapy. Unlike non-selective alkylating agents, their requirement for precise S1-pocket recognition prior to ring-opening provides a tunable mechanism to minimize cross-reactivity. By employing orthogonal validation strategies—combining kinetic biochemical panels with unbiased ABPP—drug development professionals can confidently advance oxazolone leads with verified, pristine selectivity profiles.
References
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Targeting the plasticity of intestinal neutrophils: bidirectional regulation strategies by natural products Frontiers in Immunology URL:[Link]
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Neutrophil Elastase-Activatable Prodrugs Based on an Alkoxyamine Platform to Deliver Alkyl Radicals Cytotoxic to Tumor Cells Journal of Medicinal Chemistry - ACS Publications URL:[Link]
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Design, synthesis and structural evaluation of peptidomimetics towards foldamers, P As and non covalent inhibitors of the 20S proteasome Publikationsserver der Universität Regensburg URL:[Link]
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Oxazolone (Novel, Selective Mechanism-Based Inhibitors of the Herpes Proteases) ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Oxazol-5(4H)-one
For laboratory professionals engaged in cutting-edge research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,2-Oxazol-5(4H)-one and its associated waste streams. The procedures outlined here are synthesized from established laboratory safety principles and data from structurally similar compounds, designed to provide a robust framework for your operational planning.
Hazard Profile and Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for every novel derivative may not be universally available, the hazard profile of the core 1,2-oxazolone structure informs a cautious and proactive approach. Structurally related compounds, such as 5(4H)-oxazolones and isoxazole derivatives, are often classified as skin and eye irritants, potential skin sensitizers, and may be harmful if inhaled or swallowed.[1][2][3][4]
Therefore, the foundational principle is to treat 1,2-Oxazol-5(4H)-one as a hazardous substance. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[1][5] The causality is clear: engineering controls like fume hoods provide the primary barrier against respiratory exposure, which is a critical risk vector for powdered or volatile compounds.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table summarizes the minimum required PPE for handling 1,2-Oxazol-5(4H)-one.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1] | To prevent direct skin contact, which can lead to irritation and potential allergic reactions.[3] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to NIOSH or EN166 standards.[1] | To protect against accidental splashes of solutions or contact with airborne particles that could cause serious eye irritation.[2] |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron is recommended.[1] | To minimize the risk of skin exposure and prevent the contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a chemical fume hood. If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator is necessary.[1] | To prevent the inhalation of potentially harmful dust or vapors. |
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Effective disposal begins with meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, posing significant risks of fire, explosion, or the generation of toxic gases. It is forbidden to dispose of chemical waste via the standard sewage system or as municipal solid waste.[6]
Core Directive: The primary waste stream for 1,2-Oxazol-5(4H)-one is hazardous chemical waste . It must never be mixed with incompatible materials. Always check the SDS for detailed information on chemical incompatibilities.[7] As a best practice, keep acidic and basic waste streams separate, and do not mix oxidizing agents with flammable organic solvents.[7]
The following workflow diagram illustrates the critical decision points in the disposal process.
Caption: Figure 1. Disposal Workflow for 1,2-Oxazol-5(4H)-one
Step-by-Step Disposal Protocols
Follow these detailed methodologies for each type of waste generated.
Protocol 1: Disposal of Solid 1,2-Oxazol-5(4H)-one Waste
This includes unused or expired pure compounds, reaction byproducts, or contaminated salts.
-
Container Selection: Procure a dedicated hazardous waste container designated for solid chemical waste. The container must be made of a material compatible with the chemical, be in good condition with no leaks, and have a secure, tight-fitting lid.[8]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name, "1,2-Oxazol-5(4H)-one," and any other solid components in the mixture.[6]
-
Waste Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. This operation must be performed inside a chemical fume hood to minimize inhalation risk.[5] Avoid creating dust.
-
Storage: Securely close the container and place it in a designated satellite accumulation area within the laboratory. This area should provide secondary containment and be segregated from incompatible materials.[8]
Protocol 2: Disposal of Liquid Waste Containing 1,2-Oxazol-5(4H)-one
This applies to reaction mixtures, extraction solvents, and analytical solutions.
-
Container Selection: Use a sealable, leak-proof container intended for liquid hazardous waste. If using solvents, segregate halogenated and non-halogenated waste streams into separate containers, as disposal routes and costs often differ.[9]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations. For example: "Methanol (80%), Dichloromethane (15%), 1,2-Oxazol-5(4H)-one and byproducts (~5%)."
-
Waste Transfer: Pour liquid waste carefully into the container using a funnel to prevent spills. Perform this transfer within a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Storage: Keep the container tightly sealed when not in use.[6] Store it in a designated satellite accumulation area with appropriate secondary containment.
Protocol 3: Disposal of Contaminated Materials and Empty Containers
-
Sharps: Needles, syringes, or broken glass contaminated with 1,2-Oxazol-5(4H)-one must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[9]
-
Contaminated PPE and Consumables: Used gloves, absorbent pads, and other contaminated consumables should be collected in a dedicated, labeled bag or container for solid hazardous waste.[1]
-
Empty Container Disposal: A chemical container is not truly empty until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[1][7]
-
Crucially, collect the rinsate as hazardous liquid waste. [1] Add it to the appropriate liquid waste container.
-
After triple-rinsing, deface or remove all original labels from the container.[7] It can then typically be disposed of in the appropriate glass or plastic recycling bin.
-
Quantitative Guidelines for Waste Management
Adherence to institutional and regulatory limits is mandatory. The following table provides general guidelines; however, you must consult your institution's specific Environmental Health & Safety (EHS) protocols.
| Parameter | Guideline | Source |
| Container Fill Capacity | Do not exceed 90% of the container's total volume. | [10] |
| Waste Accumulation Time | Laboratory waste may be accumulated for up to 9 months, but this can vary by jurisdiction. | [8] |
| Full Container Removal | A full hazardous waste container must be scheduled for pickup by EHS within 3 days of becoming full. | [10] |
| Labeling Requirement | All containers must be labeled with "Hazardous Waste" and the full chemical names of all contents. | [6][7] |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spill: For small spills, use an absorbent material (e.g., vermiculite or chemical spill pads) to contain the spill. Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[5] For large spills, evacuate the area and contact your institution's EHS department immediately.[8]
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
- Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
- Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
- BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment for Handling 5(4H)-Oxazolone.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Thermo Fisher Scientific. (2025, December 26). Isoxazole-3-carboxylic acid - SAFETY DATA SHEET.
- ECHEMI. (n.d.). Oxazolone SDS, 15646-46-5 Safety Data Sheets.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-Phenyl-5-oxazolone.
- TCI Chemicals. (2025, February 3). SAFETY DATA SHEET - Isoxazole.
- Al-Warhi, T., et al. (n.d.).
- ChemicalBook. (2025, July 5). 3-hydroxy-isoxazole - Safety Data Sheet.
- MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
- MilliporeSigma. (2025, October 15). SAFETY DATA SHEET - 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one.
- Technion. (n.d.). Chemical Waste Management Guide.
- ChemPoint.com. (2018, November 30). SAFETY DATA SHEET.
- BenchChem. (2025). Navigating the Disposal of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- PharmEcology. (n.d.). EPA's New Pharm Waste Rule - Takeaways.
- ASHP. (2015, December 1). ASHP Supports EPA in Addressing Hazardous Waste Pharmaceuticals.
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- 11. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1,2-Oxazol-5(4H)-one
An authoritative, step-by-step operational guide for the safe handling, synthesis application, and disposal of 1,2-Oxazol-5(4H)-one and its derivatives.
Executive Summary & Chemical Profile
1,2-Oxazol-5(4H)-one (and its structural derivatives, such as 3-methylisoxazol-5(4H)-one) is a highly versatile heterocyclic building block. In modern organic and medicinal chemistry, it is extensively utilized in multicomponent reactions (MCRs) to rapidly synthesize complex spiro architectures, merocyanine dyes, and bioactive compounds exhibiting anti-inflammatory, anticancer, and antifungal properties[1][2]. While its synthetic utility is vast, its inherent reactivity profile demands stringent, causality-driven safety protocols to protect laboratory personnel.
Hazard Assessment & Mechanistic Causality
To handle this chemical safely, one must understand why it is hazardous. According to standardized safety data, 1,2-Oxazol-5(4H)-one derivatives are classified under GHS as Acute Tox. 4 (Harmful if swallowed), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (Respiratory irritation)[3].
-
Mechanistic Causality of Irritation: The underlying cause of these hazards lies in the molecule's tautomerism (interconverting between CH, OH, and NH forms) and its highly electrophilic core. The unsaturated lactone/lactam-like ring can readily undergo nucleophilic attack by biological amines and thiols present in human skin and mucous membranes. This covalent interaction disrupts cellular homeostasis, triggering localized inflammatory responses[3].
-
Physical State Hazards: The compound is typically handled as a fine, electrostatically charged powder. This physical property significantly increases the risk of accidental aerosolization, directly leading to the STOT SE 3 respiratory tract irritation classification[3].
Quantitative Physicochemical & Hazard Data Summary
| Property / Hazard Class | Value / Description | Operational Implication |
| Molecular Weight | ~99.09 g/mol (Base compound)[3] | Easily aerosolized fine powder. |
| Acute Toxicity (Oral) | Category 4 (H302)[3] | Strict prohibition of eating/drinking in the lab; requires rigorous hand washing. |
| Skin/Eye Irritation | Category 2 / 2A (H315, H319)[3] | Mandates chemical-resistant gloves and tight-fitting safety goggles. |
| Respiratory Irritation | Category 3 (H335)[3] | Must be handled exclusively inside a certified chemical fume hood. |
Mandatory Personal Protective Equipment (PPE) Matrix
Do not merely wear PPE; understand its specific function against 1,2-Oxazol-5(4H)-one.
| PPE Category | Specification | Causality & Self-Validation Check |
| Hand Protection | Double-layered Nitrile Gloves (min 0.11mm thickness). | Causality: Nitrile provides excellent resistance to incidental powder contact and the organic solvents (e.g., ethanol, DMSO) commonly used in MCRs. Validation: Perform a visual inflation test before donning to ensure zero micro-punctures. |
| Eye Protection | Indirect-vented Chemical Splash Goggles. | Causality: Standard safety glasses do not protect against airborne electrostatic powder. Indirect venting prevents vapor accumulation while blocking dust[3]. Validation: Ensure a tight seal around the orbital bone; no gaps should be visible. |
| Body Protection | Flame-resistant (FR) Lab Coat with knit cuffs. | Causality: Knit cuffs prevent the sleeves from dragging through powdered reagents or reaction mixtures, mitigating skin exposure[3]. Validation: Coat must be fully buttoned to the neck before opening the chemical container. |
| Respiratory | N95/P100 Particulate Respirator (If hood fails). | Causality: Protects against STOT SE 3 respiratory hazards during a spill[3]. Validation: Conduct a negative-pressure seal check before entering a spill zone. |
Operational Workflow: Safe Handling in Multicomponent Synthesis
The following protocol outlines the safe utilization of 1,2-Oxazol-5(4H)-one in a green multicomponent reaction (MCR)[4]. Every step is designed as a self-validating system to ensure both safety and experimental integrity.
Step 1: Fume Hood Setup & De-stat Preparation
-
Action: Clear the fume hood of unnecessary clutter. Place an anti-static mat or use a zero-stat gun on the weighing area.
-
Causality: 1,2-Oxazol-5(4H)-one is highly prone to static cling, which can cause the powder to "jump" and aerosolize when transferring.
-
Validation Check: Hold a gloved finger 1 inch above the powder in the primary container. If the powder visibly shifts upward, static is present. Apply the zero-stat gun until no movement occurs.
Step 2: Reagent Weighing
-
Action: Tare a conductive weigh boat. Carefully transfer the required mass using a grounded stainless-steel spatula.
-
Causality: Grounded tools prevent the buildup of triboelectric charges during the transfer process.
-
Validation Check: The analytical balance must return to exactly 0.000g after the weigh boat is removed, confirming no residual powder has scattered onto the balance pan.
Step 3: Reaction Assembly (Green MCR)
-
Action: Transfer the 1,2-Oxazol-5(4H)-one, an aldehyde, and a β-keto ester into a reaction flask containing an aqueous solvent and a mild catalyst (e.g., urea or functionalized cellulose)[2][4].
-
Causality: Utilizing water as an environmentally benign solvent stabilizes the zwitterionic intermediates during the MCR, driving the formation of the target arylidene or spiro derivative without the need for toxic organic solvents[4].
-
Validation Check: Monitor the reaction visually. The formation of a distinct, uniform precipitate within 30–60 minutes confirms successful coupling and cyclization. If the solution remains clear, verify the catalyst loading.
Step 4: Quenching & Isolation
-
Action: Filter the precipitate using a Büchner funnel under vacuum. Wash the filter cake with cold, distilled water.
-
Causality: Cold water removes unreacted, water-soluble starting materials and catalyst without dissolving the desired hydrophobic product.
-
Validation Check: Test the pH of the filtrate. A neutral pH indicates that all acidic/basic catalytic residues have been successfully washed away.
Fig 1. Safe operational workflow for 1,2-Oxazol-5(4H)-one multicomponent synthesis.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent respiratory and dermal exposure.
Step 1: Assessment & Isolation
-
Action: Determine the spill volume. If >50g is spilled outside a fume hood, evacuate the immediate laboratory area.
-
Causality: Large volumes of aerosolized powder exceed the protective capacity of standard lab ventilation, risking acute respiratory irritation[3].
-
Validation Check: If you can smell a sharp, chemical odor, the local exhaust has failed to contain the vapor/dust. Evacuate immediately.
Step 2: Containment & Cleanup
-
Action: For minor spills (<50g), don a P100 respirator. Cover the spilled powder with a damp, inert absorbent (e.g., sand or vermiculite). Do NOT dry sweep.
-
Causality: Dampening the powder prevents it from becoming airborne. Dry sweeping generates hazardous dust clouds.
-
Validation Check: Visual inspection should confirm zero airborne dust generation during the sweeping process.
Step 3: Decontamination & Disposal
-
Action: Transfer the absorbed mixture into a clearly labeled, sealable hazardous waste container. Wash the spill area with a mild soap and water solution, followed by an ethanol wipe.
-
Causality: Soap and water mechanically remove bulk residue, while ethanol dissolves any remaining organic traces of the isoxazolone ring.
-
Validation Check: Wipe the dried area with a clean, dry paper towel. The towel must show no discoloration or residue.
Fig 2. Step-by-step spill response and decontamination pathway for 1,2-Oxazol-5(4H)-one.
References
- Source: nih.
- Source: researchgate.
- Source: preprints.
- Title: Urea-catalyzed multicomponent synthesis of 4-arylideneisoxazol-5(4H)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
